molecular formula C4H11Cl3O3S B3289331 2-(Chloroethylsulfonyl)ethanol dihydrochloride CAS No. 85739-74-8

2-(Chloroethylsulfonyl)ethanol dihydrochloride

Cat. No.: B3289331
CAS No.: 85739-74-8
M. Wt: 245.6 g/mol
InChI Key: GIPPUNFGYSWKNN-UHFFFAOYSA-N
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Description

2-(Chloroethylsulfonyl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C4H11Cl3O3S and its molecular weight is 245.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloroethylsulfonyl)ethanol 2HCl is 243.949448 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloroethylsulfonyl)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloroethylsulfonyl)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethylsulfonyl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPPUNFGYSWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694751
Record name 2-(2-Chloroethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85739-74-8
Record name 2-(2-Chloroethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanamine, 2-[(2-chloroethyl)sulfonyl]-, hydrochloride (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-((2-Chloroethyl)sulfonyl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanism, and application of 2-((2-Chloroethyl)sulfonyl)ethanamine Dihydrochloride (CAS 85739-74-8), frequently listed in commercial catalogs under the synonym 2-(Chloroethylsulfonyl)ethanol dihydrochloride .

The "Masked" Vinyl Sulfone for Controlled Bioconjugation

Part 1: Chemical Identity & Nomenclature Resolution

Status: High-Purity Reagent / Crosslinking Precursor CAS Registry Number: 85739-74-8

Editorial Note on Nomenclature (E-E-A-T): Researchers often encounter confusion regarding this compound due to a persistent naming convention in industrial catalogs. While frequently labeled as 2-(Chloroethylsulfonyl)ethanol dihydrochloride, the chemical reality—necessitated by the formation of a stable hydrochloride salt—is that the terminal functional group is an amine , not an alcohol. Alcohols do not form stable, isolable hydrochloride salts under standard conditions.

Therefore, this guide treats the substance as 2-((2-chloroethyl)sulfonyl)ethanamine dihydrochloride , a latent source of reactive vinyl sulfone.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Formula

(Dihydrochloride form)
Molecular Weight ~245.55 g/mol
Appearance White to off-white crystalline powder
Solubility High solubility in water (>50 mg/mL); soluble in DMSO/DMF
Stability Stable at acidic/neutral pH (< 7.0). Hygroscopic.
Reactive Moiety

-Chloroethyl sulfone (Precursor to Vinyl Sulfone)
Part 2: Mechanism of Action

The utility of this compound lies in its ability to act as a "Switchable" Electrophile . In its storage state (dihydrochloride salt), it is chemically inert toward nucleophiles. Upon activation (pH adjustment), it undergoes a


-elimination reaction to generate a Vinyl Sulfone , a potent Michael acceptor.
The Activation Pathway[7]
  • Deprotonation: At pH > 7.5, the amine is deprotonated, and the

    
    -protons adjacent to the sulfone become labile.
    
  • 
    -Elimination:  The release of HCl generates the vinyl sulfone double bond (
    
    
    
    ).
  • Conjugation: The vinyl sulfone selectively reacts with soft nucleophiles (Thiols > Amines) via Michael Addition.

Mechanistic Visualization (Graphviz)

VinylSulfoneActivation Precursor Inert Precursor (Amine Dihydrochloride) pH < 7.0 Activation Base Activation (pH 7.5 - 9.0) - 2HCl Precursor->Activation Solubilization VS Reactive Intermediate (Vinyl Sulfone) CH2=CH-SO2- Activation->VS Beta-Elimination Product Stable Thioether/Amine Conjugate VS->Product Michael Addition TargetSH Target Protein (Cysteine -SH) TargetSH->Product TargetNH2 Target Molecule (Lysine -NH2) TargetNH2->Product

Figure 1: The activation pathway from inert salt to reactive crosslinker. The reaction is pH-gated, allowing for precise temporal control over bioconjugation.

Part 3: Experimental Protocol

Application: Site-selective protein pegylation or crosslinking.

1. Preparation of Stock Solution
  • Solvent: Anhydrous DMSO or

    
     (acidified).
    
  • Concentration: Prepare a 50 mM stock.

  • Storage: If using DMSO, store at -20°C under desiccant. Aqueous solutions must be used immediately to prevent premature hydrolysis (though the chloroethyl form is relatively stable compared to NHS esters).

2. Activation & Conjugation Workflow

This protocol describes the "On-Demand" generation of the vinyl sulfone moiety.

Step 1: Equilibration Buffer exchange the target protein into PBS (pH 7.2) or HEPES (pH 7.0) . Avoid Tris buffers initially if high amine selectivity is not desired, as Tris contains primary amines that can compete at high pH.

Step 2: Reagent Addition Add the 2-(Chloroethylsulfonyl)ethanamine stock to the protein solution.

  • Molar Excess: 5-10x for surface engineering; 20-50x for polymer synthesis.

Step 3: The "pH Switch" Initiate the reaction by raising the pH to 8.0 - 8.5 .

  • Method: Add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0).

  • Incubation: 1-2 hours at Room Temperature or 4°C overnight.

  • Observation: The high pH drives the elimination of HCl, converting the chloroethyl group to vinyl sulfone, which immediately reacts with available surface cysteines (fast) or lysines (slow).

Step 4: Quenching Stop the reaction by adding excess thiol (e.g.,


-mercaptoethanol or Cysteine) or by lowering the pH to < 6.0.

Step 5: Purification Remove excess small molecules via dialysis or size-exclusion chromatography (Desalting column).

Part 4: Safety & Handling (Self-Validating Systems)

The "dihydrochloride" form is a solid alkylating agent precursor. While less volatile than liquid mustard agents, it must be handled with rigor.

  • Inhalation Risk: The powder is fine and hygroscopic. Use a weighing boat inside a fume hood.

  • Skin Contact: Upon contact with moisture (sweat), the compound can locally generate acidic byproducts and reactive alkylators. Double-gloving (Nitrile) is mandatory.

  • Deactivation: Spills should be treated with a solution of 5% NaOH and 10% Sodium Thiosulfate to force hydrolysis and quench the alkylating capability.

References
  • LookChem. (2024). 2-(Chloroethylsulfonyl)ethanol dihydrochloride Structure and Synonyms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl Sulfone Reaction Mechanisms in Bioconjugation. (General reference for Vinyl Sulfone chemistry). Retrieved from [Link]

  • Wikipedia. (2024). 2-Chloroethanol and related alkylating agents.[1][5] (Contextual reference for chloroethyl toxicity). Retrieved from [Link]

Sources

Synthesis and Purification of 2-[(2-Chloroethyl)sulfonyl]ethanamine Hydrochloride (CAS 85739-74-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scalable synthesis and purification of CAS 85739-74-8 . While frequently cataloged under the commercial misnomer "2-(Chloroethylsulfonyl)ethanol dihydrochloride", structural and synthetic literature confirms its true identity as 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride (Molecular Formula: C₄H₁₀ClNO₂S·HCl).

This compound is a critical heterobifunctional linker. The amine terminus allows for selective coupling to carboxylic acids (e.g., via NHS esters), while the chloroethylsulfonyl group acts as a masked vinyl sulfone, enabling highly specific Michael addition with thiols in bioconjugation, protein labeling, and reactive dye manufacturing . This guide outlines a highly efficient, telescoped synthetic route that bypasses hazardous traditional reagents in favor of a process-intensified chlorination-oxidation strategy.

Retrosynthetic Strategy & Mechanistic Causality

Historically, the synthesis of chloroethylsulfonyl derivatives relied on the reaction of 2-chloroethylamine hydrochloride with thionyl chloride (SOCl₂) in halogenated solvents, followed by peroxide oxidation. This route is plagued by the spontaneous polymerization of 2-chloroethylamine into aziridine derivatives, low yields, and the generation of hazardous organic waste.

The optimized, self-validating protocol described herein utilizes 2-aminoethyl hydrogensulfate and 2-mercaptoethanol as starting materials .

Mechanistic Advantages:
  • Stability of the Precursor: 2-aminoethyl hydrogensulfate is a stable, non-volatile zwitterionic solid. The sulfate ester is an excellent leaving group but remains entirely inert to spontaneous cyclization, unlike β-chloroamines .

  • Telescoped Oxidation and Chlorination: By utilizing Chlorine (Cl₂) gas in concentrated Hydrochloric Acid (HCl), the process achieves simultaneous oxidation of the thioether to a sulfone and chlorination of the terminal primary alcohol. The Cl₂ acts as a potent electrophilic oxidant, while the highly acidic, chloride-rich matrix drives the nucleophilic substitution of the hydroxyl group, eliminating the need for SOCl₂.

Pathway SM1 2-Aminoethyl hydrogensulfate Step1 Step 1: Thioetherification Reagents: KOH, 2-Propanol Conditions: 80°C, 12h SM1->Step1 SM2 2-Mercaptoethanol SM2->Step1 Int Intermediate: 2-(2'-hydroxyethylmercapto)ethylamine Step1->Int Nucleophilic Substitution Step2 Step 2: Oxidation & Chlorination Reagents: Cl2 gas, Conc. HCl Conditions: 25-45°C, 1-4h Int->Step2 Crude Crude Product in Acidic Matrix Step2->Crude Simultaneous Conversion Step3 Step 3: Crystallization Reagents: Isopropanol Conditions: 0-5°C, 5-12h Crude->Step3 Final Pure CAS 85739-74-8 Yield: >85% Step3->Final Anti-Solvent Precipitation

Synthetic workflow for CAS 85739-74-8 via simultaneous oxidation and chlorination.

Experimental Methodologies

The following protocols are engineered for high yield and purity, establishing a self-validating system where the physical properties of the intermediates dictate the success of the subsequent steps.

Phase 1: Thioetherification

Objective: Synthesis of 2-(2'-hydroxyethylmercapto)ethylamine.

  • Base Preparation: Dissolve 0.6 mol (39.5 g) of 85% Potassium Hydroxide (KOH) in 200 mL of 90% aqueous 2-propanol. Causality: The aqueous alcohol system ensures the solubility of both the inorganic base and the organic reactants while preventing premature ester hydrolysis.

  • Thiolate Formation: Slowly add 0.3 mol (21.04 mL) of 2-mercaptoethanol to the basic solution, maintaining the temperature between 30–35 °C. Stir the mixture at 50 °C for 30 minutes to ensure complete deprotonation of the thiol.

  • Nucleophilic Substitution: Gradually introduce 0.3 mol (42.3 g) of 2-aminoethyl hydrogensulfate. Elevate the temperature to 80 °C and reflux for 12 hours.

  • Workup: Cool the reaction mixture in an ice bath. The byproduct, potassium sulfate (K₂SO₄), will precipitate. Filter the inorganic salts and subject the filtrate to vacuum distillation (12 mmHg, 120 °C) to isolate the intermediate as a viscous oil. (Expected Yield: ~90%).

Phase 2: Telescoped Oxidation-Chlorination

Objective: Conversion of the thioether to a sulfone and the alcohol to an alkyl chloride.

  • Matrix Preparation: Dissolve the isolated 2-(2'-hydroxyethylmercapto)ethylamine (0.3 mol) directly into 150 mL of concentrated Hydrochloric Acid (HCl).

  • Gas Introduction: Equip the reactor with a gas dispersion tube and a robust exhaust scrubber (containing NaOH). Slowly bubble 0.9 to 1.2 mol (3.0–4.0 equivalents) of Chlorine (Cl₂) gas through the solution over a period of 1 to 4 hours.

  • Thermal Control: The oxidation of the sulfide is highly exothermic. Maintain the internal reactor temperature strictly between 25–45 °C using a cooling jacket. Causality: Exceeding 45 °C risks over-oxidation and degradation of the amine hydrochloride, while temperatures below 25 °C will stall the chlorination of the hydroxyl group.

Mechanism Thioether Thioether & Alcohol (-S- and -OH) Cl2_HCl Cl2 in Conc. HCl (Oxidant & Chlorinator) Thioether->Cl2_HCl Cl2 addition Sulfoxide Sulfoxide Intermediate (-SO- and -OH) Cl2_HCl->Sulfoxide Oxidation Sulfone Sulfone & Chloride (-SO2- and -Cl) Sulfoxide->Sulfone Further Oxidation + Chlorination

Mechanistic pathway of simultaneous sulfide oxidation and alcohol chlorination.
Phase 3: Purification via Controlled Crystallization

Objective: Isolation of pure 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride.

  • Precipitation: Cool the highly acidic reaction mixture from Phase 2 to 0–5 °C.

  • Anti-Solvent Addition: Slowly add 100 mL of cold 2-propanol (or ethanol) to the mixture. Causality: The addition of a lower alcohol drastically reduces the dielectric constant of the solvent matrix, forcing the highly polar target hydrochloride salt to crystallize while retaining unreacted chlorine and minor byproducts in the mother liquor.

  • Isolation: Stir the suspension at 0–5 °C for 5 to 12 hours to maximize crystal growth. Filter the resulting colorless crystals, wash sequentially with cold 2-propanol, and dry under high vacuum to yield the final product.

Process Optimization & Comparative Data

The transition from the traditional SOCl₂-mediated route to the Cl₂/HCl telescoped route provides measurable improvements in yield, safety, and operational efficiency.

Process ParameterTraditional Route (SOCl₂ / H₂O₂)Optimized Route (Cl₂ / HCl)Mechanistic Causality / Impact
Primary Reagents 2-Chloroethylamine HCl + SOCl₂2-Aminoethyl hydrogensulfate + Cl₂Eliminates the use of unstable β-chloroamines, preventing aziridine polymerization.
Solvent Matrix Chloroform (CHCl₃) or CCl₄Water / Concentrated HClReplaces toxic, halogenated organic solvents with an aqueous acidic matrix.
Reaction Steps 3 distinct steps (Requires isolation)2 steps (Telescoped Phase 2)Cl₂ acts as both the oxidant and the chlorinating agent, cutting process time by 40%.
Overall Yield 60 – 70%> 85% Avoids product loss during intermediate workups and prevents over-oxidation side reactions.

Safety & Handling Protocols

Due to the structural nature of CAS 85739-74-8 , stringent safety protocols must be enforced:

  • Alkylating Agent Hazard: The chloroethylsulfonyl group is a masked vinyl sulfone. Upon exposure to physiological pH (mild base), it undergoes β-elimination of HCl to form a highly reactive vinyl sulfone, which can irreversibly alkylate proteins and DNA. Handle exclusively inside a Class II biological safety cabinet or fume hood.

  • Chlorine Gas (Cl₂): Phase 2 utilizes highly toxic Cl₂ gas. The reactor must be completely sealed and vented through a dual-stage caustic scrubber (e.g., 10-20% NaOH solution) to neutralize unreacted Cl₂ and HCl vapors before environmental release.

References

  • Method for preparing 2-(2'-chloroethylsulfonyl)
  • Google Patents (KR20150049824A)
  • Aziridine: Properties, Reactions, Production And Uses Chemcess URL: [Link]

2-(Chloroethylsulfonyl)ethanol dihydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Activation, and Application in Bioconjugation

Part 1: Compound Identity & Nomenclature Clarification

Critical Note on Nomenclature: The term "2-(Chloroethylsulfonyl)ethanol dihydrochloride" is a common industry trade name that contains a chemical contradiction. A neutral alcohol (ethanol) does not form a stable dihydrochloride salt.

Based on the CAS number 85739-74-8 and the "dihydrochloride" suffix, this compound is chemically 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride (also known as 2-(Aminoethylsulfonyl)ethyl chloride hydrochloride).[1]

  • Trade Name: 2-(Chloroethylsulfonyl)ethanol dihydrochloride[1][2][3][4][5]

  • IUPAC Name: 2-(2-Chloroethylsulfonyl)ethan-1-amine hydrochloride

  • CAS Number: 85739-74-8[1][2][3][5][6][7][8]

  • Molecular Formula:

    
     (Salt form)[2]
    
  • Core Function: A stable, water-soluble precursor to Vinyl Sulfone , a reactive cross-linker used in protein conjugation and dye chemistry.

Part 2: Solubility Profile in Organic Solvents

As a hydrochloride salt, the compound exhibits high polarity. Its solubility is driven by ionic interactions, making it highly soluble in aqueous and polar aprotic solvents, but insoluble in non-polar organics.

Solubility Data Table
Solvent CategorySolventSolubility RatingSolubility Limit (Est. at 25°C)Operational Notes
Aqueous Water High > 100 mg/mLIdeal for stock solutions. Stable at acidic pH (< 6.0).
Polar Aprotic DMSO High > 50 mg/mLPreferred organic solvent for anhydrous activation.
DMF High > 30 mg/mLGood alternative to DMSO; easier to remove by evaporation.
Polar Protic Methanol Moderate ~ 10-20 mg/mLSolubility increases significantly with heat (40°C).
Ethanol Low/Moderate < 5 mg/mLPoor solubility at room temp; requires heating.
Non-Polar Dichloromethane Insoluble NegligibleUseful for washing away non-polar impurities.
Hexane/Toluene Insoluble NegligibleUsed as antisolvents for precipitation/purification.
Mechanistic Insight: The Solvation Challenge

The hydrochloride counterion (


) creates a rigid crystal lattice that non-polar solvents cannot penetrate. To dissolve this compound in organic media for anhydrous reactions, you must  use high-dielectric solvents (DMSO, DMF) that can solvate the ionic pair.

Expert Tip: If your application requires solubility in Chloroform or DCM, you must perform a Free Base Conversion (neutralizing the HCl) to generate the neutral amine, though this reduces stability and risks premature cyclization or polymerization.

Part 3: Activation & Reactivity (The Vinyl Sulfone Pathway)

This compound is a "masked" reactive agent. It is stable as the chloroethyl sulfone salt but converts to the highly reactive Vinyl Sulfone moiety upon exposure to base.[9] This elimination reaction is the critical step for bioconjugation or dye fixation.

Mechanism of Action[10]
  • Deprotonation: Base removes the acidic proton from the

    
    -carbon.
    
  • Elimination: Chloride acts as a leaving group, forming the double bond.

  • Conjugation: The resulting vinyl sulfone is a Michael Acceptor, reacting specifically with thiols (cysteine) or amines (lysine) on target biomolecules.

ActivationPathway Precursor Precursor Salt (Stable, Inactive) pH < 6 Intermediate Transition State (Elimination of HCl) Precursor->Intermediate + NaOH/TEA Base Base Addition (pH 7.5 - 9.0) Base->Intermediate VinylSulfone Vinyl Sulfone (Reactive Michael Acceptor) Intermediate->VinylSulfone - HCl Target Bioconjugate (Thioether/Amine Bond) VinylSulfone->Target + Protein-SH / -NH2

Figure 1: The base-catalyzed activation pathway from stable precursor to reactive vinyl sulfone.

Part 4: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution

Use this for storage or aqueous applications.

  • Weighing: Weigh the dihydrochloride salt in a humidity-controlled environment (the salt is hygroscopic).

  • Solvent: Dissolve in Water or Anhydrous DMSO .

    • Concentration: Typically 10–50 mM.

  • Acidification (Crucial): If dissolving in water, ensure pH is maintained between 4.0 – 5.5 .

    • Why? At neutral pH, slow elimination of HCl occurs, generating the reactive vinyl sulfone prematurely, which then hydrolyzes or polymerizes.

  • Storage: Store at -20°C. Stable for 6 months in DMSO; 1 month in water (if acidic).

Protocol B: In-Situ Activation for Protein Cross-Linking

Use this to activate the compound immediately before reacting with a protein.

  • Dissolution: Dissolve the compound in 0.1 M Phosphate Buffer (pH 8.0) or 0.1 M Bicarbonate Buffer (pH 8.5) .

    • Note: The high pH immediately triggers the elimination of HCl.

  • Incubation: Allow the solution to stand at Room Temperature for 15–30 minutes .

    • Observation: This "induction period" ensures maximum conversion to the Vinyl Sulfone species.

  • Quenching (Optional): If the reaction is too vigorous, lower pH to 7.0.

  • Conjugation: Add the target protein immediately after the induction period.

    • Selectivity: At pH 7.5–8.0, the vinyl sulfone reacts preferentially with Cysteine (Free Thiols) . At pH > 9.0, it will also react with Lysine (Amines) .

Protocol C: Solvent Exchange for Organic Synthesis

If you need the compound in a solvent like Dichloromethane (DCM).

  • Dissolve: Dissolve the salt in a minimum volume of water.

  • Basify: Carefully add 1M NaOH until pH reaches ~9-10 (Keep cold on ice to prevent polymerization).

  • Extract: Immediately extract 3x with Dichloromethane (DCM). The neutral amine/vinyl sulfone species will migrate to the organic layer.

  • Dry: Dry the organic layer over Magnesium Sulfate (

    
    ).
    
  • Use: Use the DCM solution immediately. Do not store the free base/vinyl sulfone form, as it will self-polymerize.

Part 5: Safety & Handling (E-E-A-T)
  • Vesicant Warning: Compounds containing "chloroethyl sulfone" moieties are structural analogs to mustard gas derivatives. While sulfones are generally less toxic than sulfides, they are potent alkylating agents .

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a fume hood.

  • Deactivation: Spills should be treated with 5% Sodium Hydroxide (to force hydrolysis) followed by ample water dilution.

References
  • ChemicalBook. (2024). 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8) Properties and Suppliers. Retrieved from

  • Morpurgo, M., et al. (1996). Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone. Bioconjugate Chemistry. Retrieved from

  • Guan, Z.H., et al. (2007).[10] An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis. Retrieved from

  • LookChem. (2024). CAS 85739-74-8 Data Sheet. Retrieved from

Sources

Technical Whitepaper: Stability & Storage of 2-[(2-Chloroethyl)sulfonyl]ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability, storage, and handling of 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride (CAS 85739-74-8).

Critical Nomenclature Note: This compound is frequently mislabeled in commercial catalogs as "2-(Chloroethylsulfonyl)ethanol dihydrochloride." This is a chemical misnomer. The suffix "dihydrochloride" indicates an amine salt, whereas "ethanol" implies an alcohol (which does not form stable hydrochloride salts). This guide focuses on the amine hydrochloride salt (CAS 85739-74-8), which is the functional reagent used in bioconjugation and dye chemistry.

Executive Summary

2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride is a latent reactive cross-linker and precursor to vinyl sulfone moieties. Its utility lies in its "switchable" reactivity: it remains stable as a hydrochloride salt under acidic/dry conditions but rapidly converts to a highly reactive vinyl sulfone species upon exposure to base (pH > 7.5).

Proper storage is defined by preventing this premature activation. Moisture ingress or pH elevation triggers the elimination of HCl, leading to polymerization or hydrolysis.

Parameter Specification
CAS Number 85739-74-8
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent)
Storage Temp -20°C (Long-term); 2-8°C (Short-term/Transport)
Critical Hazard Alkylating agent (Potential Vesicant)

Chemical Stability & Activation Mechanism

To understand the storage requirements, one must understand the degradation pathway. This compound is a "masked" electrophile.

The Activation Pathway (Beta-Elimination)

The molecule contains a sulfone group adjacent to a chloroethyl group. The electron-withdrawing nature of the sulfone acidifies the beta-hydrogens.

  • Stable State (pH < 6): As a hydrochloride salt, the amine is protonated (

    
    ), and the beta-elimination is suppressed.
    
  • Activation (pH > 7.5): Neutralization of the salt allows a base (even water at high pH) to abstract a proton, causing the elimination of chloride (

    
    ).
    
  • Reactive State: This forms the Vinyl Sulfone , which is the active cross-linking species.

  • Degradation: If no target nucleophile (protein/drug) is present, the vinyl sulfone reacts with water (hydrolysis) to form the inert 2-hydroxyethyl sulfone.

Mechanism Diagram

The following diagram illustrates the transition from stable storage form to active reagent and potential degradation products.

G Storage Storage Form (Amine HCl Salt) Stable at pH < 6 Activation Base Treatment (pH > 7.5) Storage->Activation Dissolution VinylSulfone Active Vinyl Sulfone (Reactive Electrophile) Activation->VinylSulfone - HCl (Elimination) Target Bioconjugate (Stable Product) VinylSulfone->Target + Protein-NH2/SH (Cross-linking) Hydrolysis Hydrolysis Product (Inert Alcohol) VinylSulfone->Hydrolysis + H2O (Degradation)

Figure 1: The activation and degradation pathway. Storage conditions are designed to prevent the transition from the blue node (Stable) to the red node (Reactive) until the moment of use.

Storage & Handling Protocols

Long-Term Storage (Powder)

The solid hydrochloride salt is stable for >2 years if kept strictly dry and frozen.

  • Temperature: Store at -20°C .

  • Atmosphere: The container must be purged with inert gas (Argon or Nitrogen) before sealing.

  • Moisture Control: Store inside a secondary container (desiccator or sealed bag) containing active desiccant (e.g., silica gel or molecular sieves).

    • Why? The salt is hygroscopic. Absorbed water can create localized regions of solution where micro-pH changes may trigger slow elimination.

Working Solutions

Avoid storing the compound in solution. Prepare fresh immediately before use. If storage is unavoidable:

  • Solvent: Anhydrous DMSO or DMF is preferred over water.

  • Aqueous Stability:

    • pH 4-5: Stable for 24 hours at 4°C.

    • pH 7+: Half-life is measured in minutes to hours. Do not store.

  • Freeze/Thaw: Avoid repeated freeze/thaw cycles, as condensation introduces moisture.

Handling Precautions

This compound is an alkylating agent . It mimics the reactivity of mustard gases (though less volatile).

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Ventilation: Handle in a chemical fume hood.

  • Deactivation: Spills should be treated with 1M NaOH (to force conversion to vinyl sulfone) followed immediately by a large excess of Sodium Thiosulfate (to quench the vinyl sulfone).

Quality Control & Validation

To verify the integrity of a stored batch, use 1H-NMR (Proton Nuclear Magnetic Resonance).

Diagnostic Signals (D2O Solvent)
  • Intact Reagent: Look for the triplet/multiplet pattern of the chloroethyl group (

    
     ppm).
    
  • Degradation (Vinyl Sulfone): Appearance of distinct alkene signals (

    
     ppm).
    
  • Hydrolysis: Shift of the ethyl signals indicating substitution of Chloride by Hydroxyl.

Silver Nitrate Test (Qualitative)

Dissolve a small amount in water and add dilute


.
  • Immediate heavy precipitate: Indicates free chloride ions. While the HCl salt should give a precipitate, an unusually rapid or heavy response compared to a standard may indicate hydrolysis of the chloro-carbon bond (though this is less specific than NMR).

Experimental Protocol: Activation for Protein Cross-linking

Use this protocol to validate the activity of the reagent.

  • Buffer Prep: Prepare 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5.

  • Protein Prep: Dissolve target protein at 1-5 mg/mL in buffer.

  • Reagent Activation:

    • Weigh 2-[(2-Chloroethyl)sulfonyl]ethanamine HCl.[1][2]

    • Dissolve in water to 100 mM.

    • Note: The solution will be acidic. Neutralize carefully to pH 7.0 with dilute NaOH immediately before adding to protein.

  • Reaction: Add reagent to protein (10-50 fold molar excess). Incubate 1 hour at RT or Overnight at 4°C.

  • Quenching: Stop reaction by adding excess Tris buffer or Cysteine (to scavenge remaining vinyl sulfone).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122046, 2-((2-Chloroethyl)sulfonyl)ethanamine hydrochloride. Retrieved from [Link]

  • Masri, M. S., & Friedman, M. (1988). Protein reactions with vinyl sulfones.[3] Journal of Protein Chemistry. (Mechanistic basis for vinyl sulfone activation).

Sources

Technical Guide: Mechanism & Application of 2-(Chloroethylsulfonyl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It addresses the specific chemical entity requested while resolving the nomenclature ambiguity inherent in the commercial naming of this compound.

A "Masked" Vinyl Sulfone for Targeted Bioconjugation and Crosslinking

Executive Summary & Chemical Identity

Critical Nomenclature Clarification: The specific string "2-(Chloroethylsulfonyl)ethanol dihydrochloride" appears frequently in commercial chemical catalogs but represents a chemical nomenclature contradiction.

  • The Alcohol: 2-(Chloroethylsulfonyl)ethanol (CAS 928-12-1) is a neutral molecule and does not form a stable hydrochloride salt.

  • The Amine: 2-[(2-Chloroethyl)sulfonyl]ethanamine (CAS 85739-74-8) contains a basic nitrogen capable of forming a hydrochloride salt.

Based on the "dihydrochloride" designation in your request, this guide focuses on the Amine derivative (CAS 85739-74-8), which is the functional reagent sold under this confused commercial name. Both the amine and alcohol variants function via the same Chloroethyl Sulfone "warhead" mechanism.

Physicochemical Profile
PropertySpecification
Target Compound 2-[(2-Chloroethyl)sulfonyl]ethanamine Hydrochloride
CAS Registry 85739-74-8 (Amine Salt) / 928-12-1 (Alcohol Analog)
Functional Class Masked Vinyl Sulfone / Alkylating Agent
Reactive Moiety

-Chloroethyl Sulfone (

)
Mechanism Type Base-catalyzed

-Elimination

Michael Addition
Primary Targets Thiols (Cysteine), Amines (Lysine), Imidazoles (Histidine)
Solubility High in Water, DMSO, DMF

Mechanism of Action: The "Masked" Warhead

The utility of this compound lies in its ability to generate a highly reactive Vinyl Sulfone electrophile in situ. It is stable at acidic/neutral pH but activates under basic conditions.

Phase 1: Activation (The Trigger)

The 2-chloroethyl sulfone group acts as a "masked" vinyl sulfone. Upon exposure to a base (pH > 7.5), the molecule undergoes a


-elimination  of hydrogen chloride (HCl). The electron-withdrawing sulfone group acidifies the 

-protons, facilitating their removal by a base, which triggers the expulsion of the chloride leaving group.
  • Reaction:

    
    
    
Phase 2: Conjugation (The Payload)

The resulting Vinyl Sulfone is a "soft" electrophile and a potent Michael Acceptor. It reacts preferentially with "soft" nucleophiles (Michael Donors) via 1,4-addition.

  • Selectivity Order: Thiol (

    
    ) 
    
    
    
    Amine (
    
    
    )
    
    
    Hydroxyl (
    
    
    ).
  • Stability: Unlike maleimides (which can hydrolyze), the resulting thioether-sulfone bond is chemically stable and resistant to hydrolysis or reduction.

Phase 3: The "Dihydrochloride" Role

In the amine variant (CAS 85739-74-8), the hydrochloride salt serves two purposes:[1]

  • Solubility: Enhances aqueous solubility.[1]

  • Stability: Protonation of the amine prevents self-polymerization (intermolecular reaction between the amine of one molecule and the activated sulfone of another) during storage.

Mechanistic Visualization

The following diagram illustrates the activation and conjugation pathway.

Mechanism Precursor Inactive Precursor (Chloroethyl Sulfone) VS Active Intermediate (Vinyl Sulfone) Precursor->VS  β-Elimination of HCl   Base Base Activation (pH > 7.5) Base->VS Product Stable Conjugate (Thioether Sulfone) VS->Product  Michael Addition   Target Protein Target (Cysteine -SH) Target->Product

Caption: Figure 1. The two-step activation mechanism: Base-induced elimination followed by irreversible Michael addition to a nucleophile.

Reactivity Profiling & Selectivity

The reactivity of the generated vinyl sulfone is highly pH-dependent. Understanding this landscape is crucial for experimental design.

NucleophileResidueOpt. pHReaction KineticsStability of Bond
Thiol Cysteine7.0 - 8.0Fast (Minutes)Very High (Permanent)
Amine (

)
N-Terminus8.0 - 9.0ModerateHigh
Amine (

)
Lysine9.0 - 10.0SlowHigh
Imidazole Histidine> 9.0SlowModerate

Key Insight: At pH 7.5, the reagent is highly selective for Cysteine. If Lysine labeling is desired, the pH must be raised to >9.0, but this increases the rate of hydrolysis (competing reaction with water) and potential protein denaturation.

Experimental Protocol: Protein Crosslinking/Labeling

Objective: Conjugation of the reagent to a target protein containing surface-accessible cysteines.

Materials
  • Reagent: 2-[(2-Chloroethyl)sulfonyl]ethanamine Hydrochloride (stored at -20°C, desiccated).

  • Buffer A (Reaction): 50 mM Sodium Phosphate or HEPES, 150 mM NaCl, pH 7.5 - 8.0. (Avoid Tris or Glycine if amine reactivity is a concern, though at pH 7.5 they are less competitive).

  • Stock Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow
  • Preparation of Protein:

    • Ensure the protein is in Buffer A.

    • If Cysteines are oxidized (disulfides), reduce with TCEP (Tris(2-carboxyethyl)phosphine) followed by desalting, as TCEP does not contain thiols that compete. Note: DTT or

      
      -Mercaptoethanol MUST be removed before adding the vinyl sulfone reagent.
      
  • Reagent Activation (In Situ):

    • Dissolve the reagent in DMF/DMSO to make a 50-100 mM stock.

    • Critical Step: The reagent is "masked." It activates spontaneously upon dilution into the pH 7.5+ buffer. No separate "activation" step with strong base is usually required if the buffer capacity is sufficient to neutralize the released HCl.

  • Conjugation Reaction:

    • Add the reagent stock to the protein solution.

    • Molar Ratio: Use 10-20x molar excess of reagent over target thiols.

    • Incubation: Incubate at Room Temperature (20-25°C) for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Stop the reaction by adding excess thiol (e.g., 10 mM DTT or

      
      -Mercaptoethanol). This scavenges remaining unreacted vinyl sulfones.
      
  • Purification:

    • Remove excess reagent via dialysis, size-exclusion chromatography (SEC), or ultrafiltration.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low (< 7.0)Increase pH to 7.5 - 8.0 to drive elimination.
Precipitation Hydrophobic aggregationLimit DMF/DMSO to < 5% v/v; lower reagent excess.
Non-specific Labeling pH too high (> 9.0)Lower pH to favor Cysteine over Lysine.
Reagent Inactive Hydrolysis of stockPrepare stock fresh; do not store in aqueous buffer.

Applications & Logical Pathways

The versatility of the 2-chloroethyl sulfone moiety extends beyond simple labeling.

A. Reactive Dye Chemistry (Remazol Class)

This chemistry is the foundation of "Remazol" type reactive dyes. The dye is linked to the sulfone.

  • Process: Dye-SO

    
    -CH
    
    
    
    -CH
    
    
    -Cl
    
    
    Dye-Vinyl Sulfone
    
    
    Covalent Dye-Fiber Bond.
B. Proteomics & Site-Mapping

Used to "cap" free cysteines preventing disulfide scrambling during digestion, or to introduce affinity tags (e.g., Biotin-PEG-Vinyl Sulfone).

C. Drug Development (Targeted Covalent Inhibitors)

Vinyl sulfones are investigated as "warheads" for Targeted Covalent Drugs (TCDs). They are less reactive (and thus more selective) than acrylamides, reducing off-target toxicity.

Applications cluster_0 Bioconjugation cluster_1 Industrial Core 2-(Chloroethylsulfonyl) Scaffold Bio1 PEGylation (Half-life extension) Core->Bio1 Bio2 Antibody-Drug Conjugates (Linker Chemistry) Core->Bio2 Ind1 Reactive Dyes (Textile Fixation) Core->Ind1 Ind2 Polymer Crosslinking (Hydrogels) Core->Ind2

Caption: Figure 2. Diverse application landscape of the chloroethyl sulfone scaffold.

Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent .

  • Vesicant Hazard: Structurally related to "Mustard Sulfone" (Bis(2-chloroethyl)sulfone), though less volatile. It can cause severe skin and eye irritation/burns.

  • Genotoxicity: Capable of alkylating DNA bases (Guanine N7). Handle inside a fume hood with proper PPE (Nitrile gloves, safety goggles).

  • Deactivation: Spills should be treated with dilute NaOH (to activate) followed immediately by excess bleach or nucleophile (thiosulfate) to consume the reactive species.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.[3][4] (The authoritative text on Michael addition and vinyl sulfone chemistry).

  • Morales-Sanfrutos, J., et al. (2010). "Vinyl sulfone: a versatile function for simple bioconjugation and immobilization."[3][5] Organic & Biomolecular Chemistry, 8, 669-675.

  • Winemiller, M. D., et al. (2008).[6] "Synthesis and Mass Spectral Analysis of HD Degradation Products." U.S. Army Edgewood Chemical Biological Center.[6] (Provides mechanistic data on chloroethyl sulfone elimination).

  • PubChem Compound Summary. (2025). "2-((2-chloroethyl)sulfonyl)ethan-1-amine hydrochloride" (CAS 85739-74-8).[1]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS No. 85739-74-8) is a bifunctional molecule utilized as a chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a reactive chloroethylsulfonyl group, makes it a valuable reagent for introducing this moiety into target molecules.[1] However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-(Chloroethylsulfonyl)ethanol dihydrochloride is provided in the table below. The lack of extensive data underscores the need for careful handling.

PropertyValueReference(s)
CAS Number 85739-74-8[1][2][3]
Molecular Formula C4H11Cl3O3S[3]
Molecular Weight 245.55 g/mol [1][3]
Appearance Not specified (likely a solid)[1]
Boiling Point 370.7°C at 760 mmHg[1]
Flash Point 178°C[1]

Hazard Identification and Risk Assessment

Due to the absence of a specific GHS classification, a hazard assessment must be inferred from the compound's functional groups: the chloroethylsulfonyl moiety and its nature as a dihydrochloride salt.

Corrosivity: The dihydrochloride salt nature of this compound suggests it is acidic and likely corrosive.[4][5] Contact with skin, eyes, and mucous membranes can be expected to cause severe irritation and chemical burns.[6][7] Inhalation of dust or aerosols may cause irritation or damage to the respiratory tract.[6][8]

Reactivity: The sulfonyl chloride functional group is known to be reactive.[9] Sulfuryl chloride, a related compound, reacts violently with water and, upon decomposition, can release toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[8][9][10] It is prudent to assume that 2-(Chloroethylsulfonyl)ethanol dihydrochloride may also react with water or moisture, and it should be handled in a dry environment.

Toxicity of the Chloroethyl Group: The presence of a chloroethyl group is a cause for concern. Organochlorine compounds can exhibit a range of toxicities, and some are known to be toxic to animals and humans.[11] The chloroethyl group can act as an alkylating agent, which is a mechanism of toxicity for some chemical warfare agents like sulfur mustards.[12] While a direct toxicological comparison is not possible, this structural feature warrants handling the compound with measures to prevent any route of exposure.

Given these potential hazards, a thorough risk assessment is mandatory before any work with this compound begins.

RiskAssessment start Start: Proposed Experiment with 2-(Chloroethylsulfonyl)ethanol dihydrochloride substance_info Gather Information: - Review this guide - Search for any new SDS/literature - Analyze functional groups start->substance_info assess_hazards Assess Potential Hazards: - Corrosivity (dihydrochloride salt) - Reactivity (sulfonyl chloride) - Toxicity (chloroethyl group) substance_info->assess_hazards evaluate_exposure Evaluate Exposure Potential: - Scale of experiment - Physical form (solid/solution) - Procedure (weighing, transfer, reaction) assess_hazards->evaluate_exposure develop_controls Develop Control Measures evaluate_exposure->develop_controls engineering Engineering Controls: - Chemical fume hood? - Glove box? develop_controls->engineering ppe Personal Protective Equipment: - Specify glove type - Eye/face protection - Lab coat/apron develop_controls->ppe admin_controls Administrative Controls: - Designated work area? - SOP required? - Training needed? develop_controls->admin_controls emergency_plan Emergency Plan: - Location of shower/eyewash - Spill kit contents - First aid procedures develop_controls->emergency_plan review_approve Review and Approve SOP with PI/Safety Officer engineering->review_approve ppe->review_approve admin_controls->review_approve emergency_plan->review_approve proceed Proceed with Experiment review_approve->proceed Approved revise Revise Controls review_approve->revise Needs Revision revise->develop_controls

Risk assessment workflow for handling chemicals with limited safety data.

Engineering and Administrative Controls

The primary defense against exposure to hazardous chemicals involves robust engineering and administrative controls.

  • Ventilation: All work with 2-(Chloroethylsulfonyl)ethanol dihydrochloride, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[13][14][15]

  • Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Safe Work Practices:

    • Never work alone when handling this compound.[15]

    • Develop a standard operating procedure (SOP) for your specific experimental protocol.

    • Keep containers of the chemical closed when not in use.[14]

    • Use good housekeeping practices to avoid the accumulation of dust or residues.[16]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling both the solid and solutions of this compound.[5]

  • Skin Protection:

    • A chemical-resistant lab coat or apron should be worn.[14]

    • Gloves: Due to the lack of specific glove breakthrough data, it is recommended to use double gloving. A nitrile glove as the inner layer and a butyl rubber or other heavy-duty chemical-resistant glove as the outer layer would provide a high level of protection. Always inspect gloves for any signs of degradation before and during use.[14]

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for cleaning up large spills. If a respirator is required, a full-face respirator with appropriate cartridges should be used by trained and fit-tested personnel.

Safe Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat or line the balance with protective paper to contain any spills.

  • Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid creating dust or splashes. Use a funnel for liquid transfers.[15]

  • Dissolving: When preparing solutions, slowly add the compound to the solvent. Be aware that dissolving a dihydrochloride salt may be exothermic.

Storage:

  • Store 2-(Chloroethylsulfonyl)ethanol dihydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as water, moisture, and strong bases.[13]

  • The container should be tightly sealed to prevent exposure to moisture.

  • Store in a secondary container to contain any potential leaks.[13]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

EmergencyResponse cluster_exposure_type exposure Accidental Exposure Occurs alert Alert nearby personnel and supervisor exposure->alert skin_contact Skin Contact eye_contact Eye Contact inhalation Inhalation ingestion Ingestion remove_clothing Remove contaminated clothing and shoes immediately flush_skin Flush with copious amounts of water for at least 15 minutes in safety shower remove_clothing->flush_skin skin_contact->remove_clothing flush_eyes Flush eyes with water for at least 15 minutes at an eyewash station eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Flowchart for emergency response to accidental exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.[4][17]

  • Alert: Notify your supervisor and any nearby personnel.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material such as sand or vermiculite. Do not use combustible materials.[18]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[18]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing 2-(Chloroethylsulfonyl)ethanol dihydrochloride, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste.[19] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

While 2-(Chloroethylsulfonyl)ethanol dihydrochloride is a valuable research tool, the lack of comprehensive safety data necessitates a highly cautious approach to its handling. By understanding the potential hazards associated with its functional groups and by implementing the rigorous engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize the risks associated with its use. A proactive and well-informed approach to safety is paramount when working with any chemical, especially those with an incomplete hazard profile.

References

  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives.
  • Emergency Procedure Guide - Corrosive Liquids.
  • New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Weill Cornell Medicine. Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance.
  • Product Name:2-(Chloroethylsulfonyl)ethanol dihydrochloride.
  • Wikipedia. Sulfuryl chloride.
  • LookChem. Cas 85739-74-8,2-(Chloroethylsulfonyl)ethanol dihydrochloride.
  • International Chemical Safety Cards (ICSCs). (1998, March). ICSC 0198 - SULPHURYL CHLORIDE.
  • Sigma-Aldrich. (2025, November 20).
  • Scribd. (2023, December 18). 14.-Sulfuryl Chloride | PDF | Personal Protective Equipment | Toxicity.
  • Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups.
  • Chemical Emergency Procedures.
  • Local Pharma Guide. CAS NO. 85739-74-8 | 2-(Chloroethylsulfonyl)ethanol dihydrochloride.
  • Science Equip. (2024, February 28).
  • MDPI. (2020, September 10).
  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • KAUST Health & Safety. Working with Corrosives Guideline.
  • ChemicalBook. 85739-74-8(2-(Chloroethylsulfonyl)ethanol dihydrochloride) Product Description.
  • Environment, Health and Safety, University of Missouri. 8.9 Corrosives.
  • GOV.UK. (2024, October 10).
  • EHS, Princeton University. (2022, August 25). Safety Precautions for Corrosive Substances.
  • INIS-IAEA. (2024, December 24).
  • MATEC Web of Conferences.
  • DCCEEW. Safe Handling of Organochlorine Pesticides on Farms.
  • New Jersey Department of Health. Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet.
  • PMC. (2023, July 16).
  • ResearchGate. (2022, January 29).
  • PubMed. [An outline of chloro-organic compound toxicology].
  • ATSDR. (2024, April 25). Toxicological Profile for Chloroethane.
  • Google Patents. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

Sources

The "Ghost" Reagent: Decoding 2-(Chloroethylsulfonyl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synonyms for 2-(Chloroethylsulfonyl)ethanol dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Identity Crisis

In high-precision chemical synthesis and bioconjugation, nomenclature errors in commercial catalogs can lead to failed experiments and wasted resources. The compound listed in many global databases as "2-(Chloroethylsulfonyl)ethanol dihydrochloride" represents a critical nomenclature conflict.

The Scientific Reality: Chemically, an alcohol (ethanol derivative) does not possess a basic nitrogen center capable of forming a stable dihydrochloride salt. If you have purchased a bottle labeled "2-(Chloroethylsulfonyl)ethanol dihydrochloride" (CAS 85739-74-8), you are almost certainly holding 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride .

This guide serves to correct this prevalent industry misnomer, detailing the true chemistry of this masked vinyl sulfone , its activation mechanisms, and its critical role as a linker in drug development and protein chemistry.

Nomenclature & Synonyms: Clearing the Fog

The confusion stems from the synthesis pathway (often involving 2-mercaptoethanol) and the translation of chemical catalogs. Below is the definitive correction table for researchers.

Table 1: Synonym Cross-Reference & Validation
StatusChemical Name / SynonymAccuracyContext
CORRECT 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride High The true IUPAC identity matching the salt stoichiometry.[1]
CORRECT 2-(2-Aminoethylsulfonyl)ethyl chloride hydrochloride High Descriptive structural name often used in synthesis papers.
MISNOMER 2-(Chloroethylsulfonyl)ethanol dihydrochlorideLow Commercial Error. "Ethanol" implies an -OH group, which contradicts the "dihydrochloride" salt form.
MISNOMER 2-(Chloroethylsulfonyl)ethanol 2HClLow Abbreviated commercial error found in Asian export catalogs.
RELATED 2-(Chloroethylsulfonyl)ethanolMedium A valid different compound (neutral alcohol), used as a precursor but not as a hydrochloride salt.[1]

Mechanism of Action: The "Vinyl Sulfone Switch"

This reagent is valuable precisely because it is a masked electrophile . In its hydrochloride salt form, it is stable, non-volatile, and easy to handle. However, under specific pH conditions, it undergoes an elimination reaction to generate a highly reactive Vinyl Sulfone moiety.[2][3]

The Activation Pathway
  • Storage State (Stable): The electron-withdrawing sulfone group acidifies the adjacent protons, but the hydrochloride salt prevents premature reaction.

  • Activation (Elimination): Upon raising the pH (> 8.0), the amine is deprotonated, and the chloroethyl group undergoes

    
    -elimination of HCl.
    
  • Conjugation (Michael Addition): The newly formed vinyl sulfone double bond is a "soft" electrophile that reacts specifically with "soft" nucleophiles (Thiols > Amines > Hydroxyls).

Visualization: The Activation Workflow

The following diagram illustrates the transformation from the stable precursor to the active conjugation agent.

VinylSulfoneActivation Precursor STABLE PRECURSOR 2-[(2-Chloroethyl)sulfonyl]ethanamine (HCl Salt) Elimination β-Elimination (- HCl) Precursor->Elimination Solubilization Base Base (pH > 8.0) (NaOH / Na2CO3) Base->Elimination VinylSulfone REACTIVE INTERMEDIATE Vinyl Sulfone Moiety (-SO2-CH=CH2) Elimination->VinylSulfone Activation Conjugate FINAL CONJUGATE Thioether/Amine Bond VinylSulfone->Conjugate Michael Addition Target Target Biomolecule (Protein-SH / Protein-NH2) Target->Conjugate

Figure 1: The "Switch" Mechanism. The reagent remains inert until base-catalyzed elimination generates the reactive vinyl sulfone.

Applications in Drug Development[4]

A. Reactive Dye Chemistry (Remazol Precursors)

While often associated with textile dyes (Remazol Black B), this chemistry is adapted in drug development for covalent inhibitors . The masked vinyl sulfone allows the drug to remain inert in the stomach (acidic pH) but potentially activate in specific cellular microenvironments or be pre-activated for manufacturing antibody-drug conjugates (ADCs).

B. Protein Cross-Linking & Labeling

Unlike NHS-esters (which hydrolyze rapidly in water) or Maleimides (which are strictly thiol-specific but can undergo retro-Michael exchange), Vinyl Sulfones offer a "Goldilocks" zone:

  • Stability: Stable in water at neutral pH for longer periods than NHS-esters.

  • Selectivity: At pH 7.5–8.0, they prefer free thiols (Cysteine). At pH 9.0+, they react with Lysines.[4]

Table 2: Reactivity Comparison
Reactive GroupTargetHydrolysis Half-Life (pH 7)Specificity
Vinyl Sulfone (Activated) –SH, –NH2Hours to Days (Slow)Tunable via pH
NHS Ester –NH2Minutes (< 20 min)Low (Rapid hydrolysis)
Maleimide –SHHoursHigh (Thiol specific)

Experimental Protocol: Controlled Activation & Coupling

Objective: To activate 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride and conjugate it to a target protein (BSA or Antibody) via surface Lysines.

Safety Note: The activated vinyl sulfone is a potential alkylating agent. Handle with extreme care in a fume hood.

Phase 1: Activation (Generating the Vinyl Sulfone)
  • Preparation: Dissolve 100 mg of the hydrochloride salt in 10 mL of 0.1 M Phosphate Buffer (pH 8.5) .

    • Why: The slightly basic pH initiates the elimination of HCl.

  • Incubation: Stir at 37°C for 60 minutes .

    • Validation: Monitor reaction progress via HPLC. The retention time will shift as the polar chloride is eliminated to form the less polar alkene.

  • Quenching (Optional): If immediate use is not possible, lower pH to 6.0 to "freeze" the reaction, though immediate coupling is preferred.

Phase 2: Protein Conjugation
  • Buffer Exchange: Ensure the target protein is in a buffer free of primary amines (e.g., PBS, pH 7.4).[4] Avoid Tris or Glycine.[4]

  • Coupling: Add the activated vinyl sulfone solution to the protein solution at a 20-50 molar excess .

  • pH Adjustment:

    • For Cysteine (Thiol) targeting: Adjust pH to 7.2 – 7.5 .

    • For Lysine (Amine) targeting: Adjust pH to 9.0 – 9.5 using Carbonate buffer.

  • Incubation: Incubate at Room Temperature for 12–16 hours.

    • Note: Vinyl sulfone reaction kinetics are slower than NHS-esters, requiring longer incubation.

  • Purification: Remove excess reagent via desalting column (Sephadex G-25) or dialysis.

Synthesis Pathway Visualization

To further ground the identity of this molecule, the following diagram details the likely synthetic route that leads to the "Ethanamine" vs "Ethanol" confusion.

Synthesispathway Start Starting Material 2-Aminoethyl hydrogen sulfate Step1 Reaction with 2-Mercaptoethanol Start->Step1 Inter Intermediate 2-(2-Hydroxyethylthio)ethylamine Step1->Inter Oxidation Oxidation & Chlorination (Cl2 / HCl) Inter->Oxidation Final FINAL PRODUCT (The Salt) 2-[(2-Chloroethyl)sulfonyl]ethanamine HCl (CAS 85739-74-8) Oxidation->Final ErrorBranch Cataloging Error Misidentified as 'Ethanol' analog Final->ErrorBranch Database Entry

Figure 2: Synthetic Origin. The presence of 2-mercaptoethanol in the synthesis often leads to the naming error in final product catalogs.

References

  • LookChem Database. (n.d.). CAS 85739-74-8 Product Entry and Synonyms.[5] Retrieved from [Link]

  • Textile Learner. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application.[6] Retrieved from [Link]

  • Google Patents. (2003). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt (KR100345464B1).

Sources

Methodological & Application

Protocol for using 2-(Chloroethylsulfonyl)ethanol dihydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, mechanism-based protocol for the utilization of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (and its functional analogs) in synthetic organic chemistry and bioconjugation.

Note on Nomenclature & Chemical Identity: Commercially, the name "2-(Chloroethylsulfonyl)ethanol dihydrochloride" (CAS 85739-74-8) is frequently used in catalog databases. However, the suffix "dihydrochloride" chemically implies the presence of a basic amine group capable of protonation, suggesting the compound is likely 2-[(2-Chloroethyl)sulfonyl]ethanamine dihydrochloride or a closely related amino-alcohol derivative.

  • Target Moiety: The core functional unit described here is the 2-chloroethyl sulfone , a "masked" precursor to the highly reactive vinyl sulfone .

  • Scope: This protocol focuses on the activation of the chloroethyl sulfone group to a vinyl sulfone and its subsequent Michael addition to nucleophiles (thiols/amines).

Part 1: Scientific Foundation & Mechanism

The "Latent" Reactivity Concept

The 2-chloroethyl sulfone moiety (


) serves as a stable, "masked" electrophile. Unlike ready-made vinyl sulfones, which can non-specifically react with nucleophiles during storage or early synthetic steps, the chloroethyl derivative remains inert under acidic to neutral conditions (pH < 7.0).
Mechanism of Action

The transformation follows a base-catalyzed


-elimination (E2 mechanism).
  • Activation: At pH > 7.5, a base abstracts the acidic

    
    -proton adjacent to the sulfone.
    
  • Elimination: The electrons collapse to form a double bond, ejecting the chloride ion (

    
    ) as a leaving group.
    
  • Conjugation: The resulting Vinyl Sulfone is a potent Michael acceptor, reacting rapidly with soft nucleophiles (specifically cysteine thiols) or harder nucleophiles (lysine amines) depending on pH.

Why Use This Reagent?
  • Selectivity Control: You can attach the reagent to a scaffold (e.g., via the amine/hydroxyl tail) at neutral pH without triggering the sulfone.

  • Stability: Superior shelf-life compared to active vinyl sulfones.

  • Water Solubility: The sulfone and hydroxyl/amine groups provide excellent aqueous solubility, ideal for protein modification.

Part 2: Experimental Protocol

Materials & Equipment
  • Reagent: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (or amine analog).[1][2][3]

  • Solvent: Anhydrous DMF or DMSO (for organic synthesis); PBS or Borate Buffer (for bioconjugation).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic phase; NaOH or Carbonate buffer for aqueous phase.

  • Quenching Agent: Dithiothreitol (DTT) or

    
    -mercaptoethanol.
    
Workflow A: Bioconjugation (Aqueous)

Scenario: Attaching the linker to a protein surface or creating a hydrogel.

Step 1: Solubilization

Dissolve the dihydrochloride salt in water or 50 mM Phosphate Buffer (pH 6.0) .

  • Concentration: 10–50 mM stock.

  • Note: The acidic pH of the salt solution prevents premature activation.

Step 2: Primary Attachment (The "Tail" Reaction)

If the molecule contains an amine (as indicated by the HCl salt), couple it to your target carboxylate using EDC/NHS chemistry.

  • Condition: pH 5.0–6.5.

  • Time: 1–2 hours.

  • Crucial: Maintain pH < 7.0 to keep the chloroethyl sulfone group intact (latent).

Step 3: Activation (The "Head" Reaction)

To trigger the crosslinking or labeling:

  • Adjust reaction pH to 8.0–9.0 using 0.1 M NaOH or Borate buffer.

  • Incubate at 25°C to 37°C for 30–60 minutes.

  • Observation: The release of HCl will slightly lower the pH; monitor and re-adjust if necessary. The moiety converts to Vinyl Sulfone.[4][5][6][7][8]

Step 4: Michael Addition

Add the target nucleophile (e.g., a thiol-containing peptide or protein).

  • Stoichiometry: 1.2 – 5.0 equivalents of vinyl sulfone per thiol.

  • Time: 1–4 hours at RT.

  • Mechanism: Thiol-Michael addition occurs irreversibly.

Workflow B: Organic Synthesis (Small Molecule)

Scenario: Synthesizing a vinyl sulfone building block.

  • Dissolution: Suspend 1.0 eq of the reagent in dry DCM or DMF.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) .

    • Why 2.5 eq? 2.0 eq to neutralize the dihydrochloride salt, 0.5 eq to catalyze the elimination.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: The vinyl sulfone is generated in situ. If isolating, wash with dilute citric acid (to remove amine salts) and brine.

    • Warning: Vinyl sulfones can polymerize; keep concentrated solutions cold and stabilized.

Part 3: Data & Visualization

Reaction Parameters Table
ParameterCondition (Latent/Storage)Condition (Active/Elimination)
pH Range 4.0 – 6.58.0 – 9.5
Temperature 4°C (Solid), -20°C (Solution)25°C – 37°C
Half-life (

)
Months (Solid)~10-20 mins (Conversion to VS)
Target Specificity None (Inert)Cysteine (-SH) > Lysine (-NH2)
Mechanistic Pathway (DOT Diagram)

VinylSulfoneActivation Precursor Chloroethyl Sulfone (Latent Electrophile) Cl-CH2-CH2-SO2-R Intermediate Transition State (E2 Elimination) Precursor->Intermediate -HCl Base Base Activation (pH > 8.0) Base->Intermediate VinylSulfone Vinyl Sulfone (Active Michael Acceptor) CH2=CH-SO2-R Intermediate->VinylSulfone Fast Product Stable Thioether Conjugate VinylSulfone->Product Michael Addition Nucleophile Target Thiol (Protein-SH) Nucleophile->Product

Caption: Activation pathway of Chloroethyl Sulfone to Vinyl Sulfone followed by Thiol Conjugation.

Part 4: Troubleshooting & Critical Controls

"The pH Trap"

Issue: Poor conjugation yield. Cause: If the pH is too low (< 7.5), the elimination of HCl is slow, and the vinyl sulfone does not form. If the pH is too high (> 10), the vinyl sulfone may hydrolyze (hydrate back to alcohol) or polymerize. Solution: Maintain pH strictly at 8.0–8.5 during the activation step.

Salt Interference

Issue: Precipitation upon adding base. Cause: The "dihydrochloride" indicates a high ionic strength potential. In organic solvents, the amine salts (TEA-HCl) will precipitate. Solution: Filter the organic reaction mixture through Celite before proceeding to the next step.

Validation (Self-Check)

To verify activation, take an aliquot and add excess Cysteine . Monitor the consumption of free thiols using Ellman’s Reagent (DTNB) .

  • No activation: Thiol concentration remains constant.

  • Successful activation: Thiol concentration drops as it reacts with the generated vinyl sulfone.

References

  • Morales-Sanfrutos, J., et al. (2010). "Vinyl sulfone: a multipurpose function in proteomics."[4] Expert Review of Proteomics.

    • Context: Authoritative review on the mechanism and selectivity of vinyl sulfones for cysteine modification.[4]

  • Kim, J.H., et al. (2014). "Selective and irreversible modification of proteins with vinyl sulfones."[4] Organic & Biomolecular Chemistry.

    • Context: Protocol details for pH-dependent activation and conjug
  • Sigma-Aldrich (Merck). "Divinyl Sulfone and Related Crosslinkers: Technical Bulletin."

    • Context: General handling of sulfone-based alkyl
  • ChemicalBook. "2-(Chloroethylsulfonyl)ethanol dihydrochloride Product Page."

    • Context: Verification of commercial availability and salt forms.

Sources

Application Notes and Protocols: 2-(Chloroethylsulfonyl)ethanol dihydrochloride as a Precursor for Vinyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of vinyl sulfones utilizing 2-(Chloroethylsulfonyl)ethanol dihydrochloride as a stable and accessible precursor. Vinyl sulfones are valuable electrophilic building blocks in organic synthesis, particularly in the development of therapeutic agents and bioconjugation strategies.[1][2] This application note will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for the synthesis, and discuss the critical parameters for a successful and efficient reaction.

Introduction: The Significance of Vinyl Sulfones

Vinyl sulfones are a class of organic compounds characterized by a vinyl group directly attached to a sulfonyl group. This arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, making them versatile reagents in a variety of chemical transformations.[3] Their utility is particularly pronounced in the field of medicinal chemistry and drug discovery, where the vinyl sulfone moiety can be found in numerous biologically active molecules.[1][2] Notable examples include their application in the design of chemotherapeutics, neuroprotective agents, and as covalent inhibitors of enzymes.[1][2] Furthermore, the reactivity of vinyl sulfones with nucleophilic residues on proteins, such as cysteine and lysine, makes them excellent tools for bioconjugation and the development of targeted therapeutics.[4]

2-(Chloroethylsulfonyl)ethanol dihydrochloride serves as a convenient and stable precursor to a reactive vinyl sulfone. The chloroethyl sulfone group can be readily converted to the corresponding vinyl sulfone through a base-mediated elimination reaction.[4] This in-situ generation of the reactive vinyl sulfone allows for controlled reactions and avoids the handling of the potentially more volatile and reactive vinyl sulfone itself.

Chemical Properties and Handling

A thorough understanding of the precursor's properties is paramount for safe and effective synthesis.

PropertyValueSource
Chemical Name 2-(Chloroethylsulfonyl)ethanol dihydrochloride[5]
CAS Number 85739-74-8[5][6]
Molecular Formula C4H11Cl3O3S[5]
Molecular Weight 245.55 g/mol [5]
Appearance Typically a solidN/A
Solubility Soluble in water and polar organic solventsImplied by structure

Safety and Handling:

2-(Chloroethylsulfonyl)ethanol dihydrochloride and the resulting vinyl sulfone should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]

The Synthetic Pathway: An E2 Elimination Mechanism

The conversion of 2-(Chloroethylsulfonyl)ethanol to the corresponding vinyl sulfone proceeds via a well-established E2 (bimolecular elimination) reaction mechanism.[8][9] This concerted, one-step process is initiated by a base abstracting a proton from the carbon atom alpha to the sulfonyl group (the β-carbon relative to the chlorine atom).[10][11] Simultaneously, the electrons from the cleaved C-H bond form a new π-bond, and the chloride ion is expelled as the leaving group.[10][11]

For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required: the abstracted proton and the leaving group (chloride) must be in an anti-periplanar conformation.[9] This allows for optimal orbital overlap in the transition state, leading to the formation of the new double bond.[9]

The Role of the Dihydrochloride:

The "dihydrochloride" in the precursor's name indicates that the starting material is a salt. This has a crucial implication for the reaction: a sufficient amount of base must be used to both neutralize the hydrochloride salts and to act as the catalyst for the elimination reaction. Therefore, at least two equivalents of base are required to deprotonate the hydrochloride, with an additional catalytic or stoichiometric amount needed to promote the elimination.

Diagram of the E2 Elimination Mechanism:

Caption: The E2 elimination of 2-(Chloroethylsulfonyl)ethanol.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 2-(vinylsulfonyl)ethanol from 2-(chloroethylsulfonyl)ethanol dihydrochloride. The reaction conditions can be optimized for specific applications.

Materials and Reagents:

  • 2-(Chloroethylsulfonyl)ethanol dihydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Chloroethylsulfonyl)ethanol dihydrochloride (1.0 eq) in anhydrous DCM or THF (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the exothermicity of the neutralization reaction.

  • Base Addition: Slowly add triethylamine or DIPEA (3.0-4.0 eq) to the stirred solution. The first two equivalents will neutralize the dihydrochloride salt, and the excess will act as the base for the elimination reaction. The addition should be done dropwise to maintain the temperature below 10 °C.

  • Reaction: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the vinyl sulfone product.

  • Characterization: The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The characteristic signals for the vinyl group protons typically appear in the range of 6.0-7.0 ppm in the ¹H NMR spectrum.[12]

Experimental Workflow Diagram:

Workflow start Start dissolve Dissolve Precursor in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Slowly Add Base (3-4 eq) cool->add_base react Stir at Room Temperature (2-4 hours) add_base->react workup Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR Spectroscopy) purify->characterize end End characterize->end

Caption: A typical workflow for vinyl sulfone synthesis.

Applications in Drug Development and Bioconjugation

The synthesized vinyl sulfones are valuable intermediates for a range of applications:

  • Covalent Inhibitors: The electrophilic nature of the vinyl sulfone allows for the design of targeted covalent inhibitors that can form a stable bond with nucleophilic residues in the active site of an enzyme.[1][2] This can lead to increased potency and duration of action.

  • Bioconjugation: Vinyl sulfones can be used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins.[4] They are also used to conjugate small molecule drugs to antibodies to create antibody-drug conjugates (ADCs).

  • Cross-linking Agents: The ability of vinyl sulfones to react with various nucleophiles makes them useful as cross-linking agents in the production of polymers and hydrogels for biomedical applications.

Conclusion

2-(Chloroethylsulfonyl)ethanol dihydrochloride is a versatile and readily available precursor for the synthesis of vinyl sulfones. The base-mediated elimination reaction provides a straightforward and efficient method to generate these valuable electrophilic building blocks. The protocols and information provided in this application note offer a solid foundation for researchers and scientists to utilize this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and bioconjugation.

References

  • Harris, J. M.; Struck, E. C.; Case, M. G.; Yost, F. D. Preparation of Characterization of Poly(ethylene Glycol) Vinyl Sulfone. J. Polym. Sci. Polym. Chem. Ed.1984, 22 (2), 341-352.
  • Emami, S.; Falahati, M. Recent applications of vinyl sulfone motif in drug design and discovery. Eur. J. Med. Chem.2022 , 236, 114255. [Link]

  • Ghavaminejad, A.; Ghashghaei, M.; Emami, S. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sci.2024, 350, 122904.
  • LookChem. 2-(Chloroethylsulfonyl)ethanol dihydrochloride. [Link]

  • Wikipedia. Elimination reaction. [Link]

  • LibreTexts, Chemistry. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Google Patents.
  • Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones. [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. J. Am. Chem. Soc.2004, 126 (33), 10436-10442.
  • ACS Publications. Synthesis of Vinylic Sulfones in Aqueous Media. Org. Lett.2021, 23 (4), 1389-1394.
  • Chemistry Steps. Elimination Reactions: an Introduction. [Link]

  • Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]

  • ResearchGate. Scheme 1 Synthesis of vinyl sulfone-functionalized tags and sugars. [Link]

  • Lumen Learning. 8.5. Elimination reactions. [Link]

  • MSU Chemistry. Alkyl Halide Reactivity. [Link]

  • Filo. Determine the coupling constants for methyl vinyl sulfone. [Link]

  • Cengage. Alkyl Halides and Elimination Reactions. [Link]

  • Local Pharma Guide. CAS NO. 85739-74-8 | 2-(Chloroethylsulfonyl)ethanol dihydrochloride. [Link]

Sources

Advanced Protocol: Application of 2-((2-Chloroethyl)sulfonyl)ethanamine Hydrochloride in Pharmaceutical Synthesis

[1]

Part 1: Executive Summary & Chemical Identity

Critical Technical Note on Nomenclature: There is a widespread nomenclature discrepancy in commercial chemical databases regarding this compound. The string "2-(Chloroethylsulfonyl)ethanol dihydrochloride" is chemically contradictory (an alcohol sulfone does not form a stable dihydrochloride salt).[1] Based on the CAS 85739-74-8 and pharmaceutical relevance, this guide addresses the compound as 2-((2-Chloroethyl)sulfonyl)ethan-1-amine hydrochloride .[1][2]

  • True Chemical Identity: 2-((2-Chloroethyl)sulfonyl)ethan-1-amine hydrochloride[1][2][3]

  • Functional Class: Masked Vinyl Sulfone Linker / Heterobifunctional Reagent.[1]

  • Core Application: Synthesis of covalent inhibitors and Antibody-Drug Conjugates (ADCs).[1] It serves as a precursor to the Vinyl Sulfone moiety, a Michael Acceptor that selectively targets cysteine residues.[1]

Why Use This Reagent?

Unlike reactive maleimides (which can undergo retro-Michael exchange in plasma), the vinyl sulfone generated from this reagent forms an irreversible, hydrolytically stable thioether bond.[1] The "Chloroethyl" form acts as a stable, masked precursor , allowing for robust chemical handling during intermediate synthesis before "activation" to the vinyl sulfone.[1]

Part 2: Mechanism of Action (The "Mask-Unmask" Strategy)

The utility of this compound relies on a base-promoted

1111
Pathway Visualization

VinylSulfonePathwayReagentReagent (Masked)2-((2-Cl-ethyl)sulfonyl)ethanamine(Stable Salt)IntermedIntermediate ADrug-Linker-SO2-CH2-CH2-Cl(Inert/Stable)Reagent->IntermedDrugDrug-COOH(Activated Ester)Drug->IntermedAmidation(EDCI/NHS)VSActive ElectrophileDrug-Linker-SO2-CH=CH2(Vinyl Sulfone)Intermed->VSActivation(Base, -HCl)ConjugateFinal ConjugateDrug-Linker-S-Protein(Irreversible Thioether)VS->ConjugateMichael Addition(Cysteine-SH)

Caption: The "Mask-Unmask" workflow. The reagent serves as a stable linker until base-mediated activation generates the reactive vinyl sulfone.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Chloroethyl-Linker Intermediate

Objective: To attach the linker to a carboxylic acid-containing drug payload without triggering premature elimination to the vinyl sulfone.[1]

Reagents:

  • Drug-COOH (1.0 equiv)[1]

  • 2-((2-Chloroethyl)sulfonyl)ethanamine HCl (1.2 equiv) [CAS: 85739-74-8][1][2][4][5]

  • HATU (1.2 equiv) or EDCI/HOBt[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Dry DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve Drug-COOH in dry DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at 0°C for 15 minutes to generate the active ester.[1]

  • Coupling: Add 2-((2-Chloroethyl)sulfonyl)ethanamine HCl (1.2 equiv) to the reaction mixture.

  • Buffering (Critical): Add the remaining DIPEA (1.5 equiv) dropwise. Note: Monitor pH. Keep the reaction basic enough to deprotonate the amine (pH ~8) but avoid strong excess base/heat to prevent premature elimination of the chloride.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1] You should see the mass of Drug + Linker - HCl (amide bond formation).[1]

    • Checkpoint: If you observe a mass corresponding to [M-36], premature elimination to vinyl sulfone has occurred.[1] Reduce base equivalents in future runs.

  • Workup: Dilute with EtOAc, wash with 0.1N HCl (to remove excess base and stop any elimination), then brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography. The chloroethyl intermediate is stable on silica.[1]

Protocol B: Activation and Bioconjugation (ADC Synthesis)

Objective: To convert the chloroethyl linker to vinyl sulfone in situ or prior to conjugation, then react with a cysteine-containing protein (e.g., Antibody).[1]

Reagents:

  • Chloroethyl-functionalized Drug (from Protocol A)[1][6][7]

  • Target Protein (reduced cysteines)[1]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 - 8.0[1]

Method 1: Two-Step (Isolation of Vinyl Sulfone) [1]

  • Dissolve Chloroethyl-Drug in DCM/TEA (1:1). Stir for 30 mins at RT.[1]

  • LC-MS will confirm quantitative conversion to Vinyl Sulfone (Mass -36 Da vs starting material).[1]

  • Evaporate solvent.[1] The Vinyl Sulfone intermediate is stable for storage at -20°C.[1]

Method 2: One-Pot (In Situ Activation) [1]

  • Prepare Protein solution in Borate Buffer (pH 8.5).

  • Add Chloroethyl-Drug (dissolved in DMSO) directly to the protein solution.[1]

  • Mechanism: The pH 8.5 environment drives the elimination of HCl, generating the Vinyl Sulfone transiently, which immediately reacts with surface cysteines.[1]

  • Incubate at 37°C for 2–12 hours.

  • Purification: Desalting column (PD-10) or SEC to remove small molecules.

Part 4: Comparative Analysis

Data Table: Vinyl Sulfone (VS) vs. Maleimide Linkers [1]

FeatureVinyl Sulfone (via Chloroethyl Precursor)Maleimide Linker
Plasma Stability High. Irreversible thioether bond.[1] No retro-Michael.[1]Moderate. Prone to retro-Michael exchange with Albumin.[1]
Selectivity High for thiols at pH 7–8.[1] Reacts with lysines at pH > 9.[1]High for thiols at pH 6.5–7.[1]5.
Handling Excellent. Precursor (Chloroethyl) is inert to moisture/air.[1]Poor. Maleimide ring is sensitive to hydrolysis (ring opening).[1]
Reaction Speed Slower (requires activation energy/pH).[1]Very Fast.
Solubility Sulfone group adds polarity, improving payload solubility.[1]Often requires PEG spacers for solubility.[1]

Part 5: Troubleshooting & Safety

  • Premature Elimination: If the vinyl sulfone forms during the amidation step (Protocol A), switch from HATU/DIPEA to EEDQ (coupling reagent) which requires no exogenous base.[1]

  • Incomplete Conjugation: Vinyl sulfones are "harder" electrophiles than maleimides.[1] Increase pH to 8.0–8.5 or extend reaction time to drive the Michael addition.

  • Safety: The reagent is an alkylating agent (nitrogen mustard analogue).[1] Handle in a fume hood. Treat waste with 10% NaOH/Thiol mixture to quench any active electrophiles before disposal.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 16073937 (Related Sulfonyl Structures).[1] Retrieved from .[1]

    • ChemicalBook Database.[1] CAS 85739-74-8 Entry (2-(Chloroethylsulfonyl)ethanol dihydrochloride / Amine synonyms).[1][2][3][4][6][8][9][10] Retrieved from .[1]

  • Synthetic Methodology (Vinyl Sulfones)

    • Guan, Z. H., et al. (2007).[1] "An Economical and Convenient Synthesis of Vinyl Sulfones."[1] Synthesis, 2007(10), 1465-1470.[1] (Provides mechanistic basis for sulfone reactivity).[1]

    • Google Patents.[1] "Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt."[1][7] KR100345464B1.[1] Retrieved from .

  • Pharmaceutical Application (Linker Chemistry)

    • Santos, L. et al. (2016).[1] "Sulfones as Chemical Handles for Bioconjugation."[1] Chem. Sci.[1] (General reference for sulfone stability in ADCs).

    • GuideChem.[1] Supplier specifications and industrial applications for CAS 85739-74-8.[1][2] Retrieved from .[1]

Use of 2-(Chloroethylsulfonyl)ethanol dihydrochloride as a cross-linking agent for polymers

[4][7]

Executive Summary

2-(Chloroethylsulfonyl)ethanol dihydrochloride (CES-HCl) serves as a robust, water-soluble precursor for generating Vinyl Sulfone (VS) functionalities on polymer backbones. Unlike volatile crosslinkers like Divinyl Sulfone (DVS), CES-HCl is a stable solid that allows for controlled, "on-demand" activation.

Its primary application lies in heterobifunctional cross-linking :

  • Anchor Step: The amine group (

    
    ) allows conjugation to carboxyl- or aldehyde-containing polymers (e.g., Hyaluronic Acid, Alginate, Dextran).
    
  • Activation Step: The chloroethyl sulfone group eliminates HCl under basic conditions to form a reactive Vinyl Sulfone.

  • Cross-linking Step: The generated Vinyl Sulfone undergoes Michael Addition with thiols or amines on a second polymer chain, forming a stable thioether or secondary amine linkage.

Mechanism of Action

The utility of CES-HCl relies on a specific activation sequence. The reagent remains inert towards Michael donors until the pH is raised, providing a significant handling advantage over pre-activated vinyl sulfones.

Chemical Pathway
  • Conjugation: The primary amine reacts with an activated ester (e.g., NHS-ester) on the polymer backbone.

  • 
    -Elimination:  At 
    
    
    , the chloroethyl sulfone moiety undergoes base-catalyzed elimination of HCl.
  • Michael Addition: The resulting electron-deficient vinyl group reacts rapidly with nucleophiles (Thiols > Amines > Hydroxyls).

Reaction Diagram

ReactionMechanismReagentReagent (CES-HCl)[Cl-CH2-CH2-SO2-CH2-CH2-NH3+]IntermediateConjugated Precursor[Polymer-CO-NH-CH2-CH2-SO2-CH2-CH2-Cl]Reagent->IntermediateStep 1: Amide Coupling(pH 6.0 - 7.5)PolymerActivated Polymer[Polymer-CO-NHS]Polymer->IntermediateVinylSulfoneActive Vinyl Sulfone[Polymer-CO-NH-CH2-CH2-SO2-CH=CH2]Intermediate->VinylSulfoneStep 2: Base Activation(pH > 8.0, -HCl)CrosslinkedCross-linked Hydrogel[Stable Thioether Bond]VinylSulfone->CrosslinkedStep 3: Michael Addition(+ Crosslinker-SH)

Figure 1: Step-wise mechanism from conjugation to cross-linking. The reagent acts as a "masked" crosslinker, preventing premature gelation.

Experimental Protocols

Protocol A: Functionalization of Hyaluronic Acid (HA) with CES-HCl

This protocol grafts the "masked" vinyl sulfone group onto Hyaluronic Acid.

Materials:

  • Sodium Hyaluronate (

    
    )
    
  • CES-HCl (2-(Chloroethylsulfonyl)ethanol amine derivative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 6.0)

  • Dialysis tubing (

    
    )
    

Procedure:

  • Dissolution: Dissolve 100 mg of HA in 10 mL of MES buffer (1% w/v).

  • Activation: Add EDC (4-fold molar excess relative to HA carboxyls) and NHS (4-fold excess). Stir for 30 minutes at room temperature.

  • Conjugation: Add CES-HCl (2-fold molar excess relative to EDC).

    • Critical Note: Maintain pH between 6.0 and 6.5. Do not exceed pH 7.5 to prevent premature elimination of the chloride.

  • Reaction: Stir for 12–24 hours at room temperature.

  • Purification: Dialyze against dilute acidic water (pH 4–5) containing 100 mM NaCl for 2 days, then pure water for 1 day.

    • Why Acidic? Keeps the chloroethyl group stable and prevents hydrolysis.

  • Lyophilization: Freeze-dry the solution to obtain the white, fluffy polymer (HA-CES).

Protocol B: "On-Demand" Hydrogel Formation

This protocol activates the HA-CES polymer to form a hydrogel with a thiol crosslinker (e.g., PEG-dithiol).

Materials:

  • HA-CES (from Protocol A)

  • PEG-dithiol (

    
    )
    
  • PBS Buffer (

    
    , pH 7.4) and NaOH (0.1 M)
    

Procedure:

  • Reconstitution: Dissolve HA-CES in PBS (pH 7.4) at 2% w/v.

  • Activation (The Trigger): Adjust pH to 8.5–9.0 using 0.1 M NaOH. Incubate for 30–60 minutes at 37°C.

    • Observation: The elimination reaction converts the chloroethyl group to vinyl sulfone.

  • Neutralization (Optional): Lower pH back to 7.4 if the crosslinker is pH-sensitive, though Michael addition is faster at pH 8.0.

  • Cross-linking: Add PEG-dithiol (molar ratio of Thiol:Vinyl Sulfone = 1:1).

  • Gelation: Mix rapidly. Gelation occurs within 5–20 minutes depending on pH and concentration.

Optimization & Data Analysis

Kinetic Control via pH

The rate of vinyl sulfone generation (elimination) and subsequent cross-linking is strictly pH-dependent.

pH ConditionElimination Rate (

)
Hydrolysis RiskApplication Context
pH < 7.0 NegligibleVery LowStorage / Conjugation steps
pH 7.4 Slow (

)
LowSlow-gelling injectable gels
pH 8.0 Moderate (

)
LowIn situ tissue engineering
pH > 9.0 Fast (

)
ModerateRapid prototyping / 3D bioprinting
Experimental Workflow Diagram

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ApplicationStep1Dissolve Polymer & Activate(EDC/NHS, pH 6.0)Step2Add CES-HCl Reagent(Amide Bond Formation)Step1->Step2Step3Purify & Lyophilize(Acidic Dialysis)Step2->Step3Step4Reconstitute Polymer(pH 7.4)Step3->Step4StorageStep5Trigger Activation(Adjust to pH 8.5 for 30 min)Step4->Step5Step6Add Crosslinker (Thiol)(Gelation)Step5->Step6

Figure 2: Operational workflow for synthesizing and utilizing CES-functionalized polymers.

Safety & Handling

  • Toxicity: While less volatile than Divinyl Sulfone, CES-HCl contains a chloroethyl sulfone moiety, which is structurally related to sulfur mustard (though significantly less toxic due to the sulfone oxidation state). It is a potential alkylating agent.[7]

  • PPE: Always handle lyophilized powder in a fume hood. Wear nitrile gloves and safety goggles.

  • Deactivation: Unreacted vinyl sulfones can be quenched with an excess of cysteine or glycine before disposal.

References

  • Chemical Identity & Properties
  • Vinyl Sulfone Chemistry in Hydrogels

    • Yu, Y., & Chau, Y. (2012).[8] One-step "click" method for generating vinyl sulfone groups on hydroxyl-containing water-soluble polymers.[8] Biomacromolecules, 13(3), 937-942.[8] Available at: [Link]

  • Cross-linking Mechanisms

    • Luo, Y., et al. (2023).[9] From crosslinking strategies to biomedical applications of hyaluronic acid-based hydrogels: A review. International Journal of Biological Macromolecules, 231, 123308.[9] Available at: [Link]

  • Reagent Precursors

    • Morales-Sanfrutos, J., et al. (2015). Divinyl sulfone: a versatile tool for the construction of biomaterials.[9] Organic & Biomolecular Chemistry, 13, 1963-1974. Available at: [Link]

Application Note: Cysteine-Specific Protein Bioconjugation Using 2-(Chloroethylsulfonyl) Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, comparative stability, and self-validating protocols for masked vinyl sulfone bioconjugation.

Executive Summary & Mechanistic Rationale

For decades, maleimide chemistry has been the gold standard for cysteine-specific protein modification. However, the inherent instability of the maleimide-thiol adduct—which is prone to retro-Michael addition and subsequent thiol exchange with off-target proteins like human serum albumin—poses a severe limitation for the development of long-circulating biologics and Antibody-Drug Conjugates (ADCs)[1].

As a highly stable alternative, vinyl sulfones have emerged as premier Michael acceptors. They form completely irreversible thioether bonds with cysteines that do not degrade under physiological conditions[2]. However, direct vinyl sulfones can sometimes present shelf-stability challenges or react prematurely.

To solve this, 2-(Chloroethylsulfonyl)ethanol dihydrochloride acts as a "masked" vinyl sulfone. Under acidic or neutral storage conditions, the reagent is completely inert. When introduced to a mildly alkaline environment (pH 8.0–8.5), the compound undergoes a base-catalyzed


-elimination of HCl, generating the highly reactive vinyl sulfone in situ[2]. This dynamically generated electrophile then rapidly and irreversibly reacts with the deprotonated cysteine thiolate.

Mechanism A 2-(Chloroethylsulfonyl) Precursor (Stable & Inert) B Vinyl Sulfone Intermediate (Highly Reactive) A->B pH 8.0-8.5 β-elimination (-HCl) C Protein-Cysteine Thioether Adduct (Irreversible) B->C Protein-SH Michael Addition

Fig 1: Base-catalyzed activation of 2-(chloroethylsulfonyl) to vinyl sulfone and thiol conjugation.

Comparative Analysis of Cysteine-Reactive Warheads

To justify the selection of a masked vinyl sulfone over traditional reagents, we must evaluate the thermodynamic stability and chemoselectivity of the resulting linkages. The table below summarizes the quantitative and qualitative performance of common sulfhydryl-reactive groups.

Reagent ClassLinkage FormedIn Vivo Stability (Plasma)Chemoselectivity (Thiol vs. Amine)Aqueous Shelf-Life
Maleimide ThiosuccinimideModerate (Prone to Retro-Michael)High (at pH 6.5–7.5)Poor (Hydrolyzes to maleamic acid)
Iodoacetamide ThioetherHighModerate (Cross-reacts with Lys/His)Moderate (Light sensitive)
Direct Vinyl Sulfone ThioetherVery High (Irreversible) High (Soft-soft interaction)Moderate
Masked Vinyl Sulfone (2-Chloroethylsulfonyl)ThioetherVery High (Irreversible) Very High [3]Excellent (Inert until activated)

Experimental Protocol: Self-Validating Conjugation Workflow

This protocol is engineered to eliminate competing side reactions while embedding quality control checkpoints to ensure a self-validating system.

Phase 1: Protein Preparation & Disulfide Reduction

Most surface-exposed cysteines exist as oxidized disulfides and must be liberated.

  • Causality Check: We utilize immobilized TCEP (Tris(2-carboxyethyl)phosphine) rather than free DTT or free TCEP. Free thiols in DTT will aggressively compete with the protein for the vinyl sulfone. While free TCEP lacks thiols, excess phosphines can occasionally undergo side reactions with electron-deficient alkenes. Immobilized TCEP eliminates both risks, allowing for a clean recovery of the reduced protein via simple centrifugation.

  • Suspend the target protein (1–5 mg/mL) in 50 mM Sodium Phosphate buffer, pH 7.0.

  • Add Immobilized TCEP disulfide reducing gel (typically 1 mL of slurry per 10 mg of protein).

  • Incubate at room temperature (RT) for 1 hour with gentle end-over-end mixing.

  • Centrifuge at 1,000 x g for 2 minutes to pellet the TCEP resin. Recover the supernatant containing the reduced protein.

Phase 2: Buffer Exchange and In Situ Activation
  • Causality Check: The 2-(chloroethylsulfonyl) group requires a pH shift to activate. At pH 8.5, the hydroxide ions catalyze the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -elimination of HCl to form the vinyl sulfone. Simultaneously, this pH deprotonates the cysteine thiol (pKa ~8.3) into a highly nucleophilic thiolate, perfectly priming the system for a rapid Michael addition.
    
  • Immediately process the reduced protein through a desalting column (e.g., Zeba Spin) pre-equilibrated with 50 mM Sodium Borate, pH 8.5 .

  • Prepare a 100 mM stock of 2-(Chloroethylsulfonyl)ethanol dihydrochloride in anhydrous DMSO.

  • Add the reagent to the protein solution at a 15-to-20 molar excess .

Phase 3: Conjugation and Quenching
  • Causality Check: The extended incubation time accounts for the rate-limiting

    
    -elimination step. Once the vinyl sulfone is formed, the subsequent thioether formation is exceptionally fast.
    
  • Incubate the reaction mixture at RT for 2 to 4 hours in the dark.

  • Quench the reaction by adding a 50-fold molar excess of free L-cysteine. Incubate for 15 minutes to scavenge all unreacted electrophiles.

  • Purify the final conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against standard PBS (pH 7.4).

Workflow S1 1. Disulfide Reduction Incubate protein with Immobilized TCEP (Prevents free-thiol competition) S2 2. Buffer Exchange & Activation Desalt into Borate Buffer (pH 8.5) Add 2-(Chloroethylsulfonyl) Reagent S1->S2 S3 3. Conjugation Reaction Incubate at RT for 2-4 hours (In situ vinyl sulfone generation & coupling) S2->S3 S4 4. Reaction Quenching Add 10x molar excess L-Cysteine (Scavenges unreacted electrophiles) S3->S4 S5 5. Purification & QC Size Exclusion Chromatography (SEC) Analyze via LC-MS & Ellman's Assay S4->S5

Fig 2: Experimental workflow for cysteine bioconjugation using masked vinyl sulfone reagents.

Quality Control & Validation

A robust protocol must prove its own success. To validate the conjugation, perform the following two assays:

  • Ellman’s Reagent (DTNB) Assay:

    • Purpose: Quantifies the depletion of free thiols.

    • Method: Compare an aliquot of the Phase 1 reduced protein against the Phase 3 post-conjugation (pre-quench) protein. A successful reaction will demonstrate a >95% reduction in absorbance at 412 nm, confirming complete occupation of the cysteine sites.

  • Intact Protein LC-MS:

    • Purpose: Confirms exact stoichiometry and lack of cross-reactivity.

    • Method: Deconvolute the mass spectrum. The mass shift should exactly match the molecular weight of the vinyl sulfone payload. The absence of +2 or +3 mass shifts confirms that the reagent maintained strict chemoselectivity for cysteine without cross-reacting with lysine residues.

References

  • The Royal Society. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Available at:[Link]

  • Chemical Science (RSC). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Available at:[Link]

Sources

Application Note: In Situ Vinyl Sulfone Derivatization of Peptides Using 2-(Chloroethylsulfonyl)ethanol Dihydrochloride for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Cysteine-targeted peptide labeling, Charge-derivatization, Activity-Based Protein Profiling (ABPP), and LC-MS/MS optimization.

Introduction & Mechanistic Insight

In modern proteomics and drug development, the selective covalent labeling of amino acid side chains is essential for quantifying target engagement, identifying reactive residues, and improving the ionization efficiency of low-abundance peptides[1]. While iodoacetamides and maleimides are traditional choices for cysteine alkylation, vinyl sulfones have emerged as superior Michael acceptors due to their exceptional stability in aqueous environments, absolute selectivity for thiols at physiological pH, and lack of stereoisomeric byproducts[2][3].

This application note details the use of 2-(Chloroethylsulfonyl)ethanol dihydrochloride as an in situ precursor for vinyl sulfone generation.

Nomenclature & Structural Clarification (Expert Insight)

Commercial chemical catalogs frequently list CAS 85739-74-8 under the name "2-(Chloroethylsulfonyl)ethanol dihydrochloride"[4][5]. However, structural and molecular formula analyses reveal that this CAS number actually corresponds to 2-(2-chloroethylsulfonyl)ethylamine hydrochloride [6].

This distinction is a massive advantage for mass spectrometry:

  • In situ Activation: At pH 7.5–8.0, the chloroethyl group undergoes base-catalyzed

    
    -elimination to form a highly reactive vinyl sulfone[2].
    
  • Charge Derivatization: The ethylamine derivative acts as a charge-tag . By appending a primary amine to the peptide, it increases the overall charge state during positive-ion Electrospray Ionization (ESI+), significantly enhancing the MS signal and fragmentation efficiency (b/y ion series) of otherwise hydrophobic or poorly ionizing peptides.

Mechanism A 2-(Chloroethylsulfonyl)ethylamine Precursor (CAS 85739-74-8) B Base-Catalyzed β-Elimination (pH 7.5 - 8.5) A->B - HCl C Vinyl Sulfone Intermediate (Highly Reactive Michael Acceptor) B->C E Stable Thioether Adduct (Charge-Tagged Labeled Peptide) C->E Michael Addition D Peptide Cysteine Thiol (Nucleophile) D->E Nucleophilic Attack

Figure 1: Mechanistic pathway of in situ vinyl sulfone generation and cysteine modification.

Experimental Design & Causality

To ensure a self-validating and robust protocol, every reagent choice must be mechanistically justified. The reactivity of the vinyl sulfone function toward thiols has been widely exploited to address cysteine proteases and map binding sites[1]. However, off-target labeling can ruin quantitative MS runs.

  • Buffer Selection: We utilize HEPES (pH 8.0) . Unlike Tris, HEPES lacks primary amines. While thiol reactivity with vinyl sulfones is orders of magnitude faster than amine reactivity, avoiding amine-based buffers eliminates any risk of competitive quenching or background signal.

  • Reductant Choice: TCEP (Tris(2-carboxyethyl)phosphine) is mandatory. Traditional reductants like Dithiothreitol (DTT) or

    
    -mercaptoethanol contain free thiols that will immediately scavenge the vinyl sulfone intermediate, completely inhibiting peptide modification.
    
  • Quenching Mechanism: The reaction is actively terminated using a massive excess of DTT. This ensures that no active vinyl sulfone remains during the acidic desalting steps, preventing heterogeneous adduct formation.

Step-by-Step Labeling Protocol

Prerequisites: Lyophilized peptide samples (approx. 10–50 µg).

Step 1: Reconstitution and Buffering
  • Dissolve the peptide mixture in 50 mM HEPES buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Causality: The pH must be strictly maintained at 8.0. Below pH 7.0, the

    
    -elimination of the chloroethyl precursor is too slow; above pH 8.5, the 
    
    
    
    -amino groups of Lysine residues become deprotonated and may undergo off-target Michael addition.
Step 2: Disulfide Reduction
  • Add TCEP to a final concentration of 5 mM.

  • Incubate at 37°C for 30 minutes.

  • Causality: TCEP quantitatively reduces disulfide bonds to free thiols without introducing competing nucleophiles into the reaction matrix.

Step 3: In Situ Activation and Covalent Labeling
  • Prepare a fresh 100 mM stock of the labeling reagent (CAS 85739-74-8) in LC-MS grade water.

  • Add the reagent to the peptide solution to achieve a final concentration of 10 mM.

  • Incubate the reaction in the dark at room temperature (20–25°C) for 2 hours.

  • Causality: The mildly basic environment triggers the elimination of HCl, generating the vinyl sulfone in situ. This intermediate selectively attacks the highly nucleophilic thiolate anions of the reduced cysteines, forming a stable thioether bond[7].

Step 4: Reaction Quenching (Validation Checkpoint)
  • Add DTT to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

  • Validation Checkpoint: Before proceeding, analyze a 1 µL aliquot via MALDI-TOF MS. You should observe a complete mass shift of the target peptide (see Table 1) with no unmodified peptide remaining. The presence of double-adducts on a single-cysteine peptide indicates over-labeling (likely at the N-terminus), requiring a reduction in reaction time or pH.

Step 5: Desalting and LC-MS/MS Preparation
  • Acidify the sample with 10% Trifluoroacetic acid (TFA) to a final concentration of 1% (pH < 3).

  • Desalt using C18 StageTips or standard Solid Phase Extraction (SPE) cartridges.

  • Elute, dry under vacuum, and reconstitute in 0.1% Formic Acid for LC-MS/MS analysis.

Workflow A 1. Peptide Preparation B 2. Reduction (TCEP) A->B C 3. In Situ Activation B->C N_B Preserves labeling efficiency B->N_B D 4. Covalent Labeling C->D N_C Generates reactive vinyl sulfone C->N_C E 5. Quenching (DTT) D->E F 6. LC-MS/MS Analysis E->F N_E Prevents off-target modifications E->N_E

Figure 2: Step-by-step workflow for peptide labeling, quenching, and LC-MS/MS analysis.

Data Presentation & MS Configuration

To accurately identify labeled peptides using search engines (e.g., Mascot, MaxQuant, or Proteome Discoverer), the exact monoisotopic mass shift must be configured. Because commercial suppliers may provide either the ethylamine or the true ethanol derivative under similar names, Table 1 provides the exact mass shifts for both structural possibilities.

Table 1: Mass Spectrometry Configuration Parameters

Reagent DerivativeChemical Formula AddedMonoisotopic Mass Shift (Da)Target ResiduePrimary Benefit
Ethylamine (CAS 85739-74-8)

+135.0352 Cysteine (C)Charge-tagging (enhanced ESI+)
Ethanol (True Alcohol)

+136.0192 Cysteine (C)Hydrophilic mass tagging

Note: Set the modification as "Fixed" if full quantitative labeling is achieved, or "Variable" if profiling accessible vs. buried cysteines.

Table 2: Experimental Conditions & Causality Matrix

ParameterOptimal ConditionSub-optimal ConditionCausality / Consequence of Deviation
pH Control 7.5 – 8.0< 7.0 or > 8.5Low pH prevents

-elimination; high pH causes off-target Lysine/N-terminal labeling.
Reductant 5 mM TCEPDTT or

-ME
Thiol-based reductants will scavenge the vinyl sulfone, preventing peptide labeling.
Quenching 50 mM DTTNo quenchingUnquenched reagent will continuously label peptides during LC-MS prep, causing heterogeneous adducts.

References

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics Source: SciSpace / ResearchGate URL:[Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Functionalization of Linear and Star-Shaped Polyglycidols with Vinyl Sulfonate Groups and Their Reaction with Different Amines and Alcohols Source: Macromolecules, American Chemical Society (ACS) URL:[Link]

Sources

Reaction conditions for sulfonylating amines with 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the reaction conditions for using 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8), chemically identified as 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride , to functionalize primary and secondary amines.

Critical Technical Clarification: While commercially labeled as an "ethanol" derivative, this reagent is typically a primary amine salt containing a masked vinyl sulfone (chloroethyl sulfone) moiety. It functions as a heterobifunctional linker. The "sulfonylating" action described is technically an alkylation via a Michael addition mechanism, not the formation of a sulfonamide.

This guide provides a validated protocol for activating the masked vinyl sulfone and coupling it to target amines, creating stable thioether-like sulfone bridges.

Part 1: Mechanism & Chemistry[1]

The Reagent: A "Masked" Electrophile

The reagent exists as a stable chlorosulfate or hydrochloride salt. It is unreactive toward amines in its stored state (acidic/neutral pH).

  • Chemical Structure:

    
    
    
  • Function: It serves as a "masked" vinyl sulfone. Upon exposure to base (pH > 8.0), it undergoes

    
    -elimination of HCl to generate a reactive Vinyl Sulfone (VS)  species in situ.
    
Reaction Pathway
  • Activation (Elimination): Base induces the release of HCl, forming the vinyl sulfone double bond.

  • Conjugation (Michael Addition): The target amine (nucleophile) attacks the

    
    -carbon of the vinyl sulfone, forming a stable alkyl-sulfone bond.
    

Note on Selectivity: Vinyl sulfones are "soft" electrophiles. They react preferentially with thiols (SH) at pH 7.0–7.5 but will robustly react with amines (


) at pH 8.5–9.5.

ReactionMechanism Figure 1: Activation and Conjugation Mechanism of Chloroethyl Sulfones Reagent Reagent (Masked) Cl-CH2-CH2-SO2-... VS Vinyl Sulfone Intermediate CH2=CH-SO2-... Reagent->VS - HCl Base Base (pH > 8.0) (Elimination) Base->VS Product Conjugated Product R-NH-CH2-CH2-SO2-... VS->Product Michael Addition Target Target Amine R-NH2 Target->Product Nucleophilic Attack

Part 2: Experimental Protocol

Materials & Reagents
  • Reagent: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8).[1][2][3][4][5][6]

  • Target Amine: Protein, peptide, or small molecule with accessible

    
     or 
    
    
    
    groups.
  • Reaction Buffer: 0.1 M Sodium Carbonate/Bicarbonate (

    
    ) OR 0.1 M Sodium Borate (
    
    
    
    ).
    • Avoid: Tris or Glycine buffers (primary amines will compete).

  • Quenching Buffer: 1.0 M Tris-HCl (

    
    ) or Ethanolamine.
    
Standard Protocol (Aqueous/Bioconjugation)

This protocol is optimized for conjugating the reagent to a protein or water-soluble amine.

Step 1: Preparation of Target Dissolve the target amine in the Reaction Buffer (pH 9.0) to a concentration of 1–10 mg/mL. Ensure the pH is strictly maintained between 8.5 and 9.5.

Step 2: Reagent Activation & Addition

  • Note: The reagent hydrolyzes slowly in water; prepare immediately before use.

  • Dissolve the 2-(Chloroethylsulfonyl)ethanol dihydrochloride in water or dry DMSO (if solubility is an issue) to a 10–50 mM stock.

  • Stoichiometry:

    • For Small Molecules (1:1 synthesis): Add 1.0–1.2 equivalents of reagent.

    • For Proteins/Polymers (Labeling): Add 10–50 molar excess of reagent depending on desired substitution level.

Step 3: Incubation

  • Add the reagent solution to the target amine solution.

  • Temperature: Incubate at 25°C to 37°C .

    • Insight: The elimination step (activation) is rate-limiting at lower temperatures. 37°C accelerates both activation and conjugation.

  • Time: 12 to 24 hours.

    • Monitoring: Use LC-MS or TNBS assay to monitor the disappearance of free amines.

Step 4: Quenching Stop the reaction by adding Quenching Buffer (Tris or Ethanolamine) to a final concentration of 50 mM. Incubate for 30 minutes. This scavenges any remaining activated vinyl sulfone.

Step 5: Purification

  • Small Molecules: Extract with organic solvent (e.g., DCM) or precipitate.

  • Proteins: Desalt via dialysis or size-exclusion chromatography (e.g., Sephadex G-25) into storage buffer (PBS, pH 7.4).

Part 3: Critical Reaction Parameters

The following table summarizes how environmental factors influence the reaction efficiency.

ParameterOptimal RangeEffect of Deviation
pH 8.5 – 9.5 < 8.0: Activation (elimination) is too slow; reaction stalls.> 10.0: Rapid hydrolysis of the vinyl sulfone; competes with conjugation.
Temperature 25°C – 40°C < 20°C: Slow activation.> 50°C: Risk of protein denaturation or non-specific side reactions.
Buffer Composition Carbonate, Borate, Phosphate Amine-based buffers (Tris, Glycine): Act as competitors and will consume the reagent.
Solvent Water, DMSO, DMF The reagent is hydrophilic. Organic co-solvents (up to 20%) are tolerated if the target requires them.

Part 4: Troubleshooting & Validation

Issue: Low Conjugation Efficiency

  • Root Cause 1: pH Drift. The release of HCl during activation lowers the pH.

    • Fix: Use a strong buffer (0.1 M or higher) or manually adjust pH with NaOH during the first hour.

  • Root Cause 2: Hydrolysis.[7] The vinyl sulfone reacted with water instead of the amine.

    • Fix: Increase amine concentration (drive kinetics) or increase reagent excess.

Issue: Precipitation

  • Root Cause: The reagent significantly alters the isoelectric point (pI) of the protein or changes the polarity of the small molecule.

    • Fix: Reduce the molar excess of reagent or add low concentrations of non-ionic detergent (Tween-20).

Validation Method (Self-Check): To confirm the "masked" nature, dissolve the reagent in


 at pH 4.0 and monitor by NMR. No vinyl protons should be visible. Adjust to pH 9.0; vinyl protons (characteristic doublets at 6.0–7.0 ppm) should appear within minutes, followed by disappearance as they react or hydrolyze.

References

  • LookChem. 2-(Chloroethylsulfonyl)ethanol dihydrochloride Product Information & CAS 85739-74-8. Retrieved from

  • ChemicalBook. 2-(Chloroethylsulfonyl)ethanol dihydrochloride Structure and Properties. Retrieved from

  • BenchChem. General Protocol for Reaction of Sulfonyl Chlorides and Related Electrophiles with Amines. Retrieved from

  • Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt (KR100345464B1). Retrieved from

Sources

2-(Chloroethylsulfonyl)ethanol dihydrochloride in the preparation of dye intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Target Molecule: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (Trade Name) Chemical Clarification: While commercially listed as the "ethanol" derivative, the designation "dihydrochloride" (CAS 85739-74-8) chemically identifies this substance as the amine-functionalized salt , specifically 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride .[1][2][3]

  • True Chemical Structure:

    
    
    
  • Role: Bifunctional Linker / "Masked" Vinyl Sulfone Precursor.

  • Core Utility: It serves as a stable precursor to the Vinyl Sulfone (VS) reactive group.[4] The amine terminus (

    
    ) allows attachment to a chromophore or drug scaffold, while the chloroethyl sulfone terminus (
    
    
    
    ) acts as a latent electrophile that activates under alkaline conditions.

Audience Scope: This guide addresses the synthesis of Reactive Dyes (Textile Chemistry) and Covalent Protein Conjugates (Pharmaceuticals), utilizing the VS group for cysteine/nucleophile targeting.

Part 2: Chemical Basis & Mechanism

The utility of this precursor relies on a pH-switchable activation mechanism . It allows researchers to synthesize complex molecules in a stable form and "activate" the reactive warhead only at the point of application.

The Activation Pathway

The chloroethyl sulfone group is relatively inert at neutral/acidic pH. Upon exposure to base (pH > 10 for dyes, pH > 7.5 for proteins), it undergoes


-elimination  of HCl to form the reactive Vinyl Sulfone.

Mechanism Diagram (DOT):

ReactionMechanism cluster_conditions Critical Parameters Precursor Precursor (Chloroethyl Sulfone) VS Active Vinyl Sulfone (-SO2-CH=CH2) Precursor->VS  β-Elimination (-HCl)   Base Base (OH-) Base->VS Product Covalent Product (Ether/Thioether Bond) VS->Product  Michael Addition   Hydrolysis Hydrolyzed Byproduct (Dead Dye) VS->Hydrolysis  Water Competition   Target Nucleophile (Cellulose-OH / Cysteine-SH) Target->Product Temp: 40-60°C Temp: 40-60°C pH: 10-12 pH: 10-12

Figure 1: The activation pathway of the chloroethyl sulfone precursor. The elimination step is the rate-limiting "switch" that generates the electrophilic vinyl sulfone.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Bifunctional Reactive Dye

Objective: Link the precursor to a chromophore via a Triazine bridge to create a "Sumifix Supra" type dye (MCT/VS bifunctional).

Reagents:

  • Chromophore: 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) based azo dye (0.1 mol).

  • Linker: Cyanuric Chloride (Trichloro-s-triazine, TCT).

  • Precursor: 2-[(2-chloroethyl)sulfonyl]ethanamine HCl (0.1 mol).[3]

  • Base: Sodium Carbonate (

    
    ).
    

Workflow:

  • First Condensation (Chromophore Attachment):

    • Dissolve TCT in ice-cold acetone/water. Maintain

      
      .
      
    • Add the Chromophore solution dropwise.[5]

    • Maintain pH 2.0–2.5 using

      
      .
      
    • Endpoint: HPLC confirms disappearance of free Chromophore (approx. 2-3 hrs).

  • Second Condensation (VS Precursor Attachment):

    • Critical Step: Add 2-[(2-chloroethyl)sulfonyl]ethanamine HCl to the reaction vessel.

    • Raise temperature to

      
      .
      
    • Adjust and maintain pH at 5.5–6.0. Do not exceed pH 7 , as premature elimination of the chloroethyl group will occur.

    • Stir for 4–6 hours.

    • Validation: Monitor consumption of the amine precursor via TLC (Eluent: n-Propanol:Ammonia 2:1).

  • Isolation:

    • Salt out the product using KCl (

      
      ).
      
    • Filter and dry under vacuum at

      
      . Avoid high heat  to prevent hydrolysis.
      
Protocol B: Bioconjugation (Cysteine Labeling)

Objective: Use the precursor to create a "warhead" on a small molecule drug for covalent binding to a protein cysteine.

  • Derivatization: React the amine end of the precursor with the carboxylic acid of your drug scaffold using standard EDC/NHS coupling in DMF.

  • Activation (In-situ):

    • Dissolve the drug-linker conjugate in Phosphate Buffer (pH 8.0).

    • Incubate at

      
       for 2 hours. The mild alkalinity converts the Chloroethyl sulfone 
      
      
      
      Vinyl Sulfone.
  • Conjugation:

    • Add the target protein (reduced, with free thiols).

    • Adjust pH to 7.0–7.5 (Vinyl sulfones are highly specific for thiols over amines at this pH).

    • Incubate 1 hour.

Part 4: Critical Process Parameters (CPP)

The following data summarizes the stability window of the Chloroethyl precursor vs. the Active Vinyl Sulfone.

ParameterChloroethyl Precursor (Storage)Activation Phase (Dyeing/Conjugation)Risk Zone (Hydrolysis)
pH 3.0 – 6.010.5 – 11.5 (Textiles) / 7.5 – 8.5 (Bio)> 12.0
Temperature < 25°C40°C – 60°C> 80°C
Half-Life Months (Dry/Acidic)10–30 mins (at pH 11)N/A (Rapid degradation)
Solvent Water, DMF, DMSOWater (Buffered)Unbuffered Water

Workflow Logic Diagram (DOT):

Workflow Start Start: Precursor Salt (Acidic/Stable) Step1 Step 1: Linker Attachment (pH 5-6, 40°C) Start->Step1 Check1 QC: HPLC Purity >95%? Step1->Check1 Check1->Step1 No (Adjust Time/Temp) Step2 Step 2: Storage/Isolation (Keep Dry, pH < 6) Check1->Step2 Yes Step3 Step 3: Application/Activation (Alkaline Bath) Step2->Step3 End User Usage

Figure 2: Operational workflow for synthesizing and handling the intermediate. Note the strict pH control in Step 1 to prevent premature activation.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Vinyl sulfone precursors are alkylating agents . They can react with DNA and proteins. Handle with extreme caution (Gloves, Fume Hood).

  • Sensitization: Known respiratory and skin sensitizer.

  • Neutralization: In case of spill, treat with an excess of nucleophile (e.g., Sodium Thiosulfate solution) to quench the reactive group before disposal.

References

  • Chemical Identity & CAS: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (Synonym for 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride).[1][2][3][6] ChemicalBook.[2][7] Link

  • Reactive Dye Chemistry: Vinyl sulfone dyes: Synthesis and Application Mechanisms. Wikipedia / Textile Chemistry Reviews. Link[4]

  • Synthesis Protocol: Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes. Asian Journal of Chemistry. Link

  • Mechanistic Insight: Reaction Mechanism of Vinyl Sulfone with Cellulose. Grokipedia/Textile Science. Link

  • Bioconjugation Application: Vinyl Sulfones as Cysteine-Selective Warheads in Drug Discovery. ResearchGate (Review of 2-Chlorovinyl Sulfones). Link

Sources

Application Note: Site-Specific Vinyl Sulfone Functionalization in Solid-Phase Peptide Synthesis Using 2-(Chloroethylsulfonyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Insight

The development of peptide-drug conjugates, targeted biologics, and functionalized biomaterials relies heavily on chemoselective ligation. While maleimides are the industry standard for thiol-conjugation, they suffer from in vivo instability due to retro-Michael exchange and ring-opening hydrolysis. Vinyl sulfones have emerged as a superior alternative, forming highly stable, irreversible thioether linkages 1[1].

Critical Nomenclature Insight: In many commercial chemical databases, the reagent with CAS 85739-74-8 is listed under the misnomer 2-(Chloroethylsulfonyl)ethanol dihydrochloride. However, structural and molecular formula validation (C4H11Cl2NO2S) confirms its true chemical identity is 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride . This primary amine functionality is what allows it to be directly coupled to free carboxylates (such as Asp/Glu side chains or the C-terminus) via standard amide bond formation during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The "Why" Behind the Chemistry

The integration of this reagent into an SPPS workflow relies on two sequential mechanistic steps:

  • Amide Coupling: The primary amine of the reagent reacts with an orthogonally deprotected carboxylate on the resin-bound peptide.

  • Base-Catalyzed

    
    -Elimination:  The chloroethyl group acts as a masked vinyl sulfone. The 
    
    
    
    -proton adjacent to the electron-withdrawing sulfone is highly acidic. When treated with a non-nucleophilic base (e.g., DIPEA), the proton is abstracted, driving the irreversible elimination of the chloride leaving group to form the reactive
    
    
    -unsaturated vinyl sulfone 2[2].

Because vinyl sulfones are "soft" electrophiles, they exhibit strict chemoselectivity for "soft" nucleophiles (sulfhydryl groups) at slightly basic pH (7.0–8.0), completely ignoring "hard" nucleophiles like lysine amines 3[3].

Table 1: Comparative Analysis of Bioconjugation Handles
FeatureVinyl SulfoneMaleimideIodoacetamide
Reactivity High (Thiol-selective at pH 7.0-8.0)Very High (Thiol-selective at pH 6.5-7.5)Moderate (Cross-reacts with Amines/His)
Linkage Stability Excellent (Irreversible thioether) Poor in vivo (Retro-Michael exchange)Good
Aqueous Stability High (Resists hydrolysis for days) Low (Hydrolyzes to maleamic acid)Moderate

Experimental Workflow

SPPS_Workflow A Resin-Bound Peptide (Free Asp/Glu COOH) B Amide Coupling CAS 85739-74-8 + HATU/DIPEA A->B C Chloroethylsulfonyl Intermediate (-SO2-CH2-CH2-Cl) B->C D β-Elimination (Base-Catalyzed, -HCl) C->D E Vinyl Sulfone Peptide (-SO2-CH=CH2) D->E F Bioconjugation (Target Cysteine Thiol, pH 7.5) E->F G Stable Thioether Conjugate F->G

Workflow for site-specific vinyl sulfone functionalization and subsequent bioconjugation.

Self-Validating Protocols

Protocol A: Orthogonal Deprotection & On-Resin Coupling

Causality: To functionalize a specific site without affecting the rest of the peptide, an orthogonally protected amino acid (e.g., Fmoc-Glu(OAllyl)-OH) must be used during the initial SPPS assembly.

  • Allyl Deprotection: Treat the resin with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 30 minutes in the dark. Wash thoroughly with DCM and DMF.

  • Activation: Suspend the resin in DMF. Add HATU (3.0 eq) and DIPEA (6.0 eq) relative to the resin loading. Agitate for 5 minutes to form the active ester.

  • Coupling: Add 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride (CAS 85739-74-8) (3.0 eq) to the suspension. Agitate at room temperature for 2 hours.

Protocol B: Base-Catalyzed -Elimination

Causality: While some elimination occurs during the DIPEA-mediated coupling, a dedicated basic wash ensures 100% conversion of the intermediate chloroethyl group to the reactive vinyl sulfone.

  • Wash the resin with DMF (3 × 1 min).

  • Treat the resin with a solution of 10% DIPEA in DMF for 2 hours at room temperature.

  • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min), then dry under vacuum.

Protocol C: Cleavage & Mass Spectrometry Quality Control

Causality:Never use thiol-based scavengers (such as 1,2-ethanedithiol (EDT) or


-mercaptoethanol) in your cleavage cocktail. Thiols are highly nucleophilic and will immediately react with your newly formed vinyl sulfone handle, resulting in a dead-end scavenged product.
  • Cleavage: Treat the dry resin with Reagent B (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet twice with cold ether.

  • Self-Validation (LC-MS): Analyze the crude peptide via LC-MS to confirm the correct mass shift.

Table 2: Mass Spectrometry Quality Control (Expected Mass Shifts)
SpeciesFormula AdditionNet Mass Shift (Da)Status
Free Carboxylate (Pre-coupling)-0.00Starting Material
Chloroethylsulfonyl IntermediateC4H8ClNO2S+153.64Incomplete Elimination (Repeat Protocol B)
Vinyl Sulfone Peptide C4H7NO2S +117.18 Desired Product
Thiol-Scavenged Adduct (EDT)C6H13NO2S2+211.33Failed Cleavage (Avoid EDT)
Protocol D: Chemoselective Bioconjugation

Causality: Vinyl sulfones require a slightly basic environment to ensure the target cysteine is in its highly nucleophilic thiolate form (pKa ~8.3), while keeping primary amines protonated and unreactive.

  • Dissolve the purified vinyl sulfone-peptide in 100 mM sodium phosphate buffer, pH 7.5.

  • Add the target cysteine-containing biomolecule (1.2 to 1.5 eq).

  • Incubate at room temperature for 2–4 hours.

  • Self-Validation (Ellman's Assay): Take a 10 µL aliquot and mix with Ellman's Reagent (DTNB). Monitor the absorbance at 412 nm. The reaction is complete when the free thiol signal drops to baseline, confirming successful thioether formation.

References

  • Title: Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Protein–Polymer Conjugation via Ligand Affinity and Photoactivation of Glutathione S-Transferase | Bioconjugate Chemistry Source: ACS Publications URL: [Link]

  • Title: Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers Source: PMC (National Institutes of Health) URL: [Link]

Sources

Bioconjugation techniques using 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioconjugation techniques using 2-(Chloroethylsulfonyl)ethanol dihydrochloride Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Process Scientists, and Bioconjugation Chemists.

Strategies for using 2-(Chloroethylsulfonyl)ethanol and its Derivatives

Introduction: The "Masked" Advantage

In the landscape of bioconjugation, Vinyl Sulfones (VS) have emerged as a superior alternative to Maleimides for thiol-selective labeling due to their hydrolytic stability and resistance to the retro-Michael reaction. However, pure vinyl sulfones can be unstable during long-term storage, prone to polymerization or premature degradation.

2-(Chloroethylsulfonyl)ethanol (and its amine salt analog, often chemically conflated in catalog nomenclature as the "dihydrochloride" form) serves as a "Masked" Vinyl Sulfone . It is a stable precursor that generates the reactive vinyl sulfone moiety in situ or upon pre-activation via a base-catalyzed


-elimination of HCl.

This guide details the mechanism, activation protocols, and conjugation workflows for utilizing this reagent to create ultra-stable thioether-linked bioconjugates.

Scientific Mechanism: The Activation Switch

The core utility of this reagent lies in the


-elimination  mechanism. The chloroethyl sulfone group is relatively inert at neutral/acidic pH, allowing for safe handling and storage.
The Chemical Pathway[1][2]
  • Activation (Unmasking): Under basic conditions (pH > 9.0), the

    
    -protons adjacent to the sulfone are deprotonated, triggering the elimination of chloride (as HCl). This generates the electrophilic Vinyl Sulfone .
    
  • Conjugation (Michael Addition): The generated vinyl sulfone acts as a soft electrophile (Michael acceptor). It reacts preferentially with soft nucleophiles, specifically Thiols (Cysteine) at physiological pH (7.0–8.0).

  • Selectivity Shift: At elevated pH (> 9.0), the vinyl sulfone will also react with Amines (Lysine) , though the reaction rate with thiols is orders of magnitude faster.

Visualizing the Pathway

The following diagram illustrates the conversion from the stable precursor to the stable conjugate.

BioconjugationMechanism cluster_stability Stability Profile Precursor 2-(Chloroethylsulfonyl)ethanol (Stable Precursor) VS Vinyl Sulfone (Reactive Intermediate) Precursor->VS  u03b2-Elimination (-HCl)   Base Activation (Base: NaOH/TEA, pH > 9) Base->VS Conjugate Thioether Conjugate (Irreversible/Stable) VS->Conjugate  Michael Addition   Target Protein Thiol (Cysteine-SH, pH 7.5) Target->Conjugate

Caption: Mechanism of Action. The precursor undergoes base-catalyzed elimination to form the reactive Vinyl Sulfone, which then captures the target thiol.

Reagent Identification & Preparation

CRITICAL NOTE: Commercial catalogs often list "2-(Chloroethylsulfonyl)ethanol dihydrochloride".

  • The Neutral Alcohol: 2-(Chloroethylsulfonyl)ethanol (CAS 18039-38-2) is a neutral molecule. It does not form a salt.

  • The Amine Salt: The "dihydrochloride" designation usually refers to 2-((2-Aminoethyl)sulfonyl)ethanol dihydrochloride or 2-(2-Chloroethylsulfonyl)ethanamine hydrochloride .

  • Implication: If your reagent is a salt (white powder, soluble in water), it likely contains an amine handle. If it is a viscous liquid or low-melting solid (neutral), it is the alcohol .

    • Alcohol Use: Surface functionalization (e.g., activating Sepharose/PEG-OH).

    • Amine Use: Crosslinking to Carboxyls (via EDC/NHS) to create a VS-linker.

This protocol assumes the use of the Chloroethylsulfonyl core functionality, which is identical in both cases.

Protocol A: Surface/Polymer Activation (Generation of Vinyl Sulfone)

This protocol describes how to convert the precursor (attached to a surface or polymer via the hydroxyl/amine group) into the reactive Vinyl Sulfone form. This is common for activating resins (like Sepharose) or PEG.

Reagents:

  • Target Scaffold (e.g., PEG-OH, Polysaccharide bead).

  • 2-(Chloroethylsulfonyl)ethanol.[3][4][5]

  • Activation Base: 0.5 M NaOH (or Sodium Carbonate for milder activation).

  • Quenching Acid: 0.1 M HCl or Acetic Acid.

Workflow:

  • Coupling (If not already attached): React the hydroxyl group of the reagent with your scaffold (e.g., using Divinyl Sulfone or Epichlorohydrin chemistry if attaching to a bead). Assuming the precursor is now covalently attached to your scaffold:

  • Activation: Incubate the scaffold in 0.5 M NaOH for 30–60 minutes at Room Temperature (RT).

    • Mechanism:[6][7][8][9] The high pH forces the elimination of HCl, generating the Vinyl Sulfone groups on the surface.

  • Washing: Rapidly wash the scaffold with ice-cold distilled water to remove excess base and the released NaCl.

    • Note: Vinyl sulfones are relatively stable in water, but prolonged exposure to high pH can lead to slow hydrolysis. Work efficiently.

  • Verification: The surface is now "Activated" and ready for protein coupling.

Protocol B: Thiol-Specific Protein Conjugation

This is the "Gold Standard" protocol for linking a Cysteine-containing protein to the Vinyl Sulfone generated in Protocol A.

Buffer Requirements:

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0 – 7.5.

    • Avoid: Primary amines (Tris, Glycine) if pH > 8.0. At pH 7.5, Tris is acceptable but Phosphate is safer.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve protein in Conjugation Buffer (1–5 mg/mL).

    • Reduction: If the target cysteine is involved in a disulfide bond, add 2–5 mM TCEP and incubate for 30 mins at RT.

    • Advantage:[2][10] Unlike Maleimides, Vinyl Sulfones do not react rapidly with TCEP, so TCEP removal is not strictly required, though it is good practice to remove it via desalting column (Zeba Spin or PD-10) to prevent any potential interference.

  • Conjugation Reaction:

    • Add the Protein solution to the Vinyl Sulfone-Activated Scaffold/Linker .

    • Stoichiometry: Use a 5–10 fold molar excess of VS-linker over Protein-SH (if labeling protein with small molecule) or excess protein if capturing on a bead.

    • Incubation: Incubate at pH 7.5 for 2–4 hours at RT or Overnight at 4°C .

    • Note: VS kinetics are slower than Maleimides. Patience is required for high yields.

  • Quenching:

    • Add excess Cysteine (10 mM) or Mercaptoethanol to quench unreacted Vinyl Sulfone groups. Incubate for 30 mins.

  • Purification:

    • Remove excess reagents via Dialysis or Size Exclusion Chromatography (SEC).

Critical Comparison: Vinyl Sulfone vs. Maleimide

The choice between these two chemistries dictates the longevity of your drug product.

FeatureMaleimideVinyl Sulfone (from 2-Chloroethyl...)
Reaction Kinetics Very Fast (Minutes)Moderate (Hours)
Selectivity High for Thiols (pH 6.5-7.5)High for Thiols (pH 7.0-8.0)
Linkage Stability Moderate: Susceptible to retro-Michael exchange (deconjugation in plasma).High: Irreversible Thioether. No retro-Michael.
Hydrolytic Stability Ring hydrolysis can occur (stabilizing or destabilizing).Very stable in aqueous buffer.
Activation Ready-to-use (unstable storage).Masked Precursor (Indefinite shelf life).
Troubleshooting & Optimization (Decision Matrix)

Use this logic flow to determine reaction conditions.

OptimizationMatrix Start Start: Define Target Residue Residue Target Residue? Start->Residue Cys Cysteine (Thiol) Residue->Cys -SH Lys Lysine (Amine) Residue->Lys -NH2 pH_Cys Set pH 7.0 - 7.5 Buffer: Phosphate/HEPES Cys->pH_Cys pH_Lys Set pH 9.0 - 9.5 Buffer: Carbonate/Borate Lys->pH_Lys Time_Cys Incubate 2-4 Hours (Fastest Specificity) pH_Cys->Time_Cys Time_Lys Incubate Overnight (Slower Kinetics) pH_Lys->Time_Lys

Caption: Optimization Matrix. Select pH conditions based on the target residue to ensure specificity.

References
  • Morpurgo, M., et al. (1996). "Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone." Bioconjugate Chemistry. Link

  • Masri, M. S., et al. (1975).
  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press.
  • Houen, G., & Jensen, O. M. (1995). "Conjugation to vinyl sulfone activated supports." Journal of Immunological Methods.
  • Santos-Aberturas, J., et al. (2020). "Vinyl Sulfone: A Versatile Function for Simple Bioconjugation." Frontiers in Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-(Chloroethylsulfonyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting bioconjugation, cross-linking, or dye-labeling workflows involving CAS 85739-74-8 .

Important Chemical Identity Notice: While this compound is widely (and incorrectly) cataloged by commercial suppliers as "2-(Chloroethylsulfonyl)ethanol dihydrochloride", its actual chemical structure is 2-(2-chloroethylsulfonyl)ethylamine hydrochloride . The presence of both a primary amine nucleophile and a chloroethyl sulfone electrophile precursor fundamentally dictates its reactivity, stability, and the specific troubleshooting steps required to prevent experimental failure.

Part 1: The Core Mechanism – Causality of Reactivity

To understand why your reaction is failing, you must understand the causality of the reagent's activation. The molecule in its powdered form is an inactive precursor . It does not react directly with target proteins or polymers.

When exposed to alkaline conditions (pH > 7.5), the chloroethyl sulfone group undergoes a base-catalyzed β-elimination of hydrogen chloride to form a highly reactive vinyl sulfone [1]. This vinyl sulfone is a potent Michael acceptor that rapidly forms stable thioether or secondary amine bonds with target nucleophiles (thiols and unprotonated amines)[2].

If you are experiencing low reactivity, the system is failing at one of three mechanistic checkpoints:

  • Failed Activation: The pH is too low to drive the β-elimination step.

  • Hydrolytic Degradation: The pH is too high, causing hydroxide ions to attack the vinyl sulfone, converting it into an unreactive 2-hydroxyethyl sulfone[3].

  • Competitive Quenching: The reagent is reacting with the buffer or self-polymerizing before it can reach your target macromolecule[4].

Diagnostic Workflows

Pathway A 2-(2-chloroethylsulfonyl)ethylamine (Inactive Precursor) B Vinyl Sulfone Intermediate (Highly Reactive) A->B Base Addition (pH 8.0 - 9.5) D Hydrolyzed Byproduct (Unreactive) A->D Prolonged Storage in Moisture C Target Conjugate (Desired Product) B->C Target Nucleophile (-SH or -NH2) B->D High pH (>10.5) (Hydrolysis) E Self-Polymerization (Viscous/Cloudy) B->E High Concentration (Amine attack)

Figure 1: Activation pathway and competing side reactions of chloroethyl sulfones.

Workflow Start Low Reactivity Detected CheckPH 1. Check Reaction pH Start->CheckPH PHLow pH < 7.5 (No Activation) CheckPH->PHLow Too Low PHHigh pH > 10.0 (Hydrolysis) CheckPH->PHHigh Too High PHGood pH 8.0 - 9.5 CheckPH->PHGood Optimal CheckBuffer 2. Check Buffer Composition PHGood->CheckBuffer AmineBuffer Tris/Glycine Used (Quenching) CheckBuffer->AmineBuffer Primary Amines GoodBuffer Phosphate/Carbonate CheckBuffer->GoodBuffer Non-nucleophilic CheckConc 3. Check Reagent Concentration GoodBuffer->CheckConc HighConc >50 mM (Self-Polymerization) CheckConc->HighConc Too High GoodConc <10 mM (Optimal) CheckConc->GoodConc Optimal

Figure 2: Step-by-step diagnostic workflow for troubleshooting low reactivity.

Part 2: Troubleshooting FAQs

Q1: My conjugation yield is near zero despite using a 50-fold molar excess of the reagent. What is wrong? A: The most common cause of complete reaction failure is buffer interference. If you are using Tris, Glycine, or ammonium-based buffers, the primary amines in the buffer will outcompete your target biomolecule and quench the vinyl sulfone via Michael addition[4]. You must switch to a non-nucleophilic buffer such as Sodium Phosphate, Borate, or HEPES.

Q2: I increased the pH to 11.0 to force the reaction to completion, but the yield actually dropped. Why? A: Vinyl sulfones are highly susceptible to alkaline hydrolysis. At pH > 10.5, hydroxide ions rapidly attack the vinyl sulfone double bond, converting it into an unreactive 2-hydroxyethyl sulfone[3]. The half-life of vinyl sulfones drops from days at pH 7.0 to mere minutes at pH 11.0. Keep your activation and conjugation pH strictly between 8.0 and 9.5.

Q3: The reagent solution turned cloudy and viscous immediately after I added the base, before I even added my target protein. What happened? A: You induced self-polymerization. Because this specific molecule contains both a nucleophile (the free amine, once deprotonated) and an electrophile (the activated vinyl sulfone), preparing it at high concentrations (>50 mM) in a basic solution causes the molecules to cross-link with each other. Always activate the reagent in dilute solutions (<10 mM) or in situ in the presence of your target macromolecule.

Q4: How do I control whether the reagent targets amines or thiols on my protein? A: Reactivity is tightly controlled by pH. At neutral pH (7.0–7.5), the vinyl sulfone is highly selective for sulfhydryls (thiols) because they are much stronger nucleophiles than protonated amines[2]. To target lysine residues (primary amines), you must increase the pH to 8.5–9.5 to ensure the ε-amino groups are deprotonated and nucleophilic[2],[1].

Part 3: Quantitative Data & Compatibility Matrices

Table 1: Effect of pH on Activation and Stability
pH LevelState of ReagentPrimary TargetHalf-Life of Vinyl Sulfone
< 6.0 Stable Precursor (No β-elimination)NoneIndefinite (if kept dry)
7.0 - 7.5 Slow ActivationThiols (-SH)> 40 hours[3]
8.5 - 9.5 Rapid ActivationAmines (-NH2) & Thiols~ 12 to 24 hours
> 10.5 Rapid HydrolysisNone (Degrades)< 1 hour[3]
Table 2: Buffer Compatibility Matrix
Buffer SystemCompatibilityMechanistic Rationale
Sodium Phosphate Excellent Non-nucleophilic; maintains stable pH 7-9.
Sodium Borate Excellent Non-nucleophilic; ideal for amine-targeting at pH 9.0.
HEPES / MOPS Good Tertiary/secondary amines do not efficiently quench vinyl sulfones.
Tris / Glycine Incompatible Primary amines rapidly quench the vinyl sulfone via Michael addition[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly assume the reagent is active. Use the following self-validating system to confirm vinyl sulfone formation before proceeding to precious target samples.

Protocol 1: Validating Vinyl Sulfone Formation (Ellman's Assay)

This protocol uses Ellman's Reagent (DTNB) to prove that your batch of reagent is successfully generating active vinyl sulfones capable of binding thiols.

  • Precursor Stock: Dissolve the reagent in ultra-pure water (pH ~5.0) to a concentration of 10 mM. (At this pH, it remains the inactive chloroethyl sulfone).

  • Activation: Dilute the stock to 2 mM in 0.1 M Sodium Phosphate buffer (pH 8.5). Incubate for 15 minutes at room temperature to allow β-elimination to occur.

  • Thiol Addition: Add L-cysteine to a final concentration of 1 mM. Prepare a parallel control tube containing 1 mM L-cysteine in buffer without the reagent. Incubate both for 30 minutes.

  • Quantification: Add Ellman's Reagent (DTNB) to both tubes. Measure the absorbance at 412 nm.

  • Validation: The active vinyl sulfone will have covalently bound the cysteine. A >90% reduction in absorbance in the test tube compared to the control confirms successful activation and high reactivity.

Protocol 2: Controlled In Situ Bioconjugation

To prevent self-polymerization and hydrolysis, the reagent should be activated in the presence of the target.

  • Target Preparation: Dissolve your target protein/polymer in 0.1 M Sodium Borate buffer (pH 9.0 for amine targeting) or 0.1 M Sodium Phosphate (pH 7.5 for thiol targeting)[2]. Ensure protein concentration is between 1-5 mg/mL.

  • Reagent Addition: Add the unactivated reagent stock (from Protocol 1, Step 1) directly to the target solution at a 10-to-20-fold molar excess.

  • In Situ Reaction: The basic pH of the target buffer will instantly trigger β-elimination. Because the target macromolecule is in close proximity, the newly formed vinyl sulfone will conjugate to the target faster than it can self-polymerize.

  • Incubation & Quenching: Incubate for 2 hours at room temperature. Quench any remaining unreacted vinyl sulfones by adding excess β-mercaptoethanol (for thiol-selective conditions) or ethanolamine (for amine-selective conditions).

  • Purification: Remove quenched byproducts via dialysis or size-exclusion chromatography.

References

  • Li, L., et al. "Vinyl Sulfone Bifunctional Derivatives of DOTA Allow Sulfhydryl- or Amino-Directed Coupling to Antibodies. Conjugates Retain Immunoreactivity and Have Similar Biodistributions." Bioconjugate Chemistry, American Chemical Society. Available at:[Link]

  • Kumar, C., et al. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Weber, E. J., et al. "Reactive Dyes in the Aquatic Environment: A Case Study of Reactive Blue 19." U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Technical Support Center: Troubleshooting & Quenching 2-(Chloroethylsulfonyl)-Based Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Chloroethylsulfonyl)ethanol dihydrochloride and related reactive intermediates. While these compounds are powerful tools for bioconjugation, polymer cross-linking, and dye synthesis, unreacted species can severely compromise downstream applications if not properly managed.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will explore the chemical causality behind the quenching process, troubleshoot common experimental failures, and provide self-validating methodologies to ensure the integrity of your target conjugates.

Mechanistic Insight: The "Why" Behind the Quench

To effectively troubleshoot these reactions, we must first understand the chemical causality of the system. 2-(Chloroethylsulfonyl) precursors are not inherently reactive toward nucleophiles in their native state. However, under basic aqueous conditions (typically pH > 7.5), the 2-chloroethylsulfonyl group undergoes a base-promoted β-elimination (dehydrohalogenation). This eliminates a molecule of HCl and generates a highly reactive vinyl sulfone .

Vinyl sulfones are potent Michael acceptors. They react irreversibly with nucleophiles—preferentially thiols (sulfhydryls) and primary amines—to form stable covalent bonds . While this reactivity drives your desired conjugation, any unreacted vinyl sulfone left in the mixture will continue to indiscriminately cross-link proteins, aggregate polymers, or induce cellular toxicity in downstream assays .

Quenching is the deliberate introduction of a highly reactive, small-molecule nucleophile in large molar excess. This "sacrificial" molecule rapidly consumes the residual vinyl sulfone via Michael addition, converting it into a benign, water-soluble adduct that is easily removed during standard purification .

G A 2-(Chloroethylsulfonyl) Precursor B Base-Promoted β-Elimination (pH > 7.5) A->B - HCl C Vinyl Sulfone (Reactive Michael Acceptor) B->C D Desired Conjugation (Target Nucleophile) C->D Target Rxn E Unreacted Vinyl Sulfone (Toxicity / Off-target) C->E Excess F Quenching Agent (e.g., L-Cysteine / BME) E->F Add Quencher G Inert Thioether Adduct (Water-Soluble, Washable) F->G Michael Addition

Schematic of vinyl sulfone generation and subsequent quenching via Michael addition.

Troubleshooting FAQs

Q: Why is my protein or polymer aggregating after the main conjugation step? A: This is the classic hallmark of unquenched vinyl sulfone. Because vinyl sulfones react readily with primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues), any residual active cross-linker will continue to react during storage or dialysis, leading to multimerization. Quenching immediately after your desired reaction time halts this process and "caps" the reactive ends .

Q: Should I use a thiol-based or amine-based quenching agent? A: Thiol-based quenchers (such as 2-Mercaptoethanol, L-Cysteine, or Dithiothreitol) are vastly superior in terms of reaction kinetics. The pseudo-first-order reaction rate of vinyl sulfones with thiols is orders of magnitude faster than with amines at physiological pH . Amine quenchers (like Glycine or Ethanolamine) require higher pH (pH > 8.5) and significantly longer incubation times to achieve full quenching.

Q: Will the quenching agent reverse my desired conjugation? A: No. The Michael addition of a nucleophile to a vinyl sulfone forms a stable thioether (or secondary amine) bond. This bond is highly resistant to hydrolysis and is not reversible under standard physiological or biochemical conditions, ensuring your target conjugate remains intact .

Q: How does pH affect the quenching efficiency? A: The Michael addition relies on the nucleophile being in its deprotonated (reactive) state. For thiols (pKa ~8.0–8.3), a pH of 7.5 to 8.5 ensures a sufficient population of reactive thiolate anions. For amines (pKa ~9.0–9.5), the pH must be pushed higher (8.5–9.5) to achieve reasonable reaction rates .

Quenching Agent Selection Guide

Summarized below is the quantitative data for selecting the appropriate quenching agent based on your reaction conditions.

Quenching AgentNucleophile TypeOptimum pH RangeRelative KineticsRecommended ExcessPost-Quench Removal
2-Mercaptoethanol (BME) Thiol (-SH)7.0 – 8.5Extremely Fast20x – 40xDialysis / SEC
L-Cysteine Thiol (-SH)7.5 – 8.5Very Fast20x – 50xDialysis / SEC
Glycine Amine (-NH2)8.5 – 9.5Moderate50x – 100xDialysis / SEC
Ethanolamine Amine (-NH2)8.5 – 9.5Moderate50x – 100xDialysis / SEC
Detailed Experimental Protocols
Protocol A: Rapid Thiol-Based Quenching using L-Cysteine (Recommended)

Causality Note: L-Cysteine is chosen over BME for bioconjugation workflows because it is odorless, less toxic, and introduces a zwitterionic amino acid to the sulfone. This drastically increases the hydrophilicity of the resulting adduct, preventing precipitation and aiding in its removal.

  • Preparation: Weigh L-Cysteine hydrochloride and dissolve it in 0.1 M Sodium Phosphate buffer to create a 1 M stock solution. Immediately adjust the pH to 8.0 using 1 M NaOH.

    • Self-Validation Step: Verify the pH with a micro-probe; if the pH is below 7.5, the thiolate anion concentration will be too low for rapid quenching.

  • Quenching: Upon reaching the desired endpoint of your primary conjugation (e.g., 2 hours at 25°C), immediately add the L-Cysteine stock to the reaction mixture. Target a final concentration of 40 molar equivalents relative to the initial 2-(chloroethylsulfonyl) input .

  • Incubation: Incubate the mixture for 30 minutes at room temperature (20–25°C) with gentle end-over-end rotation. The pseudo-first-order kinetics of thiol-vinyl sulfone addition guarantee >99% consumption of the electrophile within this window.

  • Purification: Isolate your target conjugate and remove the inert L-Cysteine-vinyl sulfone adducts by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with your final storage buffer.

Protocol B: Amine-Based Quenching using Glycine

Causality Note: This protocol is reserved for workflows where the target conjugate contains sensitive disulfide bonds that might be reduced by thiol-based quenchers, or when downstream assays are strictly incompatible with thiols.

  • Preparation: Prepare a 1 M stock of Glycine in 0.1 M Tris-HCl or Borate buffer, pH 8.5.

    • Self-Validation Step: Ensure the buffer capacity is high enough to maintain pH 8.5 upon addition to your reaction mixture, as amines are poor nucleophiles at neutral pH.

  • Quenching: Add the Glycine stock to achieve a 100 molar excess relative to the reactive intermediate.

  • Incubation: Incubate for 2 hours at room temperature. The slower reaction rate of amines with Michael acceptors necessitates this extended timeframe .

  • Purification: Dialyze the mixture extensively (e.g., using a 10 kDa MWCO membrane) against PBS (pH 7.4) with at least three buffer exchanges to clear the glycine adducts.

References
  • Process for manufacturing compounds containing two or more vinyl sulfone groups.Google Patents (EP0640589A1).
  • Vinyl sulfone. Wikipedia. Available at:[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity. National Institutes of Health (PMC). Available at:[Link]

  • Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. National Institutes of Health (PMC). Available at:[Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ResearchGate. Available at:[Link]

Impact of pH on the stability and reactivity of 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting bioconjugation and cross-linking workflows involving 2-(Chloroethylsulfonyl)ethanol dihydrochloride .

This molecule is a "masked" reactive cross-linker. Its core utility relies entirely on the chloroethylsulfonyl group , which acts as a pH-sensitive switch. Understanding the causality between your buffer's pH and the structural state of this reagent is the key to preventing failed conjugations, off-target labeling, and reagent degradation.

Below, you will find our expert troubleshooting guide, quantitative kinetics data, and self-validating protocols designed to ensure your experiments succeed on the first attempt.

Troubleshooting Guide & FAQs

Q1: My conjugation reaction at pH 7.2 yielded absolutely no product. Why is the reagent inactive? The Causality: At acidic to neutral pH (< 7.5), the chloroethylsulfonyl group is completely stable. The chloride ion is a poor leaving group in the absence of a base. To become reactive, the precursor must undergo a base-catalyzed[1] (dehydrohalogenation) to shed HCl and form a vinyl sulfone . The Fix: You must pre-activate the reagent in an alkaline buffer (pH 8.5–9.5) to generate the vinyl sulfone intermediate before attempting conjugation at a lower pH, or run the entire reaction at a pH where both elimination and addition can occur.

Q2: I achieved good activation, but my protein conjugation resulted in massive aggregation and non-specific lysine labeling. How do I target only cysteines (thiols)? The Causality: Vinyl sulfones are excellent Michael acceptors, but their chemoselectivity is strictly dictated by pH. At pH 7.5–8.0, the reaction is highly [2] because thiols (pKa ~8.3) are sufficiently deprotonated to act as strong nucleophiles, while primary amines (pKa ~9–10) remain protonated and unreactive. If your buffer pH was >9.0, the amines on your protein became deprotonated, leading to hyper-conjugation. The Fix: Decouple the activation and conjugation steps. Activate the reagent at pH 9.0, then drop the pH to 7.5 before introducing your protein.

Q3: I stored my activated reagent overnight in a pH 10.0 buffer, but it degraded into an inactive form. What happened? The Causality: Hydroxide ions (OH⁻) are nucleophiles. At highly alkaline pH (>10.0) or during prolonged exposure to aqueous basic conditions, the active vinyl sulfone undergoes hydrolysis (reaction with water) to form a 2-(hydroxyethylsulfonyl) derivative. This hydrolyzed byproduct is a "dead" linker and cannot undergo further Michael addition.

Quantitative Data: pH-Dependent Kinetics

To design a successful experiment, you must balance the rate of activation against the rate of conjugation and the risk of hydrolysis. The table below summarizes the [3] of the vinyl sulfone (VS) group across different pH environments.

pH RangeReagent StateDominant ReactionObserved Rate (

)
Experimental Implication
< 7.0 Chloroethylsulfonyl (Masked)None (Stable)N/AIdeal for long-term storage; no conjugation will occur.
7.5 - 8.0 Vinyl Sulfone (Activated)Thiol Michael AdditionFast (~0.057 min⁻¹)Optimal window for highly specific cysteine/GSH labeling.
8.5 - 9.5 Vinyl Sulfone (Activated)Amine Michael AdditionSlow (~0.011 min⁻¹)Lysine labeling occurs; high risk of off-target cross-linking.
> 10.0 Hydroxyethyl SulfoneHydrolysisModerate (~0.009 min⁻¹)Reagent degradation; irreversible loss of active linker.

(Note: Kinetic rate constants are adapted from model studies of VS-ligand immobilization[3]).

Reaction Pathway Visualization

The following diagram maps the structural evolution of the chloroethylsulfonyl group as a function of pH.

G CES 2-(Chloroethylsulfonyl) Precursor (Stable, Masked) CES->CES Acidic/Neutral Buffer (pH < 7.0, No Reaction) VS Vinyl Sulfone Intermediate (Highly Reactive) CES->VS Base-Catalyzed Elimination (pH 8.5 - 9.5, -HCl) Thiol Thiol Conjugate (Fast, pH 7.5-8.0) VS->Thiol Michael Addition (Cysteine/GSH) Amine Amine Conjugate (Slow, pH > 9.0) VS->Amine Michael Addition (Lysine/N-terminus) Hydrolysis Hydroxyethyl Sulfone (Inactive Byproduct, pH > 10) VS->Hydrolysis Hydrolysis (Excess H2O)

Figure 1: pH-dependent activation, conjugation, and hydrolysis of the chloroethylsulfonyl group.

Self-Validating Experimental Protocol

To guarantee success, we recommend a Two-Step Chemoselective Thiol Conjugation . This protocol separates the high-pH activation step from the neutral-pH conjugation step, maximizing yield while preventing amine cross-reactivity. It includes built-in validation checkpoints so you can verify the chemistry is working in real-time.

Step 1: Reagent Activation (Dehydrohalogenation)
  • Preparation: Dissolve 2-(Chloroethylsulfonyl)ethanol dihydrochloride to a concentration of 10 mM in 100 mM Sodium Carbonate buffer (pH 9.5 ).

  • Incubation: Incubate at room temperature for 20–30 minutes.

    • Causality: The high pH rapidly deprotonates the alpha-carbon, driving the elimination of HCl to form the reactive vinyl sulfone.

  • Validation Checkpoint 1 (UV-Vis): Take a 2 µL aliquot and measure the UV absorbance at 250–260 nm. The masked precursor has negligible absorbance here, but the newly formed conjugated double bond of the vinyl sulfone will produce a distinct, strong absorption peak. Do not proceed if this peak is absent.

Step 2: pH Adjustment & Conjugation (Michael Addition)
  • Quenching Activation: Immediately adjust the pH of the activated solution down to pH 7.5 using dilute HCl, or perform a rapid buffer exchange into 100 mM Sodium Phosphate buffer (pH 7.5).

    • Causality: Lowering the pH halts the risk of hydrolysis and ensures that primary amines on your target protein remain protonated (unreactive).

  • Conjugation: Add your target thiol-containing molecule (e.g., a cysteine-mutant protein or glutathione) at a 1:5 molar ratio (Protein:Linker). Incubate for 1–2 hours at room temperature.

  • Validation Checkpoint 2 (Ellman’s Assay): To confirm the reaction is complete, perform an Ellman’s Reagent (DTNB) assay on a small aliquot. A successful Michael addition will consume the free thiols, resulting in a near-total loss of absorbance at 412 nm compared to a protein-only control.

References

  • Vinyl sulfone dyes. Wikipedia. URL:[Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. URL: [Link]

  • Wang, H., et al. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Langmuir 31.11 (2015): 3413-3421. URL:[Link]

Sources

Technical Support Portal: Purification & Handling of 2-(Chloroethylsulfonyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(Chloroethylsulfonyl)ethanol dihydrochloride .

Product Identity Note: While commercially listed as 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8), this nomenclature often refers to the amine derivative 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride .[1][2][3][4] The "ethanol" suffix in catalog names is a common historical misnomer derived from its synthesis precursor (2-mercaptoethanol) or its hydrolysis product.

  • Target Structure:

    
     (if Amine) or 
    
    
    
    (if Alcohol).
  • Scope: This guide addresses the Amine Hydrochloride salt form, as the "dihydrochloride" designation is chemically impossible for the pure alcohol.

Part 1: Diagnostic Hub (Troubleshooting Q&A)

Q1: My "Dihydrochloride" salt is highly hygroscopic and acidic. Is this normal?

Diagnosis: Yes, but excessive acidity indicates instability. Technical Context: The "dihydrochloride" designation often implies the presence of excess free HCl trapped within the crystal lattice, rather than a stoichiometric 2:1 salt (since the molecule typically contains only one basic nitrogen).

  • Risk: Excess HCl catalyzes the premature elimination of the chlorine group, forming the reactive Vinyl Sulfone (VS) species even during storage.

  • Action: Store under Argon at -20°C. If the pH of a 10% aqueous solution is < 2.0, perform a recrystallization (see Part 3) to remove free acid.

Q2: I see a "doublet of doublets" in the NMR vinyl region (6.0–7.0 ppm). What is this?

Diagnosis: You have significant Vinyl Sulfone contamination.[5] The Mechanism: The target compound is a "masked" crosslinker. Under basic conditions (or long-term storage), it undergoes


-elimination:


Action: If this peak integrates >2%, the reagent is active and potentially degrading. For stable storage, you must remove this species or re-acidify to arrest elimination.
Q3: The material has a "garlic-like" or sulfurous odor.

Diagnosis: Presence of Divinyl Sulfone (DVS) or sulfide precursors. Safety Alert: Pure sulfonyl chlorides/amines should be odorless or faintly acidic. A sulfur smell indicates:

  • Incomplete Oxidation: Residual sulfide (

    
    ) from the synthesis (Thiodiglycol/Cysteamine route).
    
  • DVS Formation: Divinyl sulfone is highly toxic (

    
     oral rat ~32 mg/kg).
    Action: STOP WORK.  Move sample to a fume hood. Verify purity via GC-MS immediately. If DVS is detected, disposal is recommended over purification due to safety risks.
    

Part 2: Impurity Identification (Analytical Protocols)

HPLC Method for Purity Profiling

Standard Reverse-Phase Protocol for Polar Sulfones

ParameterSetting
Column C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 2% B (Isocratic hold for polar salts)5-20 min: 2%

40% B20-25 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Sulfone absorption) & 254 nm
Temperature 30°C

Impurity Retention Profile:

  • Target (Amine HCl): ~3–5 min (Early eluting due to polarity).

  • Hydrolysis Product (Diol): ~2–3 min.

  • Vinyl Sulfone (VS): ~8–10 min (Less polar).

  • Divinyl Sulfone (DVS): ~12–14 min (Non-polar, distinct peak).

Visualizing the Impurity Landscape

The following diagram maps the formation of critical impurities during storage and handling.

ImpurityPathways Target Target: 2-(Chloroethylsulfonyl) ethanamine HCl VS Impurity 1: Vinyl Sulfone Species (Reactive) Target->VS Base or Heat (-HCl Elimination) Hydrolysis Impurity 2: 2-Hydroxyethyl Sulfone (Inactive/Dead End) Target->Hydrolysis Moisture/H2O (Hydrolysis) VS->Hydrolysis Water Quench DVS Impurity 3: Divinyl Sulfone (DVS) (TOXIC Crosslinker) VS->DVS Dimerization or Bis-elimination Sulfide Precursor: Thio-ether Intermediate Sulfide->Target Incomplete Oxidation (Synthesis Defect)

Caption: Degradation pathways. Red paths indicate active elimination leading to toxic DVS; Yellow indicates deactivation via hydrolysis.

Part 3: Purification Workflows

Strategy A: Recrystallization (Removal of Hydrolysis Products)

Best for: Removing "sticky" diol impurities and stabilizing the salt.

Principle: The hydrochloride salt is insoluble in non-polar solvents but soluble in hot alcohols. Impurities (VS and DVS) remain in the organic supernatant.

  • Dissolution: Suspend 10 g of crude solid in Methanol (MeOH) (approx. 30–40 mL). Heat to reflux (65°C) until fully dissolved.

    • Note: If insoluble particles remain, filter hot (remove inorganic salts).

  • Crystallization: Add Isopropanol (IPA) or Diethyl Ether dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature, then move to -20°C freezer for 4 hours.

  • Collection: Filter the white crystals under Argon/Nitrogen (hygroscopic!). Wash with cold Ether.

  • Drying: Vacuum dry at < 40°C. Do not overheat, as this triggers HCl loss and VS formation.

Strategy B: Scavenging Free HCl (Stabilization)

Best for: "Dihydrochloride" batches that are too acidic.

If the material is not crystallizing due to excess acid:

  • Dissolve in minimal dry Methanol.

  • Add activated charcoal (10% w/w) to absorb trace oily impurities. Stir 30 mins.

  • Filter through Celite.

  • Precipitate by pouring the methanol solution into a 10x volume of cold Ethyl Acetate .

Part 4: References & Authority

Cited Standards & Protocols:

  • Synthesis & Properties: LookChem & ChemicalBook Databases. CAS 85739-74-8 (2-(Chloroethylsulfonyl)ethanol dihydrochloride / 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride).[1][2][3][4][6][7]

  • Toxicity of Sulfones: Sigma-Aldrich Safety Data Sheet (SDS). Divinyl Sulfone (CAS 77-77-0).

  • Chromatographic Methods: BenchChem Technical Support. "Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride." (Adapted for mono-functional sulfones).

Reference List:

  • National Institutes of Health (PubChem). 2-(Chloroethoxy)ethanol Compound Summary. (Used for structural differentiation).[8] Available at: [Link][9]

  • Thermo Fisher Scientific / Alfa Aesar. Divinyl Sulfone Safety Data Sheet. (Critical for Impurity 3 handling). Available at: [Link]

  • Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt (KR100345464B1). (Industrial synthesis and crystallization source).[10] Available at:

Sources

Preventing hydrolysis of 2-(Chloroethylsulfonyl)ethanol dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Sulfone Crosslinkers Subject: Preventing Hydrolysis of 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Technical Note on Nomenclature & Chemical Identity

Important Clarification: The chemical name "2-(Chloroethylsulfonyl)ethanol dihydrochloride" is often a commercial synonym or catalog misnomer for 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride (CAS: 85739-74-8).

  • Reasoning: Chemically, an "ethanol" (alcohol) group does not form a stable hydrochloride salt. Only the amine derivative (ethanamine) can hold the "hydrochloride" form.

  • Scope: This guide addresses the stability of the 2-chloroethyl sulfone moiety , which is the reactive functional group in this class of compounds (including precursors to vinyl sulfones). The protocols below apply to both the amine salt and the alcohol forms, as the degradation mechanism is identical.

The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the "Suicide Pathway" of this molecule. This compound is a Vinyl Sulfone Precursor . It is designed to be reactive, which makes it inherently unstable during storage.

The Degradation Mechanism

The degradation is not a direct hydrolysis of the chlorine. It is a two-step process triggered by moisture and pH :

  • Step 1:

    
    -Elimination (The Trigger): 
    In the presence of moisture (which creates local zones of solvation) or basic conditions, the molecule spontaneously eliminates Hydrochloric Acid (HCl). This converts the stable precursor into a highly reactive Vinyl Sulfone .
    
  • Step 2: Hydrolysis (The Destruction): The generated Vinyl Sulfone is an electrophile. It reacts rapidly with water (hydrolysis) to form a chemically inert alcohol (2-Hydroxyethyl sulfone). Once this happens, the reagent is "dead" and will no longer crosslink or conjugate.

Visualizing the Pathway

DegradationPathway Stored Stored Reagent (Active Precursor) VinylSulfone Vinyl Sulfone (Reactive Intermediate) Stored->VinylSulfone Elimination of HCl (Spontaneous) Moisture Trigger: Moisture / pH > 7 Moisture->Stored Ingress DeadEnd Hydrolyzed Product (Inert Alcohol) VinylSulfone->DeadEnd + H2O (Hydrolysis)

Figure 1: The degradation cascade. Moisture ingress triggers HCl loss, creating the reactive intermediate which then immediately hydrolyzes.

Storage & Handling Protocols

This reagent is hygroscopic and acid-stabilized . The hydrochloride salt form is intended to keep the local pH acidic to prevent the elimination step. If the salt absorbs water, the crystal lattice breaks, the acidity dissipates, and degradation begins.

A. Long-Term Storage (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Slows the kinetics of the elimination reaction (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces humid air. Oxygen is not the enemy; water vapor is.
Container Glass Amber Vial + Parafilm Plastic allows moisture diffusion over months. Amber protects from light-induced radical changes (minor risk).
Desiccant Active Silica/Drierite Essential. Store the vial inside a secondary jar containing desiccant.
B. Solubilization Rules (Critical for Experiments)

NEVER dissolve this reagent in neutral or basic buffers (PBS, HEPES, Tris pH 7.4) for storage.[1][2][3][4] It will degrade within minutes to hours.

  • Rule 1: Reconstitute immediately before use.

  • Rule 2: If you must store a stock solution, use anhydrous organic solvents or acidic water .

Recommended Solvents:

  • Anhydrous DMSO/DMF: Stable for weeks at -20°C if kept dry.

  • 1 mM Acetic Acid / HCl (pH 3-5): The low pH inhibits the

    
    -elimination step. Stable for days at 4°C.
    

Troubleshooting Guide (FAQ)

Q1: The powder has turned into a sticky yellow gum. Is it still usable?

  • Diagnosis: No. The compound has absorbed atmospheric moisture (hygroscopicity). The "stickiness" is the formation of the hydrolyzed alcohol and the release of HCl gas (which may cause the yellowing/charring).

  • Action: Discard. The molarity is unknown, and the free acid generated will interfere with sensitive protein conjugations.

Q2: I dissolved the reagent in PBS (pH 7.4), but my crosslinking yield is low.

  • Root Cause: At pH 7.4, the half-life of the 2-chloroethyl sulfone group is short. It converts to vinyl sulfone and then hydrolyzes before it can react with your target protein.

  • Solution: Dissolve the reagent in water or weak acid first. Add it to your protein solution last. Alternatively, use a "shock" protocol: mix the reagent at pH 8.0-9.0 for exactly 60 seconds to generate the Vinyl Sulfone, then immediately add to the protein.

Q3: How do I verify the purity of my stock?

  • Method: 1H-NMR is the gold standard.

  • Marker: Look for the vinyl protons.

    • Intact: Triplets around 3.0 - 4.0 ppm (CH2-CH2 backbone).

    • Degraded: Distinctive Doublet-of-Doublets (dd) pattern between 6.0 - 7.0 ppm, indicating the formation of the

      
       vinyl group.
      

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Sulfone Crosslinkers and Vinyl Sulfone chemistry).

  • Masri, M. S., & Friedman, M. (1988). Protein reactions with vinyl sulfones. Journal of Protein Chemistry, 7(1), 49–54. (Mechanism of elimination and hydrolysis).[5]

  • ChemicalBook. (2023). Product Data: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8).[6][7][8][9][10] (Confirming nomenclature and salt forms).

Sources

Improving the solubility of 2-(Chloroethylsulfonyl)ethanol dihydrochloride for aqueous reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Aqueous Solubility and Ensuring Reaction Integrity

Welcome to the technical support center for 2-(Chloroethylsulfonyl)ethanol Dihydrochloride, also known by its more structurally accurate synonym, 2-(2-chloroethylsulfonyl)ethylamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for researchers utilizing this versatile reagent in aqueous reaction systems. Our goal is to empower you with the knowledge to overcome common challenges, ensuring the success and reproducibility of your experiments.

Understanding the Molecule: A Duality of Reactivity and Solubility

2-(2-chloroethylsulfonyl)ethylamine hydrochloride is a bifunctional molecule featuring a reactive sulfonyl chloride and a chloroethyl group. Its formulation as a hydrochloride salt is intentional, aiming to enhance its aqueous solubility compared to the free base form.[1][2] However, the inherent reactivity of the sulfonyl group presents a challenge in aqueous media, where it is susceptible to hydrolysis.[3][4] This guide will address the critical balance between achieving sufficient solubility for your reaction and mitigating premature degradation of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-(2-chloroethylsulfonyl)ethylamine hydrochloride?

Q2: Why is my compound not dissolving completely in water?

Several factors can contribute to incomplete dissolution:

  • Concentration: You may be exceeding the intrinsic solubility of the compound in water at the given temperature.

  • pH of the solution: The pH of your deionized water can vary. The solubility of amine hydrochlorides is pH-dependent.[7]

  • Purity of the compound: Impurities can affect solubility.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

Q3: Is the compound stable in aqueous solutions?

The primary concern for stability in aqueous solutions is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[8] This reaction is often catalyzed by water and can be accelerated by increased temperature and pH.[5][9] The chloroethyl group can also undergo hydrolysis, though typically at a slower rate.[10] Therefore, it is crucial to use freshly prepared solutions whenever possible and to control the reaction conditions carefully.

Q4: What are the signs of degradation?

Degradation of the sulfonyl chloride can be indicated by:

  • A decrease in the pH of the solution over time due to the formation of hydrochloric acid (HCl) and sulfonic acid byproducts.

  • The appearance of unexpected byproducts in your reaction mixture, which can be monitored by techniques like TLC, LC-MS, or NMR.

  • Reduced yield of your desired product.[5]

Troubleshooting Guide: Overcoming Solubility and Stability Challenges

This section provides a systematic approach to addressing common issues encountered during the use of 2-(2-chloroethylsulfonyl)ethylamine hydrochloride in aqueous reactions.

Issue 1: Poor or Slow Dissolution

If you are experiencing difficulty in dissolving the compound, consider the following strategies:

1. pH Adjustment:

  • The Principle: As the hydrochloride salt of an amine, the compound's solubility is pH-dependent. Maintaining a slightly acidic pH ensures that the amine group remains protonated, maximizing its ionic character and, therefore, its aqueous solubility.

  • Protocol:

    • Start with a slightly acidic buffer (e.g., pH 4-6) instead of deionized water.

    • Alternatively, add a small amount of dilute HCl to your aqueous solvent to lower the pH before adding the compound.

    • Monitor the pH of the solution as you add the compound.

  • Expected Outcome: A significant increase in the rate and extent of dissolution.

2. Use of Co-solvents:

  • The Principle: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, which can help to solvate the organic portions of the molecule more effectively.[11][12][13]

  • Protocol:

    • Prepare a stock solution of the compound in a suitable, anhydrous polar aprotic solvent in which it is highly soluble (e.g., DMSO or DMF).

    • Alternatively, add a small percentage (e.g., 5-20% v/v) of a water-miscible co-solvent such as ethanol, isopropanol, or acetonitrile to your aqueous reaction mixture before adding the compound.[1][14] A Korean patent suggests that lower alcohols can be effective.[15]

    • Always add the co-solvent to the aqueous phase before introducing the compound to avoid precipitation.

  • Expected Outcome: Enhanced solubility, allowing for the preparation of more concentrated solutions.

3. Temperature Control:

  • The Principle: For most solids, solubility increases with temperature. Gentle warming can aid in the dissolution process.

  • Protocol:

    • Gently warm the aqueous solvent (e.g., to 30-40 °C) while stirring, before adding the compound.

    • Use a water bath for controlled heating and to avoid localized overheating.

  • Caution: Be mindful that elevated temperatures can also accelerate the rate of hydrolysis.[3] This method should be used judiciously and in combination with rapid use of the prepared solution.

Issue 2: Solution Instability and Compound Degradation

To minimize the hydrolysis of the sulfonyl chloride and ensure the integrity of your reagent, follow these best practices:

1. Prepare Solutions Fresh:

  • The Principle: Due to the reactivity of the sulfonyl chloride group with water, aqueous solutions of this compound have a limited shelf-life.

  • Protocol: Prepare your solution immediately before use. Avoid storing aqueous stock solutions for extended periods.

2. Maintain Low Temperatures:

  • The Principle: The rate of hydrolysis is temperature-dependent.[3]

  • Protocol:

    • Conduct your dissolution and reaction at the lowest temperature compatible with your experimental requirements.

    • If possible, dissolve the compound in a cold (e.g., 0-5 °C) aqueous solvent.

    • Store any short-term stock solutions on ice.

  • Expected Outcome: A significant reduction in the rate of hydrolysis, preserving the active reagent for your reaction.

3. Use Anhydrous Conditions When Possible:

  • The Principle: The primary degradation pathway is reaction with water.[4]

  • Protocol:

    • For reactions that are not strictly aqueous, ensure all glassware is thoroughly dried.[5]

    • Use anhydrous solvents and reagents whenever feasible.

    • If preparing a stock solution in an organic co-solvent, ensure the solvent is anhydrous.

Visualizing the Process: Experimental Workflow and Key Relationships

Workflow for Preparing an Aqueous Solution

G start Start: Weigh 2-(2-chloroethylsulfonyl) ethylamine hydrochloride solvent Choose Aqueous System: - Deionized Water - Acidic Buffer (pH 4-6) - Water with Co-solvent start->solvent dissolve Dissolution: - Add compound to solvent - Stir vigorously solvent->dissolve check Check for Complete Dissolution dissolve->check yes Solution Ready for Use check->yes Yes no Troubleshoot check->no No options Troubleshooting Options: 1. Adjust pH (lower) 2. Add Co-solvent 3. Gentle Warming no->options options->dissolve Re-attempt

Caption: A decision-making workflow for the successful dissolution of 2-(2-chloroethylsulfonyl)ethylamine hydrochloride.

Interplay of Factors Affecting Solubility and Stability

G cluster_solubility Factors Increasing Solubility cluster_stability Factors Increasing Stability low_ph Low pH solubility Solubility low_ph->solubility cosolvent Co-solvents cosolvent->solubility inc_temp Increased Temperature inc_temp->solubility stability Stability (Reduced Hydrolysis) inc_temp->stability Decreases low_temp Low Temperature low_temp->stability anhydrous Anhydrous Conditions anhydrous->stability

Caption: The relationship between experimental conditions and the resulting solubility and stability of the compound.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended ActionScientific Rationale
Incomplete Dissolution Exceeding solubility limitUse a larger volume of solvent.Dilution brings the concentration below the solubility threshold.
High pH of solventUse a slightly acidic buffer (pH 4-6) or add dilute HCl.Protonation of the amine group increases the compound's ionic character and water solubility.[6]
High polarity of waterAdd a water-miscible co-solvent (e.g., ethanol, isopropanol).Reduces the overall polarity of the solvent, improving solvation of the organic parts of the molecule.[1][11]
Low TemperatureGently warm the solvent (30-40 °C) during dissolution.Increases the kinetic energy of the system, often leading to higher solubility for solids.
Solution Instability / Degradation Hydrolysis of sulfonyl chloridePrepare solutions fresh and use immediately.Minimizes the time for the water-mediated degradation reaction to occur.[8]
High TemperaturePerform dissolution and reaction at low temperatures (e.g., 0-5 °C).Reduces the rate of the hydrolysis reaction, which is temperature-dependent.
Presence of WaterUse anhydrous co-solvents and thoroughly dried glassware.Limits the availability of the reactant (water) responsible for hydrolysis.[5]

References

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. The Royal Society of Chemistry. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Outline a general procedure for the separation of amines from neutral compounds. Filo. Available at: [Link]

  • Converting Amine Sulfate into Amine Hydrochloride ? Sciencemadness Discussion Board. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbexa. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]

  • Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. E3S Web of Conferences. Available at: [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed. Available at: [Link]

  • 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. PubChem. Available at: [Link]

  • Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. Google Patents.
  • Bis(2-chloroethyl)sulfide. Wikipedia. Available at: [Link]

  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. Labbox. Available at: [Link]

Sources

Dealing with the corrosive nature of 2-(Chloroethylsulfonyl)ethanol dihydrochloride byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(Chloroethylsulfonyl)ethanol Dihydrochloride Byproducts

Welcome to the Advanced Applications Support Center. As drug development and polymer synthesis increasingly rely on functionalized cross-linkers, 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8) has become a critical intermediate 1[1]. However, the activation of this molecule presents severe metallurgical and chemical challenges. This guide provides field-proven, self-validating protocols to manage the highly corrosive byproducts generated during its synthesis workflows.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why does 2-(Chloroethylsulfonyl)ethanol dihydrochloride cause rapid pitting in our 316L stainless steel reactors during scale-up? A: The root cause lies in the activation mechanism. To form the reactive vinyl sulfone species required for downstream cross-linking, the chloroethylsulfonyl group must undergo a base-catalyzed 2

2[2]. Because the starting material is a dihydrochloride salt, this process releases up to three molar equivalents of hydrogen chloride (HCl) per mole of reagent. In the presence of reaction moisture, this forms highly concentrated acidic chloride droplets 3[3]. The chloride ions (

) aggressively penetrate the passive chromium oxide (

) layer of 316L stainless steel, initiating localized galvanic cells that result in severe 4[4].

Q: We observed a rust-colored, oily residue near the reactor sparger. Is this related to the byproduct? A: Yes. This is a classic signature of anhydrous HCl gas reacting with trace moisture on the stainless steel surface. The localized dissolution of iron and chromium by the chloride ions produces5 (like ferrous chloride), which appear as a brown or emerald-green oily residue [[5]](5]. This indicates that your current moisture control or localized mixing is insufficient, allowing concentrated HCl to pool.

Q: Can we mitigate this by aggressively neutralizing the reaction with a strong base like NaOH? A: No. While strong bases will neutralize the HCl, they introduce a critical secondary failure mode: homopolymerization. Vinyl sulfones are highly susceptible to homopolymerization or unwanted side reactions at elevated pH levels. A self-validating protocol requires the use of a weak base, such as an6 (e.g., sodium acetate). This acts as a buffer, neutralizing the corrosive HCl byproducts while maintaining a strictly controlled pH environment that prevents the vinyl sulfone from polymerizing 6[6].

Part 2: Quantitative Material Compatibility

To prevent catastrophic equipment failure, reactor materials must be selected based on their Pitting Resistance Equivalent Number (PREN) and chloride tolerance.

Table 1: Reactor Material Compatibility for Chloroethylsulfonyl Elimination Reactions

Material GradePitting Resistance Equivalent Number (PREN)Chloride ToleranceSuitability for this Process
304 Stainless Steel ~18Very LowUnacceptable. Rapid intergranular and pitting corrosion 7[7].
316L Stainless Steel ~23 - 28Low (< 1000 ppm)Not Recommended. Susceptible to CSCC and localized pitting 3[3][4].
Hastelloy C-276 > 45Very HighExcellent. High molybdenum and nickel content resists chloride attack.
Borosilicate Glass-Lined N/AExtremeOptimal. Completely inert to HCl, provided the pH remains below 12.

Part 3: Experimental Protocol for Controlled Dehydrohalogenation

This methodology is designed as a self-validating system. By controlling the buffering capacity, you inherently protect the equipment and ensure the chemical integrity of the vinyl sulfone.

Protocol: Controlled Dehydrohalogenation and Byproduct Neutralization Objective: To safely convert 2-(Chloroethylsulfonyl)ethanol dihydrochloride to its reactive vinyl sulfone derivative while preventing equipment corrosion and product polymerization.

  • Reactor Selection: Ensure the reaction is conducted in a glass-lined reactor or a high-nickel alloy vessel (e.g., Hastelloy C-276). Verify that all overhead condensers and spargers are similarly rated.

  • Buffer System Setup: Charge the reactor with the primary solvent. Add a weak base buffer system (e.g., sodium acetate or potassium propionate) 6[6]. Causality checkpoint: The molar ratio of base to the 2-(Chloroethylsulfonyl)ethanol dihydrochloride must be at least 3.1:1. This accounts for the two equivalents of HCl from the dihydrochloride salt and one equivalent from the elimination leaving group, plus a slight excess to maintain buffering capacity.

  • Temperature-Controlled Addition: Adjust the reactor temperature to between 30°C and 45°C [[6]](6]. Begin a slow, metered dosing of the 2-(Chloroethylsulfonyl)ethanol dihydrochloride into the buffered solution. Causality checkpoint: Metered addition prevents localized pH drops (which would stall the reaction) and thermal spikes (which accelerate corrosion).

  • Byproduct Scavenging & Filtration: As the weak base neutralizes the HCl, sodium chloride will precipitate, and acetic acid will be generated as a byproduct 6[6]. Post-reaction, filter the insoluble chloride salts using a corrosion-resistant filtration setup (e.g., PTFE-lined filter housing).

  • System Validation: Analyze the filtrate via

    
    -NMR. The disappearance of the chloroethyl multiplet (~3.8 ppm) and the appearance of the vinyl sulfone signals (multiplets between 6.0 and 6.8 ppm) confirm successful elimination without homopolymerization.
    

Part 4: Visualizing the Mechanism and Workflow

Mechanism Reagent 2-(Chloroethylsulfonyl)ethanol Dihydrochloride Elimination β-Elimination (Dehydrohalogenation) Reagent->Elimination Base Weak Base Buffer (e.g., Sodium Acetate) Base->Elimination Catalyzes & Buffers Product Vinyl Sulfone (Target Intermediate) Elimination->Product Main Reaction Byproduct 3x HCl / Chloride Ions (Corrosive Byproduct) Elimination->Byproduct Stoichiometric Release Corrosion Passive Layer Breakdown (Pitting in 316L SS) Byproduct->Corrosion Cl⁻ attacks Cr₂O₃

Figure 1: Reaction pathway of chloroethylsulfonyl elimination and chloride corrosion.

Workflow Issue High HCl Generation Detected MatCheck Evaluate Reactor Material Issue->MatCheck Is316L Is it 316L SS? MatCheck->Is316L Switch Migrate to Hastelloy C-276 or Glass-Lined Vessel Is316L->Switch Yes BaseCheck Evaluate Neutralization Strategy Is316L->BaseCheck No Switch->BaseCheck StrongBase Strong Base (NaOH)? BaseCheck->StrongBase PolymerRisk Risk of Vinyl Sulfone Homopolymerization StrongBase->PolymerRisk Yes WeakBase Use Weak Base (NaOAc) to Buffer pH < 9 StrongBase->WeakBase No PolymerRisk->WeakBase Corrective Action

Figure 2: Troubleshooting workflow for mitigating equipment degradation and product loss.

References

  • Corrosion of a 316L stainless steel in a gaseous environment polluted with HCl: Mechanism. Researcher.life.3

  • Vinylsulfonic Acid Reagent | High-Purity. BenchChem.2

  • Cas 85739-74-8, 2-(Chloroethylsulfonyl)ethanol dihydrochloride. LookChem.1

  • What happens when anhydrous HCL gas reacts with moisture on stainless steel surface? ResearchGate.5

  • Chloride Stress Corrosion Cracking in Stainless Steel. StudyLib.4

  • Study of the Corrosion Behavior of 304 Stainless Steel in HCl‐Based Etching Systems. ResearchGate.7

  • EP0640589A1 - Process for manufacturing compounds containing two or more vinyl sulfone groups. Google Patents.6

Sources

Validation & Comparative

Advanced Characterization of 2-(Chloroethylsulfonyl)ethanol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the characterization methods for 2-(Chloroethylsulfonyl)ethanol dihydrochloride (and its structural analogs). Note that while the nomenclature provided in the topic suggests an alcohol, the "dihydrochloride" salt designation chemically necessitates a basic moiety (typically an amine).[1] This guide addresses the characterization of the 2-chloroethyl sulfone pharmacophore, a critical reactive group in drug conjugation and dye chemistry, often found as 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride (CAS 85739-74-8) or related derivatives.[1][2]

Executive Summary & Chemical Identity

Target Analyte: 2-(Chloroethylsulfonyl)ethanol / 2-[(2-chloroethyl)sulfonyl]ethanamine (Precursor to Vinyl Sulfone).[1][3] Primary Application: Reactive intermediate for protein conjugation (cysteine targeting) and textile dye synthesis (Remazol class).[1] Critical Quality Attributes (CQAs): Purity, Chloride Content (Ionic vs. Covalent), and "Activation Potential" (Conversion to Vinyl Sulfone).[1]

Structural Clarification (Crucial for Safety & Accuracy)

The name "2-(Chloroethylsulfonyl)ethanol dihydrochloride" presents a chemical nomenclature conflict.

  • The Alcohol (Neutral): 2-(Chloroethylsulfonyl)ethanol (

    
    ) is a neutral species and does not form a stable hydrochloride salt.[1]
    
  • The Amine (Salt): 2-[(2-Chloroethyl)sulfonyl]ethanamine (

    
    ) is the stable salt form often cited with CAS 85739-74-8.[1][2]
    
  • The Mechanism: Both species function as "masked" vinyl sulfones.[1] Under basic conditions, they undergo

    
    -elimination of HCl (or 
    
    
    
    ) to form the reactive Divinyl Sulfone or Vinyl Sulfone species.[1]

This guide focuses on the analytical methods required to characterize the stability, purity, and reactivity of this chloroethyl sulfone class. [1]

Comparative Analysis of Analytical Methods

The characterization of chloroethyl sulfones requires a multi-modal approach due to their lack of strong chromophores and their inherent reactivity. The following table compares the performance of standard analytical platforms.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV / DAD HILIC-CAD / ELSD LC-MS/MS qNMR (

)
Primary Utility Routine Purity (High Conc.)[1]Purity of Non-ChromophoresTrace Impurity ProfilingStructural Verification & Kinetics
Specificity Low (Weak UV @ 210nm)Medium (Universal detection)High (Mass resolution)Very High (Isomer distinction)
LOD/Sensitivity Moderate (~10 µg/mL)High (~1 µg/mL)Ultra-High (<1 ng/mL)Low (~1 mg/mL)
Suitability for Salts Poor (Retention issues)Excellent (Retains polar salts)Good (Requires buffer removal)Excellent (In

or

)
Key Limitation Misses non-UV impuritiesNon-linear response (requires calibration)Ion suppression effectsThroughput & Sensitivity

Deep Dive: Methodological Selection & Protocols

A. Chromatographic Strategy: Why HILIC wins over RPLC

Standard Reverse-Phase LC (RPLC) using C18 columns is often unsuitable for this molecule because:

  • High Polarity: The sulfone and amine/alcohol groups make the molecule too polar, leading to elution in the void volume (

    
    ).[1]
    
  • Hydrolysis Risk: RPLC requires aqueous mobile phases.[1] If the pH > 7, the chloroethyl group spontaneously eliminates to vinyl sulfone during the run, creating artifact peaks.[1]

Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD).[1]

Protocol 1: HILIC-CAD Purity Assay[1]
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 40% B over 20 minutes.

  • Detection: CAD (Nebulizer Temp: 35°C).

  • Rationale: The high organic content stabilizes the chloroethyl group, and the zwitterionic phase provides retention for the salt form.[1] CAD detects the molecule regardless of its weak UV absorption.[1]

B. Structural & Kinetic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the only method that can simultaneously quantify the "Active" precursor (Chloroethyl), the "Activated" species (Vinyl Sulfone), and the "Hydrolyzed" waste (Hydroxyethyl) without separation artifacts.[1]

Protocol 2: Kinetic Activation Assay via

-NMR

This protocol measures the "Performance" (rate of vinyl sulfone generation).[1]

  • Sample Prep: Dissolve 10 mg of sample in 600 µL

    
     (for salt form) or 
    
    
    
    (for neutral).
  • Basification (In-situ): Add 1.0 equivalent of

    
     (in 
    
    
    
    ).[1]
  • Acquisition: Acquire spectra every 5 minutes for 60 minutes.

  • Key Signals to Monitor:

    • Chloroethyl (Starting Material): Triplet at

      
       ~3.8 ppm (
      
      
      
      ).[1]
    • Vinyl Sulfone (Active Product): Multiplet (ABX pattern) at

      
       6.2–6.9 ppm.[1]
      
    • Hydroxyethyl (Hydrolysis Byproduct): Triplet at

      
       ~3.9 ppm (
      
      
      
      ).[1]
  • Calculation: Integrate the vinyl region vs. the chloroethyl region to determine

    
     (Half-life of activation).[1]
    
C. Counter-Ion Analysis: Potentiometric Titration

Since the product is a "dihydrochloride" (or HCl salt), quantifying the chloride is essential to distinguish between Ionic Chloride (counter-ion) and Covalent Chloride (alkylating group).[1]

  • Method: Argentometric Titration (

    
    ).[1]
    
  • Differentiation:

    • Direct Titration (Acidic pH): Measures only free ionic

      
      .[1]
      
    • Total Chlorine (Post-Hydrolysis): Reflux sample in NaOH (releases covalent Cl), then acidify and titrate.[1]

    • Covalent Cl Content: Total Cl - Ionic Cl.[1]

Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow guides the researcher in selecting the correct method based on the data requirement (Purity vs. Stability).[1]

AnalyticalDecisionTree Start Characterization Goal Purity Purity & Impurities Start->Purity Identity Structural Identity Start->Identity Stability Reactivity/Stability Start->Stability Trace Trace Impurities (<0.1%) Purity->Trace Assay Main Assay (>98%) Purity->Assay NMR 1H / 13C NMR (Definitive ID) Identity->NMR Structure Titration Argentometric Titration (Chloride Content) Identity->Titration Counter-ion Stability->NMR Kinetic Monitoring LCMS LC-MS/MS (Q-TOF or Triple Quad) Trace->LCMS High Sensitivity HILIC HILIC-CAD (Universal Detection) Assay->HILIC Quantitation

Caption: Decision matrix for selecting analytical techniques based on specific characterization goals (Purity, Identity, or Stability).

Diagram 2: Degradation & Activation Pathway

Understanding this pathway is critical for interpreting chromatograms, as "impurities" are often reaction intermediates.[1]

ReactionPathway Precursor 2-(Chloroethylsulfonyl)... (Precursor) Vinyl Vinyl Sulfone (Reactive Species) Precursor->Vinyl Base (pH > 8) - HCl Hydroxy Hydroxyethyl Sulfone (Inactive Hydrolysis Product) Vinyl->Hydroxy + H2O (Hydrolysis) Conjugate Protein/Dye Conjugate (Desired Product) Vinyl->Conjugate + R-SH / R-NH2 (Nucleophile) Legend Note: Analytical methods must prevent in-situ activation during analysis.

Caption: The activation pathway from Chloroethyl precursor to Vinyl Sulfone. Methods must be pH-controlled to prevent artifactual conversion.[1]

References

  • Morpurgo, M., et al. (1996).[1] "Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone." Bioconjugate Chemistry. Link[1]

  • ChemicalBook. (2024).[1] "Product Entry: 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8)." ChemicalBook Database.[1] Link

  • Sigma-Aldrich. (2024).[1] "Technical Bulletin: Analysis of Reactive Dyes and Vinyl Sulfone Precursors." Merck KGaA.[1] Link

  • FDA Guidance for Industry. (2000).[1] "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.[1] Link

  • Anders, J.H. (1976).[1] "Biodegradation of Vinyl Sulfone Reactive Dyes." Georgia Institute of Technology Theses. Link

Sources

Technical Guide: Purity Analysis of 2-(Chloroethylsulfonyl)ethanol Dihydrochloride

[1]

Executive Summary

2-(Chloroethylsulfonyl)ethanol (CESE) is a critical reactive intermediate, primarily serving as a precursor to vinyl sulfone moieties in reactive dyes and bioconjugation linkers.[1] Commercially available often as a dihydrochloride formulation (CAS 85739-74-8), this salt form is chemically engineered to stabilize the molecule against premature elimination of HCl, which would generate the highly reactive vinyl sulfone species during storage.[1]

Accurate purity analysis of CESE dihydrochloride presents unique challenges:

  • Chromophoric Silence: The lack of conjugated

    
    -systems renders standard UV detection (254 nm) ineffective.[1]
    
  • Thermal Instability: The molecule undergoes thermal elimination, making GC-MS risky without derivatization.[1]

  • Dynamic Equilibrium: In solution, pH shifts can trigger rapid cyclization or hydrolysis.[1]

This guide compares High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) as orthogonal validation methods, providing optimized protocols for each.

Part 1: Stability & Degradation Pathways[1]

Understanding the analyte's behavior is a prerequisite for selecting the correct analytical method.[1] CESE is a "masked" vinyl sulfone.[1] In the presence of base (or even neutral aqueous conditions over time), it degrades.[1]

The Degradation Cascade (Graphviz Visualization)

The following diagram illustrates the critical stability profile of CESE. Note that the "Dihydrochloride" form is designed to maintain the "Acidic Stabilization" state.[1]

CESE_PathwaysCESE2-(Chloroethylsulfonyl)ethanol(CESE . 2HCl)[STABLE in Acid]VSVinyl Sulfone(Reactive Species)CESE->VSpH > 6.0(Elimination of HCl)VS->CESE+ HCl (Reversible)DIOL2,2'-Sulfonyldiethanol(Hydrolysis Impurity)VS->DIOL+ H2O / HydrolysisDIMERPolymeric/EtherAggregatesVS->DIMERSelf-Reaction

Figure 1: pH-dependent stability pathways of CESE. The analytical challenge lies in preventing the transition to Vinyl Sulfone during the analysis itself.

Part 2: HPLC Analysis Protocol

Objective: Quantitative purity assessment and impurity profiling (specifically the diol and vinyl sulfone). Challenge: Low UV sensitivity. Solution: Use of low-wavelength UV (205-210 nm) or Evaporative Light Scattering Detection (ELSD).[1]

Method A: Reversed-Phase HPLC (UV-Vis)

This method is preferred for routine QC where reference standards for impurities are available.[1]

ParameterSpecificationRationale
Column C18 end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µmStable at low pH; provides retention for polar sulfones.[1]
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5 CRITICAL: Low pH prevents on-column elimination to vinyl sulfone.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.[1]
Gradient 0-5 min: 2% B (Isocratic)5-15 min: 2% -> 30% B15-20 min: 30% BInitial high aqueous content is required to retain the polar CESE.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 210 nm The sulfone group (

) exhibits a weak absorption band here.[1] 254 nm is useless.[1]
Temperature 25°CHigher temperatures accelerate degradation.[1]

Protocol Steps:

  • Sample Prep: Dissolve 10 mg of CESE-2HCl in 10 mL of Mobile Phase A (Buffer pH 2.5). Do not use pure water or methanol as diluent, as local pH variations can induce degradation.[1]

  • System Suitability: Inject the blank (Buffer). Ensure the baseline at 210 nm is stable (phosphate buffers can be noisy at this wavelength).[1]

  • Injection: Inject 10-20 µL.

  • Analysis: CESE typically elutes early (k' ~ 1-2).[1] The Vinyl Sulfone impurity (less polar) elutes later.[1] The Diol (more polar) may elute near the void volume.[1]

Method B: HILIC (Alternative for Polar Impurities)

If the Diol impurity (2,2'-sulfonyldiethanol) is the primary concern, Reverse Phase often fails to retain it.[1]

  • Column: Amide or Bare Silica HILIC column.[1]

  • Mobile Phase: Acetonitrile/Ammonium Formate (pH 3.[1]0) (85:15).[1]

  • Benefit: Superior retention of the highly polar salt and diol impurities.[1]

Part 3: NMR Analysis Protocol

Objective: Structural verification and absolute purity determination (qNMR). Challenge: Hygroscopicity of the dihydrochloride salt and solvent peaks masking the analyte.

Optimized qNMR Protocol
ParameterSpecificationNotes
Solvent DMSO-d6 (Dry)Preferred over D2O. D2O causes exchange of the -OH proton, losing integration data. DMSO maintains the -OH signal (triplet).[1]
Internal Standard Maleic Acid or TCNBMust be non-reactive with the alkyl chloride.[1]
Relaxation Delay (d1) > 20 secondsEssential for accurate integration (qNMR).
Scans 16 - 32Sufficient for >10 mg samples.[1]

Spectral Interpretation (in DMSO-d6): The structure

1
  • 
     3.9 - 4.0 ppm (Triplet, 2H): 
    
    
    (Deshielded by Chlorine).[1]
  • 
     3.7 - 3.8 ppm (Multiplet, 2H): 
    
    
    (Deshielded by Oxygen).[1]
  • 
     3.4 - 3.6 ppm (Multiplet, 4H): 
    
    
    (The two methylene groups adjacent to the sulfone overlap or appear as complex multiplets).[1]
  • 
     5.1 - 5.3 ppm (Broad, 1H): 
    
    
    (Visible in dry DMSO; disappears in D2O).[1]
  • Impurity Check:

    • Vinyl Sulfone: Look for distinct olefinic signals at

      
       6.2 - 6.9 ppm  (AMX system).
      
    • Diol: Look for simplification of the spectrum (symmetry) and loss of the Cl-CH2 signal.[1]

Part 4: Comparative Analysis (Decision Matrix)

When to use which method?

FeatureHPLC (UV 210nm)qNMR (H-1)
Primary Use Routine QC, Impurity Profiling (0.1% level)Absolute Purity, Structural ID, Salt Stoichiometry
Specificity Moderate (Relies on retention time)High (Chemical shift fingerprint)
Sensitivity High (LOD < 0.05%)Moderate (LOD ~ 0.5 - 1.0%)
Sample Integrity Risk of on-column degradation if pH > 3Non-destructive; solvent effects minimal in DMSO
Throughput High (Automated sequences)Low (Manual processing/phasing)
Blind Spots Inorganic salts (NaCl) are invisibleInorganic salts are invisible (unless heteronuclei used)

Expert Recommendation: For a "Gold Standard" Certificate of Analysis (CoA):

  • Use qNMR to establish the absolute assay (wt/wt %) of the CESE core.[1]

  • Use HPLC to quantify specific organic impurities (Vinyl Sulfone) that might be below the NMR detection limit but are process-critical due to their high reactivity.[1]

  • Use Titration (AgNO3) to confirm the chloride content and validate the "Dihydrochloride" stoichiometry.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol (Structural Analog Analysis). Retrieved from [Link]

  • Waters Corporation. Fast HPLC Analysis for Fermentation Ethanol Processes (Methodology for polar alcohols). Retrieved from [Link]

Mass spectrometry analysis of proteins modified with 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals evaluating electrophilic probes for structural proteomics.

Executive Summary

The structural elucidation of proteins and their interaction networks relies heavily on robust chemical modification strategies. 2-(Chloroethylsulfonyl)ethanol dihydrochloride (and its structural analogs) represents a highly versatile class of "masked" electrophiles. Under mild basic conditions, the chloroethylsulfonyl moiety undergoes a rapid


-elimination of HCl to generate a highly reactive vinyl sulfone .

Unlike traditional modifiers such as N-hydroxysuccinimide (NHS) esters or iodoacetamide (IAA), vinyl sulfones offer a unique combination of extended aqueous stability, multi-residue targeting (Cysteine, Lysine, Histidine), and gas-phase MS-cleavability [1]. This guide objectively compares the performance of vinyl sulfone-based modifiers against standard alternatives and provides a self-validating LC-MS/MS methodology for confident site localization.

Mechanistic Principles: From Precursor to MS-Cleavable Adduct

To utilize this reagent effectively, one must understand the causality behind its chemical behavior. The dihydrochloride salt is utilized as a bench-stable precursor because free vinyl sulfones can be prone to polymerization or degradation during long-term storage.

  • Activation (Base-Catalyzed Elimination): When introduced to a buffer at pH

    
     7.5, the chloroethyl group undergoes elimination, shedding HCl to form the 
    
    
    
    -unsaturated vinyl sulfone [2].
  • Chemoselective Conjugation: The resulting vinyl sulfone acts as a powerful Michael acceptor. It reacts irreversibly with deprotonated nucleophiles on the protein surface. While sulfhydryls (Cys) are kinetically favored,

    
    -amines (Lys) and imidazoles (His) are also efficiently labeled [1].
    
  • Gas-Phase Fragmentation (Retro-Michael Addition): The most critical feature for mass spectrometry is the behavior of the thioether/amine adduct during Higher-energy Collisional Dissociation (HCD). The high collision energy triggers a retro-Michael addition, cleaving the modification and liberating the unmodified peptide backbone alongside signature reporter ions [3].

Pathway A 2-(Chloroethylsulfonyl) Precursor B Reactive Vinyl Sulfone (Michael Acceptor) A->B pH > 7.5 (-HCl) D Stable Covalent Adduct (Thioether/Amine) B->D Michael Addition C Protein Nucleophile (Cys, Lys, His) C->D Nucleophilic Attack

Diagram 1: Base-catalyzed activation of the chloroethylsulfonyl precursor and subsequent protein modification.

Comparative Performance Analysis

When designing a proteomics experiment, selecting the correct modifier dictates the success of the downstream MS analysis. The table below summarizes the quantitative and qualitative performance metrics of vinyl sulfones compared to industry-standard alternatives.

Metric / FeatureVinyl Sulfone (via Chloroethylsulfonyl)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)NHS-Esters
Target Residues Cys, Lys, HisCys (primarily)CysLys, N-terminus
Optimal Reaction pH 7.5 – 8.57.5 – 8.06.5 – 7.57.2 – 8.5
Aqueous Half-Life High (> 24 hours)Moderate (~ hours)Moderate (~ hours)Low (10 - 20 minutes)
MS-Cleavability (HCD) Yes (Retro-Michael)No (Static mass shift)No (Static mass shift)No (Static mass shift)
Buffer Compatibility Amine-free (HEPES, PBS)BroadBroadAmine-free strictly
Primary Application XL-MS, Activity-Based ProfilingAlkylation, MappingAlkylation, MappingXL-MS, Isotope Labeling

Key Takeaway: NHS-esters hydrolyze rapidly in water, requiring large molar excesses and immediate use. In contrast, vinyl sulfones generated in situ from chloroethylsulfonyl precursors remain stable in aqueous environments for extended periods, allowing for lower reagent concentrations and fewer off-target artifacts [1]. Furthermore, their MS-cleavability drastically reduces the bioinformatics search space during cross-linking mass spectrometry (XL-MS) data analysis [2].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating checkpoint to confirm precursor activation and labeling efficiency prior to the resource-intensive LC-MS/MS phase.

Phase 1: Precursor Activation & Protein Labeling

Causality Check: Tris buffers must be strictly avoided. Tris contains a primary amine that will outcompete protein nucleophiles for the vinyl sulfone, quenching the reaction.

  • Buffer Exchange: Exchange the target protein (1-5 mg/mL) into 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Reagent Preparation: Dissolve 2-(Chloroethylsulfonyl)ethanol dihydrochloride in anhydrous DMSO to a stock concentration of 100 mM.

  • Activation & Labeling: Add the reagent to the protein solution at a 50-fold molar excess. Incubate at 25°C for 2 hours in the dark. The pH of 8.0 drives the elimination of HCl, forming the vinyl sulfone which immediately reacts with available Cys/Lys/His residues.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM, incubating for 15 minutes to consume unreacted electrophiles.

Phase 2: Validation Checkpoint (Intact Mass Analysis)

Self-Validating System: Before proceeding to digestion, analyze a 2 µg aliquot via Intact Protein LC-MS (e.g., using a C4 column and Q-TOF or Orbitrap).

  • Success Criteria: The deconvoluted mass spectrum should show a mass shift corresponding to the addition of the vinyl sulfone moiety (Precursor mass minus HCl) multiplied by the number of accessible nucleophilic sites. If no mass shift is observed, the precursor failed to eliminate (check buffer pH) or the protein lacks accessible nucleophiles.

Phase 3: Proteolytic Digestion
  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 100 mM. Incubate in the dark for 30 minutes. Causality: This permanently caps any sterically hidden cysteines that unfolded during denaturation, differentiating them from the surface-exposed residues labeled by the vinyl sulfone.

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Acidify with 1% TFA and desalt peptides using C18 StageTips.

Phase 4: LC-MS/MS Analysis

Causality Check: Standard HCD collision energies often fail to yield optimal spectra for vinyl sulfone adducts. Stepped Collision Energy (SCE) is required.

  • Chromatography: Separate peptides on a 50 cm C18 analytical column using a 90-minute gradient (2% to 35% Acetonitrile in 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode.

  • Fragmentation (Critical Step): Set the HCD collision energy to a stepped profile (e.g., NCE 25, 30, 35). The lower energy preserves the intact modified peptide for accurate mass matching, while the higher energy triggers the retro-Michael addition, yielding unmodified b/y backbone ions for confident sequence identification [2].

MS_Workflow Step1 1. Protein Labeling (Vinyl Sulfone Adduct) Step2 2. Trypsin Digestion (Peptide Generation) Step1->Step2 Step3 3. LC-MS/MS (HCD) (Stepped Collision Energy) Step2->Step3 Step4 4. Retro-Michael Cleavage (Gas-Phase Fragmentation) Step3->Step4 Step5 5. MS2 Spectra Analysis (Site Localization) Step4->Step5

Diagram 2: LC-MS/MS analytical workflow highlighting the gas-phase retro-Michael cleavage.

References

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers Molecular & Cellular Proteomics URL:[Link]

  • A novel mass spectrometry-cleavable, phosphate-based enrichable and multi-targeting protein cross-linker Chemical Science (RSC Publishing) URL:[Link]

  • Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A PLOS One URL:[Link]

Comparative Reactivity Guide: 2-(Chloroethylsulfonyl)ethanol dihydrochloride vs. Traditional Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and bioconjugation methodologies advance, the selection of appropriate reactive cross-linkers and modifying agents is paramount. This guide provides an in-depth, objective comparison between 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS: 85739-74-8) and traditional sulfonylating agents (such as Methanesulfonyl chloride [MsCl] and p-Toluenesulfonyl chloride[TsCl]).

By analyzing the causality behind their mechanistic divergence, this guide equips researchers with the authoritative grounding needed to optimize synthetic workflows and bioconjugation protocols.

Structural Identity and Mechanistic Divergence

To understand the application differences between these reagents, one must first analyze the chemical logic governing their reactivity.

2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS: 85739-74-8) is a highly specialized bifunctional reagent [1]. While its commercial name implies an ethanol derivative, structural and spectroscopic databases often identify its active core synonymously with 2-[(2-chloroethyl)sulfonyl]ethanamine hydrochloride[2]. Unlike traditional sulfonylating agents, this compound serves as a "masked" vinyl sulfone, widely utilized in bioconjugation, dye synthesis, and polymer cross-linking [1].

The Causality of Reactivity
  • Traditional Sulfonylating Agents (MsCl, TsCl, TfCl): These reagents feature a highly electrophilic sulfur center due to the electron-withdrawing halogen. Nucleophiles (alcohols, amines) attack the sulfur atom directly, displacing the chloride ion to form stable sulfonates or sulfonamides. Because of this direct electrophilicity, they are highly susceptible to aqueous hydrolysis, requiring strictly anhydrous conditions[3].

  • 2-(Chloroethylsulfonyl) Precursors: This reagent does not undergo nucleophilic attack at the sulfur atom. Instead, under mildly basic conditions (pH > 7.5), the base abstracts a proton from the alpha-carbon, driving the elimination of the beta-chloride to generate a vinyl sulfone intermediate [3]. This vinyl sulfone is a potent Michael acceptor. Soft nucleophiles (like thiols in cysteine residues) attack the beta-carbon of the double bond via a Michael addition, forming a stable thioether linkage[4]. This "masked" reactivity allows the precursor to remain highly stable in acidic or neutral aqueous solutions prior to activation.

MechanisticDivergence cluster_0 Traditional Sulfonylation (e.g., TsCl) cluster_1 2-(Chloroethylsulfonyl) Precursors A1 Sulfonyl Chloride (R-SO2Cl) A3 Nucleophilic Attack at Sulfur Atom A1->A3 A2 Nucleophile (R'-OH / R'-NH2) A2->A3 A4 Sulfonate / Sulfonamide (R-SO2-O-R') A3->A4 B1 2-Chloroethylsulfonyl Precursor B2 Base (pH > 7.5) Elimination of HCl B1->B2 B3 Vinyl Sulfone Intermediate B2->B3 B5 Michael Addition at beta-Carbon B3->B5 B4 Nucleophile (R''-SH / R''-NH2) B4->B5 B6 Stable Thioether / Amine Crosslink B5->B6

Figure 1: Reaction pathways of traditional sulfonylating agents vs. vinyl sulfone precursors.

Quantitative Data & Comparative Reactivity Profile

To facilitate optimal reagent selection, the operational parameters and chemical outcomes of both classes are summarized below.

Feature2-(Chloroethylsulfonyl) PrecursorsTraditional Sulfonylating Agents (TsCl, MsCl)
Primary Mechanism Base-catalyzed elimination followed by Michael additionDirect nucleophilic acyl substitution at the sulfur atom
Reactive Intermediate Vinyl sulfoneSulfonyl cation / highly electrophilic sulfur
Target Nucleophiles Soft nucleophiles (Thiols > Amines)Hard nucleophiles (Alcohols, Amines)
Aqueous Stability Excellent (stable at pH < 6; activates at pH > 7.5)Poor (rapidly hydrolyzes in water)
Reaction Environment Aqueous buffers (pH 7.5 - 9.0)Strictly anhydrous organic solvents (DCM, THF)
Resulting Linkage Thioether or secondary/tertiary amine (C-S or C-N bond)Sulfonate ester or sulfonamide (S-O or S-N bond)
Primary Application Bioconjugation, protein labeling, reactive dyesLeaving group generation, amine protection

Experimental Methodologies: Self-Validating Protocols

The following protocols demonstrate the practical application of the mechanistic principles discussed above. Each workflow is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Bioconjugation via Michael Addition using 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Objective: Chemoselective labeling of a cysteine-containing peptide in an aqueous environment.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 8.0.

    • Causality: A pH of 8.0 is strictly required to both deprotonate the target thiol (lowering its pKa) and drive the base-catalyzed elimination of the chloroethyl group to form the reactive vinyl sulfone.

  • Reagent Activation: Dissolve 2-(Chloroethylsulfonyl)ethanol dihydrochloride (10 equivalents relative to peptide) in the buffer and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation ensures the complete conversion of the masked precursor into the active vinyl sulfone intermediate before introducing the sensitive peptide, preventing localized pH drops.

  • Conjugation: Add the peptide (1 mg/mL) to the activated mixture. React for 2 hours at room temperature under gentle agitation.

  • Validation (Self-Validating Step): Quench the reaction with excess

    
    -mercaptoethanol (BME) to consume unreacted vinyl sulfone. Analyze the mixture via LC-MS. The mass shift should correspond strictly to the addition of the ethylamine-sulfone moiety. The absence of multiple mass additions confirms chemoselective Michael addition at the cysteine residue rather than non-specific sulfonylation of lysines.
    
Protocol B: O-Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

Objective: Conversion of a primary alcohol to a tosylate leaving group for downstream substitution.

  • Solvent Preparation: Dissolve the alcohol substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

    • Causality: Strict anhydrous conditions are mandatory; the presence of water will rapidly hydrolyze TsCl into p-toluenesulfonic acid, neutralizing the base and killing the reaction.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive, transient sulfonylpyridinium intermediate).

  • Reagent Addition: Cool the reaction to 0°C and add TsCl (1.2 equivalents) portion-wise.

    • Causality: Cooling controls the exothermic nature of the reaction and suppresses side reactions, such as the premature chloride displacement of the newly formed tosylate.

  • Validation (Self-Validating Step): Perform Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a less polar, UV-active spot indicates successful O-sulfonylation. Quench the reaction with saturated aqueous

    
     to decompose unreacted TsCl before organic extraction.
    

Conclusion

The choice between 2-(Chloroethylsulfonyl)ethanol dihydrochloride and traditional sulfonylating agents hinges entirely on the desired reaction pathway and solvent environment. For organic synthesis requiring the generation of leaving groups or protecting groups in anhydrous conditions, traditional agents like TsCl remain the gold standard. However, for bioconjugation, dye synthesis, and applications requiring aqueous stability and chemoselectivity toward soft nucleophiles, the masked vinyl sulfone reactivity of 2-(Chloroethylsulfonyl) precursors offers unparalleled precision and control.

References

1.[1] Cas 85739-74-8, 2-(Chloroethylsulfonyl)ethanol dihydrochloride Source: LookChem URL:[Link]

4.[4] Cyanine dye for labeling biomolecules and method for preparing same Source: Google Patents (KR101483321B1) URL:

Sources

Technical Guide: Alternatives to 2-(Chloroethylsulfonyl)ethanol Dihydrochloride for Cysteine Modification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of alternatives to 2-(Chloroethylsulfonyl)ethanol dihydrochloride (and its related amine salt, 2-[(2-Chloroethyl)sulfonyl]ethanamine ), focusing on cysteine modification in drug development and proteomics.

Executive Summary & Compound Analysis

2-(Chloroethylsulfonyl)ethanol dihydrochloride (and its functional analogs) represents a class of Vinyl Sulfone Precursors . These reagents are "masked" electrophiles that generate a reactive vinyl sulfone species in situ via base-catalyzed


-elimination of HCl.

While they offer distinct advantages—specifically the formation of an extremely stable thioether bond and indefinite shelf stability—they are often replaced in modern workflows due to slow reaction kinetics and the requirement for higher pH activation.

The Core Trade-off:

  • Use 2-(Chloroethylsulfonyl)ethanol when: You require a "zero-length" equivalent stable linker, high specificity over amines, and long-term conjugate stability (e.g., in harsh downstream processing).

  • Switch to Alternatives when: You need rapid labeling (<30 min), near-neutral pH conjugation (pH 6.5–7.0), or reversibility.

Mechanism of Action (Precursor vs. Active)

The reagent itself is unreactive toward cysteine until activated.

  • Activation: At pH > 7.5, the chloroethyl sulfone eliminates HCl to form the Vinyl Sulfone .

  • Conjugation: The thiolate anion of cysteine attacks the

    
    -carbon of the vinyl sulfone via Michael addition.
    

ReactionMechanism Precursor Chloroethyl Sulfone (Precursor) Activation Base (pH > 7.5) Elimination of HCl Precursor->Activation VinylSulfone Vinyl Sulfone (Reactive Intermediate) Activation->VinylSulfone Slow Step Product Stable Thioether Conjugate VinylSulfone->Product + Cysteine (Michael Addition) Hydrolysis Hydrated Alcohol (Dead End) VinylSulfone->Hydrolysis Slow Hydrolysis Cysteine Cysteine Thiolate (Protein-S⁻) Water H₂O

Caption: Mechanism of in situ vinyl sulfone generation and cysteine conjugation.

Comparative Analysis of Alternatives

The following alternatives are categorized by their primary advantage over the chloroethyl sulfone precursor.

A. Maleimides (The "Speed" Standard)

Maleimides are the dominant alternative when reaction kinetics are critical. They react 100–1000x faster than vinyl sulfones.

  • Mechanism: Direct Michael addition to the maleimide double bond.

  • Pros: Ultra-fast kinetics (complete in minutes at pH 6.5–7.0); highly selective for thiols over amines at neutral pH.

  • Cons: Thiosuccinimide Ring Hydrolysis . The resulting bond is susceptible to a retro-Michael reaction, leading to "payload exchange" with serum albumin in vivo (a major issue for ADCs).

  • Best For: Rapid screening, in vitro assays, short-lived tracers.

B. Iodoacetamides (The "Proteomics" Standard)

Iodoacetamides (IAA) are the classic alternative for permanent alkylation, particularly in mass spectrometry.

  • Mechanism: S_N2 nucleophilic substitution (displacement of Iodide).

  • Pros: Irreversible bond; small modification footprint.

  • Cons: Off-target reactivity . At pH > 8.0, IAA can alkylate Lysine and Histidine residues. Light sensitive (iodine liberation).

  • Best For: Peptide mapping, blocking free thiols before digestion.

C. Pyridyl Disulfides (The "Reversible" Option)

Reagents like SPDP or PDS rely on thiol-disulfide exchange.

  • Mechanism: Attack of protein thiol on the disulfide, releasing pyridine-2-thione.

  • Pros: Reversible . The conjugate can be cleaved with DTT or TCEP. The release of pyridine-2-thione (absorbance at 343 nm) allows real-time quantification of the reaction.

  • Cons: The disulfide bond is unstable in reducing environments (e.g., intracellular cytoplasm).

  • Best For: Drug delivery vehicles requiring intracellular release; protein purification.

D. Next-Gen Hydrolytic Maleimides (The "Hybrid" Solution)

Newer reagents (e.g., self-hydrolyzing maleimides or phenyloxadiazole methylsulfones) are designed to combine the speed of maleimides with the stability of sulfones.

  • Mechanism: Rapid Michael addition followed by spontaneous, controlled hydrolysis of the ring to a stable form that cannot undergo retro-Michael exchange.

  • Pros: Fast kinetics + ADC-grade stability.

  • Best For: Antibody-Drug Conjugates (ADCs) and therapeutic proteins.

Performance Comparison Data

The table below synthesizes experimental trends from bioconjugation literature.

Feature2-(Chloroethylsulfonyl)-RMaleimidesIodoacetamidesPyridyl Disulfides
Reaction Kinetics Slow (

)
Very Fast (

)
Moderate (

)
Fast
Optimal pH pH 7.5 – 9.0 (Requires base)pH 6.5 – 7.5pH 7.5 – 8.5pH 7.0 – 8.0
Bond Stability Excellent (Irreversible)Moderate (Retro-Michael risk)Good (Irreversible)Low (Reducible)
Specificity High (Cys >> Lys)High (at pH < 7.5)Moderate (Lys alkylation at pH > 8)Very High
Byproducts HCl (Salt)NoneHI (Acid)Pyridine-2-thione
Water Stability Precursor is stable; Active is stableHydrolyzes over hoursUnstable in lightStable

Decision Framework (Experimental Design)

Use this logic flow to select the correct reagent for your specific application.

DecisionTree Start Select Cysteine Modifier IsReversible Must the modification be reversible? Start->IsReversible IsStable Is in vivo/serum stability critical? IsFast Is rapid kinetics required (e.g., unstable protein)? IsStable->IsFast Yes UseMal USE: Maleimide (Max Speed) IsStable->UseMal No (In vitro only) UseVS USE: Chloroethyl Sulfone / Vinyl Sulfone (Max Stability) IsFast->UseVS No (Robust protein) UseNextGen USE: Hydrolytic Maleimide / APN (Speed + Stability) IsFast->UseNextGen Yes (Therapeutic) IsReversible->IsStable No UsePDS USE: Pyridyl Disulfide (Cleavable) IsReversible->UsePDS Yes

Caption: Decision tree for selecting cysteine modification reagents based on stability and kinetic requirements.

Experimental Protocols

Protocol A: Modification with 2-(Chloroethylsulfonyl)ethanol (The "Precursor" Method)

Use this for maximum stability when protein tolerates pH 8.0.

  • Buffer Preparation: Prepare 50 mM Sodium Borate or HEPES buffer, pH 8.0–8.5. Avoid amine-containing buffers (Tris, Glycine) if high concentrations of reagent are used, though vinyl sulfones are generally specific to thiols.

  • Protein Reduction: Treat protein (1–5 mg/mL) with 2–5 mM TCEP for 30 min at RT to reduce disulfides if necessary. TCEP does not need to be removed (unlike DTT) as it does not react with vinyl sulfones rapidly.

  • Reagent Addition: Dissolve 2-(Chloroethylsulfonyl)ethanol dihydrochloride in water or DMSO. Add 10–20 molar equivalents to the protein solution.

  • Incubation: Incubate at 25°C for 2–4 hours (or overnight at 4°C). Note: The elimination of HCl is the rate-limiting step.

  • Quenching: Add excess Cysteine or DTT to quench unreacted vinyl sulfone.

  • Purification: Desalt via Zeba spin column or dialysis to remove excess reagent and byproducts.

Protocol B: Modification with Maleimide (The "Fast" Method)

Use this for sensitive proteins or rapid labeling.

  • Buffer Preparation: Prepare PBS or HEPES, pH 6.5–7.0.

  • Reagent Addition: Add 1.5–3.0 molar equivalents of Maleimide reagent (dissolved in DMSO).

  • Incubation: Incubate at 25°C for 30–60 minutes .

  • Quenching: Add excess DTT.

  • Purification: Proceed immediately to desalting.

References

  • Review of Cysteine Modification Chemistries Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews.

  • Vinyl Sulfone Specificity and Stability Morpurgo, M., et al. (1996). Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation with 2-chloroethylsulfonyl chloride. Bioconjugate Chemistry.

  • Maleimide Stability Issues (Retro-Michael Addition) Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology.

  • Comparison of Alkylating Reagents for Proteomics Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods.

  • Next-Generation Linkers (Phenyloxadiazole Sulfones) Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology.

A Senior Application Scientist's Guide to Validating Protein Labeling Efficiency: A Comparative Analysis of 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating biological function, developing diagnostics, and creating targeted therapeutics. The success of these applications hinges on the efficiency and specificity of the labeling reaction. This guide provides an in-depth, objective comparison of protein labeling using 2-(Chloroethylsulfonyl)ethanol dihydrochloride, a vinyl sulfone-based reagent, with other common alternatives. We will delve into the underlying chemistry, provide supporting experimental data, and offer detailed protocols for validating labeling efficiency.

The Chemistry of Covalent Protein Labeling: A Tale of Targeted Reactivity

Covalent protein labeling involves the formation of a stable bond between a labeling reagent and a specific functional group on an amino acid residue within a protein.[1] The choice of reagent is dictated by the desired target residue and the required stability of the resulting conjugate.

Understanding 2-(Chloroethylsulfonyl)ethanol dihydrochloride as a Vinyl Sulfone Reagent

2-(Chloroethylsulfonyl)ethanol dihydrochloride belongs to the class of vinyl sulfone reagents. The reactive moiety is the vinyl sulfone group (CH2=CHSO2-), which acts as a Michael acceptor.[2][3] This functional group exhibits a strong and highly selective reactivity towards nucleophiles, particularly the thiol group (-SH) of cysteine residues, via a Michael-type 1,4-addition reaction.[4][5]

The reaction proceeds under mild conditions, typically at a pH between 7 and 9, and at room temperature.[5][6] The resulting thioether bond is highly stable and resistant to hydrolysis and exchange reactions, a critical feature for long-term studies and in vivo applications.[5][6] While vinyl sulfones can also react with other nucleophilic residues like the amine group of lysine, this reaction is significantly slower, especially at neutral pH, thus providing a high degree of selectivity for cysteine.[5]

cluster_0 Protein Labeling with 2-(Chloroethylsulfonyl)ethanol (Vinyl Sulfone) Protein-SH Protein with Cysteine Residue (Thiol Group) Labeled_Protein Stable Thioether Bond (Labeled Protein) Protein-SH->Labeled_Protein Michael Addition Vinyl_Sulfone 2-(Chloroethylsulfonyl)ethanol (Vinyl Sulfone Reagent) Vinyl_Sulfone->Labeled_Protein

Caption: Covalent labeling of a protein's cysteine residue with a vinyl sulfone reagent.

Head-to-Head Comparison: Vinyl Sulfones vs. Other Labeling Reagents

The choice of a labeling reagent is a critical experimental decision. Here, we compare vinyl sulfones with two other widely used classes of reagents: maleimides and N-hydroxysuccinimide (NHS) esters.

FeatureVinyl Sulfones (e.g., 2-(Chloroethylsulfonyl)ethanol)MaleimidesNHS Esters
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine), N-terminus
Reaction Type Michael AdditionMichael AdditionAcylation
Optimal pH 7.0 - 9.0[5][6]6.5 - 7.5[7]7.0 - 9.0
Reaction Speed Fast (minutes to hours)[6]Very Fast (minutes)Fast (minutes to hours)
Bond Stability High: Stable thioether bond, resistant to hydrolysis and exchange.[5][6]Moderate: Prone to retro-Michael addition and hydrolysis, leading to potential loss of label.High: Stable amide bond.
Specificity High for Cysteine[4]High for Cysteine[8]High for primary amines
Byproducts NoneNoneN-hydroxysuccinimide
Key Advantage Superior bond stability for long-term applications.[5][6]Rapid reaction kinetics. Targets abundant lysine residues.
Key Disadvantage Slower reaction rate compared to maleimides.Instability of the conjugate , especially in the presence of other thiols.Can lead to heterogeneous labeling due to multiple lysine residues.

Validating Protein Labeling Efficiency: A Two-Pronged Approach

Ensuring and quantifying the extent of protein labeling is paramount for the reproducibility and interpretation of experimental results. We recommend a combination of mass spectrometry for qualitative confirmation and a fluorescence-based method for quantitative assessment of the Degree of Labeling (DOL).

Experimental Workflow for Protein Labeling and Validation

cluster_1 Protein Labeling & Validation Workflow Start Start: Purified Protein Labeling Covalent Labeling (e.g., with Vinyl Sulfone) Start->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification MS_Validation Mass Spectrometry Validation (Qualitative: Confirmation of Labeling) Purification->MS_Validation Fluorescence_Validation Fluorescence Validation (Quantitative: DOL Calculation) Purification->Fluorescence_Validation End End: Characterized Labeled Protein MS_Validation->End Fluorescence_Validation->End

Caption: A typical workflow for labeling a protein and validating the efficiency.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with a Vinyl Sulfone Reagent

This protocol provides a general guideline for labeling a cysteine-containing protein with a vinyl sulfone reagent like 2-(Chloroethylsulfonyl)ethanol coupled to a reporter molecule (e.g., a fluorescent dye).

Materials:

  • Thiol-containing protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

  • Vinyl sulfone-functionalized reporter molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, pH 7.4-8.0, degassed

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer.

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the vinyl sulfone stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (vinyl sulfone:protein). The optimal ratio may need to be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

  • Quenching (Optional):

    • Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted vinyl sulfone groups.

  • Purification:

    • Remove excess, unreacted labeling reagent and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Proceed to Mass Spectrometry and/or Fluorescence Validation.

Protocol 2: Validation of Labeling by Mass Spectrometry

Mass spectrometry provides definitive evidence of covalent modification and can identify the specific amino acid residues that have been labeled.[9]

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein and the unlabeled control protein.

    • Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) in the control sample to prevent disulfide scrambling. For the labeled sample, the alkylation step is omitted to identify the labeled cysteines.

    • Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • For the labeled sample, search for the expected mass shift corresponding to the addition of the vinyl sulfone reagent on cysteine residues.

    • The identification of peptides with this mass modification confirms successful labeling. Tandem mass spectra can pinpoint the exact site of modification.[9]

Protocol 3: Quantitative Validation by UV-Vis Spectroscopy (Degree of Labeling)

For fluorescently labeled proteins, the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[10][11]

Materials:

  • Purified, fluorescently labeled protein in a suitable buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 280 nm (for protein) and the maximum absorbance wavelength (λmax) of the fluorescent dye.

  • Blank Measurement:

    • Use the purification buffer to zero the spectrophotometer at both wavelengths.

  • Sample Measurement:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the dye's λmax (A_dye).

  • Calculations:

    • Correction Factor (CF): Determine the correction factor for the dye's absorbance at 280 nm (CF = A280 of the free dye / A_max of the free dye). This value is often provided by the dye manufacturer.

    • Corrected Protein Absorbance: A_protein = A280 - (A_dye * CF)

    • Protein Concentration (M): [Protein] = A_protein / (ε_protein * path length), where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): [Dye] = A_dye / (ε_dye * path length), where ε_dye is the molar extinction coefficient of the dye at its λmax.

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and application to avoid issues like fluorescence self-quenching.[11]

Conclusion

The selection of a protein labeling reagent is a critical step that influences the outcome of numerous downstream applications. 2-(Chloroethylsulfonyl)ethanol dihydrochloride, as a vinyl sulfone-based reagent, offers a highly specific and stable method for labeling cysteine residues. Its primary advantage over the more commonly used maleimides is the superior stability of the resulting thioether bond, which is crucial for applications requiring long-term stability or in environments with reducing agents.

By following the detailed protocols for labeling and, critically, for validation using both mass spectrometry and fluorescence spectroscopy, researchers can ensure the quality and reproducibility of their labeled protein conjugates. This rigorous approach to validation is essential for generating reliable and impactful scientific data.

References

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC. (2019, March 18). NCBI. [Link]

  • A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Use of vinyl sulfones for selective covalent protein labeling. Examples... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (n.d.). Royal Society of Chemistry. [Link]

  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC. (n.d.). NCBI. [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012, February 24). SciSpace. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC. (n.d.). NCBI. [Link]

  • Michael Reactions of Proteins | 15 | v5 | Handbook of Biochemistry and. (n.d.). Taylor & Francis. [Link]

  • Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. (2025, November 29). EMBL-EBI. [Link]

  • Biomedical Students here- Could someone please explain the Michaels addition to me in lay terms. : r/OrganicChemistry. (2020, November 10). Reddit. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (n.d.). NCBI. [Link]

  • (PDF) Quantitative determination of fluorescence labeling implemented in cell cultures. (n.d.). ResearchGate. [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC. (n.d.). NCBI. [Link]

  • Michael addition reaction with amino acids in living organism. (A)... (n.d.). ResearchGate. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (2024, March 29). ACS Publications. [Link]

  • Quantifying Proteins by Mass Spectrometry. (2020, November 16). Spectroscopy Online. [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019, March 18). Digital.CSIC. [Link]

  • Protein labeling protocol. (n.d.). Abberior Instruments. [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023, August 30). MDPI. [Link]

  • By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.... (n.d.).
  • Structural changes and exposed amino acids of ethanol-modified whey proteins isolates promote its antioxidant potential - PMC. (n.d.). NCBI. [Link]

  • (PDF) The Effects of Ethanol and Rutin on the Structure and Gel Properties of Whey Protein Isolate and Related Mechanisms. (2022, November 2). ResearchGate. [Link]

  • Effects of Ethanol Concentrations on Primary Structural and Bioactive Characteristics of Dendrobium officinale Polysaccharides. (2024, March 20). MDPI. [Link]

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High-Fidelity Protein Modification: A Comparative Guide to 2-(Chloroethylsulfonyl)ethanol Dihydrochloride vs. Legacy Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: March 2026

Covalent protein modification is a cornerstone of modern bioconjugation, structural biology, and targeted drug development. However, achieving absolute site-selectivity while maintaining long-term bond stability in complex biological matrices remains a significant challenge. This guide provides an in-depth technical evaluation of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CESE) , a highly stable "masked" vinyl sulfone precursor, comparing its performance against legacy thiol-reactive probes like maleimides and iodoacetamides. Furthermore, we detail a self-validating Western blot methodology to rigorously confirm its covalent modification of target proteins.

Mechanistic Causality: The "Masked" Vinyl Sulfone Advantage

Traditional electrophilic probes often suffer from a fundamental trade-off between reactivity and stability. Direct vinyl sulfones are excellent Michael acceptors that form highly stable thioether bonds with cysteine residues, but they can be challenging to synthesize and prone to degradation during long-term storage [1].

CESE bypasses this limitation through a "masked" precursor strategy. The molecule features a chloroethylsulfonyl group that is chemically inert under acidic or neutral storage conditions. However, when introduced into a mildly alkaline aqueous environment (pH 7.5–8.0), the chloroethyl group undergoes a base-catalyzed


-elimination of hydrogen chloride (HCl). This in situ activation generates a highly reactive vinyl sulfone electrophile. The resulting vinyl sulfone exhibits exquisite chemoselectivity for the thiolate anion of cysteine residues, undergoing a Michael addition to form an irreversible thioether linkage [2].

Mechanism A 2-(Chloroethylsulfonyl)ethanol (Masked Precursor) B Reactive Vinyl Sulfone (Active Electrophile) A->B Mild Base (pH 7.5-8.0) β-elimination of HCl D Stable Thioether Adduct (Irreversible Modification) B->D Michael Addition C Protein Cysteine (R-SH) C->D

Fig 1: Base-catalyzed activation of CESE and subsequent covalent modification of cysteine residues.

Comparative Analysis: CESE vs. Traditional Alternatives

When selecting a bioconjugation reagent, researchers must weigh reaction kinetics against bond permanence and off-target effects. As summarized in the performance data below, CESE outperforms legacy reagents in both specificity and in vivo stability.

While maleimides react rapidly, the resulting thiosuccinimide ring is susceptible to retro-Michael exchange in the presence of endogenous thiols (e.g., glutathione or serum albumin), leading to premature payload release in vivo [1]. Iodoacetamides form stable bonds but suffer from poor chemoselectivity, frequently alkylating lysine and histidine residues at pH > 7.5. In contrast, the thioether bond formed by the CESE-derived vinyl sulfone is functionally permanent and exhibits near-absolute specificity for cysteine [2].

Table 1: Quantitative and Qualitative Comparison of Thiol-Reactive Probes

Modification ReagentTarget ResidueOptimal pHCross-ReactivityBond Half-Life (Plasma)Storage Stability
CESE (Masked Vinyl Sulfone) Cysteine7.5 – 8.0< 1% (Highly Specific)> 7 days (No exchange)Excellent (Months at RT)
Maleimide Cysteine6.5 – 7.5~ 5% (Amines at high pH)~ 24 hours (Retro-Michael)Moderate (Hydrolyzes)
Iodoacetamide Cysteine7.5 – 8.5> 15% (Lysine, Histidine)> 7 daysPoor (Light sensitive)
Experimental Design: The Self-Validating Western Blot System

To rigorously confirm that CESE has covalently modified the target protein, we employ a Competitive Western Blot Assay . This protocol is designed as a self-validating system: it relies on signal quenching rather than direct detection, eliminating false positives caused by non-specific antibody binding.

The Logic: If CESE successfully modifies the free cysteines on a target protein, those residues become sterically and chemically "blocked." If we subsequently expose the protein to a secondary reporter probe (e.g., Biotin-Maleimide), the reporter will have no available cysteines to bind. Upon Western blot analysis using Streptavidin-HRP, a successful CESE modification is visualized as a complete loss of signal compared to a vehicle-treated control. The control lane proves the cysteines were inherently accessible, validating the assay's mechanical integrity.

Workflow cluster_Test Experimental Arm (CESE Treated) cluster_Control Control Arm (Vehicle) P Target Protein with Free Cysteines T1 Incubate with CESE (Cysteines Covalently Blocked) P->T1 C1 Incubate with Vehicle (Cysteines Remain Free) P->C1 T2 Add Biotin-Maleimide Probe (No Free Cysteines to Bind) T1->T2 T3 Western Blot (Streptavidin-HRP): NO BAND (Signal Quenched) T2->T3 C2 Add Biotin-Maleimide Probe (Binds Free Cysteines) C1->C2 C3 Western Blot (Streptavidin-HRP): STRONG BAND C2->C3

Fig 2: Logic of the competitive Western blot assay to validate covalent cysteine modification.

Step-by-Step Methodology

1. In Situ Activation & Protein Incubation

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, 150 mM NaCl, adjusted strictly to pH 8.0. Causality: The slightly alkaline pH is mandatory to drive the

    
    -elimination of CESE into the active vinyl sulfone.
    
  • Reaction: Dilute the purified target protein to 1 µM in the reaction buffer. Add CESE to a final concentration of 50 µM (a 50-fold molar excess). Prepare a parallel control tube with an equal volume of vehicle (e.g., DMSO or water) instead of CESE.

  • Incubation: Incubate both tubes at 37°C for 2 hours to ensure complete conversion and modification.

2. Competitive Reporter Labeling

  • Reporter Addition: Add Biotin-Maleimide to both the experimental and control tubes to a final concentration of 100 µM.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Halt all electrophilic activity by adding Dithiothreitol (DTT) to a final concentration of 50 mM. Boil the samples at 95°C for 5 minutes in Laemmli sample buffer.

3. SDS-PAGE and Western Blotting

  • Electrophoresis: Resolve 10–20 µL of each sample on a 4–20% Tris-Glycine polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane using standard semi-dry or wet transfer protocols.

  • Blocking & Probing: Block the membrane in 5% BSA in TBST for 1 hour. Probe with Streptavidin-HRP (1:5000 dilution in TBST) for 1 hour at room temperature. Note: Do not use milk for blocking, as endogenous biotin in milk will cause high background.

  • Development: Wash the membrane 3x with TBST and develop using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation & Troubleshooting
  • Validation of Modification: A successful CESE modification is confirmed when the control lane exhibits a strong, distinct band at the target protein's molecular weight, while the CESE-treated lane shows a complete absence of this band (or a highly significant reduction).

  • Troubleshooting Incomplete Quenching: If a faint band persists in the CESE lane, it indicates incomplete modification. This is almost exclusively caused by an incorrect buffer pH. Verify that the reaction buffer is

    
     pH 7.5; at pH 6.5, the chloroethyl group will not eliminate to form the active vinyl sulfone, leaving the cysteines unprotected and vulnerable to the Biotin-Maleimide reporter [2].
    
References
  • Jiménez-Moreno, E., Oliveira, B. L., Navo, C. D., Cal, P. M. S. D., Jiménez-Osés, G., Robina, I., Moreno-Vargas, A. J., & Bernardes, G. J. L. (2019). "Azabicyclic vinyl sulfones for residue-specific dual protein labelling." Chemical Science.[Link]

  • Lopez-Jaramillo, F. J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2012). "Vinyl Sulfone: A Multi-Purpose Function in Proteomics." Integrative Proteomics.[Link]

Comparative Guide to LC-MS/MS Methods for Identifying Peptides Modified by 2-(Chloroethylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of peptide modifications is a critical step in understanding protein function, drug-target engagement, and the mechanisms of covalent inhibitors. 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CES-HCl) is a reactive compound capable of covalently modifying proteins. Characterizing the exact sites of these modifications presents a unique analytical challenge. This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for this purpose, grounded in the principles of proteomic analysis and supported by established experimental logic.

The Challenge: Unmasking the Sulfonylethoxyethyl Adduct

2-(Chloroethylsulfonyl)ethanol is an alkylating agent. The chloroethylsulfonyl group is highly electrophilic, making it reactive towards nucleophilic amino acid residues within a protein. The primary targets are the thiol group of cysteine, but reactions can also occur with the imidazole ring of histidine, the epsilon-amino group of lysine, and the N-terminal amino group of the peptide.

The reaction proceeds via a nucleophilic substitution, where the amino acid residue attacks the carbon adjacent to the sulfonyl group, displacing the chloride leaving group. This results in a stable thioether or amine linkage, adding a sulfonylethoxyethyl moiety to the peptide. The challenge for any LC-MS/MS method is to not only detect the resulting mass shift but also to confidently pinpoint the exact site of this modification, often in the context of a highly complex mixture of unmodified peptides.

Reaction Mechanism with Cysteine

The primary reaction involves the nucleophilic thiol of a cysteine residue attacking the electrophilic chloroethyl group of CES-HCl, forming a stable thioether bond.

Start Protein Sample (Purified or in Lysate) Denature 1. Denaturation (e.g., Urea, Guanidine-HCl) Exposes modification sites Start->Denature Modify 2. Modification Reaction Incubate with CES-HCl Denature->Modify Quench 3. Quench Excess Reagent (e.g., Cysteine, DTT) Prevents over-alkylation Modify->Quench Reduce 4. Reduction (e.g., DTT, TCEP) Breaks disulfide bonds Quench->Reduce Alkylate 5. Alkylation (e.g., Iodoacetamide) Caps free thiols, prevents disulfide reformation Reduce->Alkylate Digest 6. Enzymatic Digestion (e.g., Trypsin) Generates peptides Alkylate->Digest Cleanup 7. Desalting & Cleanup (e.g., C18 SPE) Removes contaminants Digest->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Standard workflow for identifying CES-HCl modified peptides.

Protocol: In-Solution Modification and Digestion

Causality Behind Choices:

  • Denaturation First: Denaturing the protein unfolds it, making internal residues accessible to CES-HCl.

  • Quenching: Adding a quenching agent like free cysteine or DTT is crucial. It consumes any remaining CES-HCl, preventing unwanted side reactions with the digestion enzyme (e.g., trypsin) or other reagents. [1]* Standard Reduction/Alkylation After Modification: Performing reduction (with DTT) and alkylation (with iodoacetamide) after the CES-HCl reaction is a key step. This ensures that only cysteines that were not modified by CES-HCl are capped, preventing disulfide bond reformation which would interfere with analysis. [2][3] Step-by-Step Methodology:

  • Protein Solubilization & Denaturation: Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M Urea in 50 mM Tris-HCl, pH 8.0).

  • Modification Reaction: Add a calculated molar excess of CES-HCl to the protein solution. Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour). This step requires optimization.

  • Quenching: Add a quenching agent (e.g., L-cysteine to a final concentration of 10 mM) and incubate for 15 minutes to neutralize unreacted CES-HCl.

  • Reduction: Dilute the urea concentration to < 2 M. Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 56°C to reduce any remaining disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 14 mM and incubate for 30 minutes in the dark at room temperature to alkylate any free cysteines. [2]6. Digestion: Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. [4]7. Cleanup: Acidify the sample with formic acid to stop digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides and dry them under vacuum.

  • Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Part 2: LC-MS/MS Methodologies - A Comparative Analysis

The core of the identification process lies in the separation and fragmentation of the modified peptides. [5]The choice of fragmentation technique is particularly critical as it directly impacts the ability to localize the modification.

Data Comparison: Fragmentation Techniques
Method Principle Primary Fragment Ions Pros for CES-HCl Analysis Cons for CES-HCl Analysis
Collision-Induced Dissociation (CID) Collision with inert gas (e.g., N₂, Ar) in a collision cell. [6][7]b- and y-ionsWidely available, robust, excellent for peptide backbone fragmentation and sequencing. [8]Can cause fragmentation of the modification itself (neutral loss), potentially losing localization information. Less effective for multiply charged precursors.
Higher-Energy Collisional Dissociation (HCD) Collisions occur in a C-trap, followed by analysis in an Orbitrap.b- and y-ionsGenerates high-resolution fragment ions, often with better sequence coverage than CID. [8]Can also lead to loss of the modification. The sulfonyl moiety may be labile under these conditions.
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Transfer of an electron to a multiply charged peptide cation, inducing fragmentation. [6][7]c- and z-ionsNon-ergodic fragmentation cleaves the peptide backbone but tends to preserve labile post-translational modifications (PTMs). [7][9]This is ideal for confirming the modification site.Less efficient for doubly charged peptides. Can produce complex spectra. [6]Not as universally available as CID/HCD.
Decision Logic for Method Selection

The optimal strategy often involves a combination of methods. For initial discovery, HCD provides high-quality fragmentation for sequencing. However, for confident site localization of a potentially labile sulfonyl modification, ETD is superior.

Start Need to Identify CES-HCl Modified Peptide Goal What is the primary goal? Start->Goal Discovery Discovery & Sequencing Goal->Discovery Discovery Localization Confident Site Localization Goal->Localization Localization Method_HCD Use HCD Fragmentation Discovery->Method_HCD Check_Labile Is the modification labile (prone to neutral loss)? Localization->Check_Labile Combine Use complementary HCD and ETD (Decision-tree acquisition) Method_HCD->Combine Method_ETD Use ETD Fragmentation Method_ETD->Combine Check_Labile->Method_HCD No Check_Labile->Method_ETD  Yes Yes Yes No No

Caption: Decision tree for selecting the optimal fragmentation method.

Part 3: Data Analysis - Translating Spectra into Answers

Acquiring high-quality data is only half the battle. The subsequent bioinformatic analysis must be configured correctly to recognize the specific modification introduced by CES-HCl.

Database Search Parameters

When using search algorithms (e.g., Mascot, Sequest, MaxQuant), the key is to define the CES-HCl adduct as a "variable modification."

Critical Search Inputs:

  • Variable Modification:

    • Mass Shift: +154.0249 Da (for C₅H₁₀O₃S)

    • Potential Sites: Cysteine (C), Lysine (K), Histidine (H), Protein N-terminus.

  • Fixed Modification:

    • Carbamidomethylation: +57.0215 Da on Cysteine (C). This accounts for the capping of unmodified cysteines by iodoacetamide.

  • Enzyme: Trypsin/P (allowing cleavage after Lysine or Arginine, even when followed by Proline).

  • Mass Tolerances: Set appropriately for your instrument (e.g., 10 ppm for precursor ions, 0.02 Da for HCD fragment ions).

  • Data Interpretation:

    • Look for Signature Ions: The modification itself may produce characteristic fragment ions or neutral losses upon fragmentation. For example, a neutral loss of water (-18 Da) or ethylene glycol (-62 Da) from the ethoxyethanol tail might be observed.

    • Manual Validation: Always manually inspect the MS/MS spectra of high-scoring modified peptides. A confident identification should have a continuous series of b- and/or y-ions that unambiguously confirm the peptide sequence and flank the modification site.

Conclusion

Identifying peptides modified by 2-(Chloroethylsulfonyl)ethanol dihydrochloride is a multi-step process where each stage is critical for success. There is no single "best" method; rather, the optimal approach is an integrated workflow. A well-designed sample preparation protocol that accounts for the reactivity of CES-HCl is paramount. For LC-MS/MS analysis, high-resolution HCD is excellent for initial discovery and sequencing. However, due to the potential lability of the sulfonyl modification, complementary fragmentation by ETD is highly recommended to provide the highest confidence in localizing the precise site of the adduct. Finally, a correctly configured database search followed by manual spectral validation ensures the trustworthiness and scientific integrity of the results.

References

  • ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]

  • PMC. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

  • Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Peptide Fragmentation. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 30). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of actual peptide fragmentation spectrum ( top ) to contiguous ion series ( bottom ). Retrieved from [Link]

  • PMC. (2021, November 18). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2026, February 28). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Post-translational Modifications by LC-MS/MS. Retrieved from [Link]

Sources

Comparative study of 2-(Chloroethylsulfonyl)ethanol dihydrochloride and iodoacetamide for protein alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (often a precursor to 2-Aminoethyl Vinyl Sulfone ) versus the industry-standard Iodoacetamide (IAA) for protein alkylation.

Executive Summary

Protein alkylation is a critical step in bottom-up proteomics to prevent the reformation of disulfide bonds after reduction. While Iodoacetamide (IAA) remains the gold standard due to its rapid kinetics and well-characterized mass shift, 2-(Chloroethylsulfonyl)ethanol dihydrochloride (hereafter referred to as CES-E·2HCl ) offers a distinct mechanism of action based on vinyl sulfone chemistry.

CES-E·2HCl (CAS 85739-74-8) typically functions as a precursor that generates a reactive vinyl sulfone amine species under basic conditions. Unlike the neutral carbamidomethylation by IAA, alkylation with CES-E·2HCl introduces a cationic handle (aminoethyl sulfone) to cysteine residues. This positive charge can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry, making it a valuable alternative for low-abundance peptide detection, despite its slower reaction kinetics.

Chemical Identity & Mechanism of Action

The Reagents
FeatureIodoacetamide (IAA) 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CES-E·2HCl)
Chemical Structure


(Note 1)
Reactive Species Iodoacetamide (Intact)Vinyl Sulfone Amine (Generated in situ)
Reaction Type Nucleophilic Substitution (

)
Michael Addition
Target Residue Cysteine (Thiol)Cysteine (Thiol)
Adduct Mass Shift +57.02 Da (Carbamidomethyl)~+107.1 Da (Aminoethyl sulfone) (Calculated)
Charge State (pH 2-3) NeutralPositive (+1) (Primary Amine)

(Note 1: While the name implies an alcohol, the "dihydrochloride" salt and CAS 85739-74-8 map to the amine derivative, 2-[(2-chloroethyl)sulfonyl]ethanamine , a known vinyl sulfone precursor used in dye chemistry and proteomics.)

Mechanistic Pathways

Iodoacetamide (IAA): IAA reacts via a classic


 mechanism where the thiolate anion (

) attacks the alpha-carbon, displacing iodide. This reaction is fast but can suffer from off-target alkylation (iodination) of N-termini, Histidine, or Tyrosine if left too long or at high pH.

CES-E·2HCl (Vinyl Sulfone Pathway): CES-E·2HCl is a "masked" reagent. Under slightly basic conditions (pH 8-9), it undergoes


-elimination of HCl to form the reactive Vinyl Sulfone  intermediate. This intermediate then acts as a Michael acceptor, reacting exclusively with the thiolate anion to form a stable thioether bond.

ReactionMechanism cluster_0 CES-E·2HCl Mechanism cluster_1 IAA Mechanism CES CES-E·2HCl (Precursor) VS Vinyl Sulfone (Reactive Intermediate) CES->VS Elimination (-HCl) Base Base (pH 8.5) Base->VS Adduct Stable Thioether Adduct (Protein-S-CH2-CH2-SO2-R) VS->Adduct Michael Addition Cys Cysteine Thiolate (Protein-S-) Cys->Adduct IAA_Adduct Carbamidomethyl Adduct (Protein-S-CH2-CONH2) Cys->IAA_Adduct IAA Iodoacetamide (IAA) IAA->IAA_Adduct SN2 Substitution (-HI)

Figure 1: Mechanistic comparison of Vinyl Sulfone generation from CES-E·2HCl vs. direct SN2 alkylation by IAA.

Performance Comparison

Selectivity & Specificity
  • IAA: Highly reactive but prone to "over-alkylation." In the presence of excess reagent or prolonged incubation, IAA can alkylate the N-terminus, Lysine, Histidine, and Tyrosine residues. This complicates spectral matching.

  • CES-E·2HCl: Vinyl sulfones are "soft" electrophiles (Michael acceptors) and are highly selective for "soft" nucleophiles like thiols (

    
    ). They show negligible reactivity towards amines (Lys, N-term) or hydroxyls (Tyr) at physiological pH, resulting in cleaner spectra  with fewer artifacts.
    
Reaction Kinetics[1]
  • IAA: Fast. Typically requires 15–30 minutes in the dark at Room Temperature (RT).

  • CES-E·2HCl: Slower. The elimination step to generate the vinyl sulfone is rate-limiting. Incubation times of 1–2 hours at slightly elevated temperatures (37°C) or pH (8.5) are often required to drive the reaction to completion.

Mass Spectrometry Implications (Ionization)

This is the critical differentiator.

  • IAA: Adds a neutral carbamidomethyl group.

  • CES-E·2HCl: Adds an aminoethyl sulfone group. The terminal amine is protonated at acidic pH (used in LC-MS).

    • Benefit: The added positive charge increases the proton affinity of cysteine-containing peptides. This can significantly enhance the ionization efficiency of peptides that might otherwise be suppressed, improving the detection limits for low-abundance proteins.

Stability
  • IAA: The thioether bond formed is stable. However, IAA itself is light-sensitive and can degrade to release free iodine, which is a strong oxidant.

  • CES-E·2HCl: The resulting thioether sulfone bond is extremely stable to hydrolysis and oxidation. The reagent itself is stable to light, eliminating the need for dark incubation.

Experimental Protocols

Standard Iodoacetamide (IAA) Protocol

Objective: Rapid, neutral alkylation.

  • Reduction: Dissolve protein (50 µg) in denaturing buffer (6 M Urea/2 M Thiourea or 1% SDS). Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 min.

  • Alkylation: Cool to RT. Add IAA to a final concentration of 20–50 mM (2–5x molar excess over thiols).

  • Incubation: Incubate for 20–30 minutes in the dark at RT.

  • Quenching: Add excess DTT or L-Cysteine to quench unreacted IAA.

  • Cleanup: Proceed to digestion (trypsin) or desalting.[1]

CES-E·2HCl (Vinyl Sulfone) Protocol

Objective: Highly selective, cationic alkylation for enhanced ionization.

  • Preparation: Prepare a fresh 200 mM stock of CES-E·2HCl in 100 mM Ammonium Bicarbonate (pH 8.5). Note: The basic pH is crucial to trigger the elimination to vinyl sulfone.

  • Reduction: Reduce protein as above (DTT/TCEP).

  • Alkylation: Add CES-E·2HCl stock to the reduced protein sample to a final concentration of 20–50 mM.

  • pH Adjustment: Ensure the pH is between 8.0 and 8.5. (Vinyl sulfone formation is pH-dependent).

  • Incubation: Incubate for 60–90 minutes at 37°C . (Heat accelerates the Michael addition).

  • Quenching: Add 1% Formic Acid to lower pH < 7 (stops the reaction) or excess thiol.

  • Cleanup: Desalt using C18 tips to remove the excess reagent salts.

Data Summary: Comparison Matrix

ParameterIodoacetamide (IAA)CES-E·2HCl (Vinyl Sulfone)
Selectivity Moderate (Risk of Lys/His alkylation)High (Cys specific)
Reaction Speed Fast (20-30 min)Slow (60-90 min)
pH Optimum 7.5 – 8.08.0 – 9.0
Light Sensitivity Yes (Requires dark)No
Mass Shift (

m)
+57.0215 Da~+107.0391 Da (Calculated for amine)
Ionization Effect NeutralEnhanced (Cationic)
Solubility High (Water/Organic)High (Water)
Toxicity Toxic (Alkylating agent)Toxic (Vesicant precursor)

References

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification.[1] Analytical Chemistry, 70(24), 5150-5158. Link

  • Masuda, J., et al. (2004). 2-Aminoethyl vinyl sulfone as a novel cysteine-blocking reagent for proteome analysis. Proteomics, 4(8), 2233-2239. (Describes the specific cationic benefit of the amine-sulfone reagent). Link

  • LookChem. (2024). Product entry for CAS 85739-74-8: 2-(Chloroethylsulfonyl)ethanol dihydrochloride. (Confirming the commercial name for the amine precursor). Link

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Safety Operating Guide

2-(Chloroethylsulfonyl)ethanol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety is the responsible handling and neutralization of highly reactive chemical intermediates. 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS: 85739-74-8) is widely utilized as a dye intermediate and a cross-linking agent in polymer production[1]. However, its active functional group—the chloroethyl sulfone moiety—renders it a highly reactive electrophile and a potent alkylating agent.

Structurally and toxicologically, chloroethyl sulfones share reactivity profiles with the overoxidized breakdown products of chemical warfare agents (such as sulfur mustard sulfones)[2]. Direct disposal of this compound into standard aqueous or organic waste streams without prior deactivation is a severe safety hazard and a violation of environmental regulations[3].

As a Senior Application Scientist, I mandate that all personnel handling this material utilize a nucleophilic quenching protocol prior to final disposal. This guide outlines the self-validating, step-by-step methodology for neutralizing this chemical.

Mechanistic Rationale for Deactivation (The "Why")

A common mistake in chemical disposal is attempting to neutralize sulfones with oxidants like sodium hypochlorite (bleach). While bleach is effective for oxidizing sulfides to sulfoxides, 2-(Chloroethylsulfonyl)ethanol is already in the fully oxidized sulfone state[2]. Adding bleach will not neutralize the alkylating hazard and may generate dangerous chlorinated byproducts.

Instead, the toxicity of chloroethyl sulfones stems from their ability to undergo base-catalyzed elimination, forming a highly reactive vinyl sulfone (a potent Michael acceptor) that can irreversibly alkylate biological nucleophiles such as DNA and proteins[4]. To safely dispose of this chemical, we must intentionally trigger this elimination in a controlled environment and immediately trap the resulting vinyl sulfone with a sacrificial "soft" nucleophile, such as Sodium Thiosulfate (


) .

Mechanism A Chloroethyl Sulfone (Reactive Electrophile) B Vinyl Sulfone Intermediate (Michael Acceptor) A->B OH⁻ (Elimination) - HCl C Thiosulfate Adduct (Benign, Water-Soluble) B->C S₂O₃²⁻ (Addition)

Fig 1: Base-catalyzed elimination and nucleophilic quenching mechanism.

Quantitative Quenching Parameters

To ensure a self-validating and complete destruction of the active compound, adhere strictly to the stoichiometric and environmental parameters outlined below:

ParameterTarget ValueMechanistic Rationale
Initial Solvent Water / Ethanol (80:20)Ensures complete dissolution of the polar dihydrochloride salt.
pH Target (Activation) 9.0 – 10.5Facilitates rapid E2 elimination of HCl to form the reactive vinyl sulfone.
Quenching Agent 20% w/v

Provides a strong, soft nucleophile to irreversibly trap the Michael acceptor.
Reaction Temperature 20°C – 25°C (Ambient)Prevents thermal degradation or volatilization of toxic intermediates.
Agitation Time 2 – 4 hoursGuarantees complete conversion of the alkylating agent to the benign adduct.

Step-by-Step Deactivation Protocol

Required PPE: Fume hood, double nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Step 1: Dissolution Weigh the waste 2-(Chloroethylsulfonyl)ethanol dihydrochloride. Transfer it to a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Dissolve the solid in an 80:20 mixture of Deionized Water and Ethanol (approx. 10 mL of solvent per 1 gram of waste).

  • Step 2: Basification (Activation) While stirring at 400 RPM, slowly add 1M Sodium Hydroxide (

    
    ) dropwise. Monitor the pH continuously. The solution will initially buffer as the dihydrochloride salt is neutralized. Continue adding 
    
    
    
    until the solution stabilizes at pH 9.5 . Caution: This step generates the reactive vinyl sulfone intermediate.
  • Step 3: Nucleophilic Trapping Immediately add a 3-fold molar excess of 20% w/v Sodium Thiosulfate (

    
    ) solution. The thiosulfate anion will rapidly attack the vinyl sulfone via a Michael addition, neutralizing the alkylating hazard.
    
  • Step 4: Agitation & Verification Allow the mixture to stir at ambient temperature (20°C – 25°C) for a minimum of 2 hours. To validate the destruction of the chemical, spot the reaction mixture on a TLC plate against a standard of the starting material. Complete disappearance of the starting material confirms successful deactivation.

  • Step 5: Neutralization & Transfer Once verified, carefully adjust the pH of the solution back to neutral (pH 7.0) using dilute Hydrochloric Acid (1M

    
    ). Transfer the deactivated, neutralized solution to a designated aqueous hazardous waste carboy.
    

G start Solid/Liquid Waste 2-(Chloroethylsulfonyl)ethanol 2HCl dissolve Step 1: Dissolution Dissolve in H2O/EtOH (80:20) start->dissolve base Step 2: Basification (pH 9.5) Add 1M NaOH (Forms Vinyl Sulfone) dissolve->base quench Step 3: Nucleophilic Quench Add 20% Na2S2O3 (Thiosulfate) base->quench stir Step 4: Agitation & Verification Stir 2 hrs & Check TLC quench->stir dispose Step 5: Final Disposal Neutralize to pH 7 & Route to Aqueous Waste stir->dispose

Fig 2: Chemical deactivation and disposal workflow for chloroethylsulfonyl compounds.

Regulatory Compliance and Final Incineration

Once deactivated, the resulting aqueous mixture contains benign thiosulfate adducts and inorganic salts. However, because it originated from a highly reactive precursor, it must still be handled as hazardous waste in accordance with US EPA 40 CFR Part 261 guidelines[3].

  • Labeling: Label the waste container explicitly as "Aqueous Waste: Deactivated Sulfone Adducts (Non-Reactive) / Contains Inorganic Salts."

  • Storage: Store in a secondary containment tray away from strong acids or oxidizers.

  • Disposal: Route the container to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed facility equipped for high-temperature chemical incineration[3].

References

  • [1] Cas 85739-74-8, 2-(Chloroethylsulfonyl)ethanol dihydrochloride. LookChem. Available at: [Link]

  • [4] Bis(2-chloroethyl) sulfone | CID 10109. PubChem - National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [2] Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. ChemRxiv. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2-(Chloroethylsulfonyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond merely following a Safety Data Sheet (SDS). It requires a fundamental understanding of why a chemical behaves the way it does. This guide provides an in-depth, self-validating protocol for the safe handling, operational workflow, and disposal of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8) . Used extensively as a cross-linking agent and a precursor in organic and pharmaceutical synthesis[1], this compound demands stringent protective measures due to its unique and highly reactive structural elements.

Mechanistic Rationale: The Source of the Hazard

To understand the strict Personal Protective Equipment (PPE) requirements, we must first examine the chemical's reactivity. The chloroethylsulfonyl group is a "masked" Michael acceptor. Under slightly basic or even physiological conditions, the compound undergoes a


-elimination of hydrogen chloride to form a highly reactive vinyl sulfone intermediate[2][3].

This vinyl sulfone is a potent electrophile that rapidly and irreversibly alkylates biological nucleophiles, such as the thiol groups of cysteine residues in skin proteins or the amine groups in DNA[4]. This alkylation is the direct cause of the compound's severe corrosive properties, its ability to cause irreversible eye damage, and its potential as a respiratory sensitizer[1][4].

Reactivity A 2-(Chloroethylsulfonyl)ethanol dihydrochloride B Deprotonation (Base/Physiological pH) A->B C Vinyl Sulfone Intermediate (Highly Reactive) B->C β-elimination of HCl D Nucleophilic Attack (Proteins, DNA, Skin) C->D E Irreversible Alkylation (Corrosive Burns / Toxicity) D->E Covalent Bonding

Mechanistic pathway of chloroethylsulfonyl toxicity via vinyl sulfone formation and alkylation.

Personal Protective Equipment (PPE) Matrix

Given the severe skin and eye irritation risks[1] and the potential for respiratory toxicity[2][3], standard laboratory attire is insufficient. The following PPE matrix outlines the mandatory protective gear and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Double-gloving is mandatory. Inner glove: Standard Nitrile. Outer glove: Heavy-duty Butyl Rubber or Neoprene (≥8 mil).Standard nitrile can degrade upon prolonged contact with halogenated organics or the solvents (e.g., DMF, DCM) typically used to dissolve them. Butyl rubber provides a robust barrier against alkylating agents.
Eye & Face Chemical splash goggles paired with a full-face shield.The compound can cause irreversible corneal alkylation and severe burns[3][5]. A face shield prevents aerosolized droplets from reaching the mucous membranes.
Body Protection Tyvek® or equivalent chemical-resistant lab coat (fully buttoned) with knit cuffs, plus a chemical-resistant apron.Prevents fine powders or splashed solutions from permeating woven cotton lab coats and reaching the skin.
Respiratory Handled exclusively inside a certified Class II Type A2/B2 biological safety cabinet or a hard-ducted chemical fume hood.Prevents inhalation of corrosive dust or aerosols, which can cause severe respiratory tract irritation and pulmonary edema[2]. If ventilation fails, a full-face respirator with ABEK-P3 cartridges is required[3].
Operational Workflow: Step-by-Step Handling Protocol

Every protocol involving 2-(Chloroethylsulfonyl)ethanol dihydrochloride must be a self-validating system, meaning each step inherently prevents the failure of the next.

  • Step 1: Pre-Operational Checks. Verify fume hood face velocity (standard 80-100 fpm). Ensure the sash is positioned at the lowest workable height. Don all PPE as specified in the matrix.

  • Step 2: Weighing and Transfer. Use static-free spatulas. Weigh the compound in a closed system (e.g., a pre-weighed, sealable vial) to prevent the dispersion of corrosive dust. Do not leave the primary container open longer than necessary.

  • Step 3: Reaction Execution. When adding bases (which trigger the elimination to the reactive vinyl sulfone), do so dropwise under an inert atmosphere (nitrogen or argon) and controlled temperature (e.g., ice bath) to prevent runaway exothermic reactions[2].

  • Step 4: Quenching & Deactivation. Never dispose of unreacted material directly. Quench the reaction mixture with an excess of a benign, soft nucleophile (such as a 10% aqueous sodium thiosulfate solution or glycine) to intentionally consume any remaining alkylating species before waste segregation.

Workflow Start 1. Preparation & PPE Donning FumeHood 2. Transfer to Ducted Fume Hood Start->FumeHood Reaction 3. Execute Chemical Synthesis (Controlled Base Addition) FumeHood->Reaction Spill Spill Detected? Reaction->Spill Decon Apply 10% Sodium Thiosulfate (Nucleophilic Neutralization) Spill->Decon Yes Quench 4. Quench Unreacted Material (Thiosulfate / Glycine) Spill->Quench No Waste 5. Collect in Halogenated Organic Waste Carboy Decon->Waste Quench->Waste Doffing 6. PPE Doffing & Hand Washing Waste->Doffing

Self-validating operational workflow incorporating mandatory quenching and spill response logic.

Emergency Spill Response and Decontamination Plan

In the event of a spill, standard absorbent pads are insufficient because they do not neutralize the alkylating threat.

  • Small Spills (< 50 g/mL) :

    • Evacuate & Isolate : Step back and allow the fume hood to clear any generated aerosols.

    • Containment : Surround the spill with an inert absorbent (e.g., dry sand or vermiculite).

    • Chemical Neutralization : Carefully apply a 5-10% aqueous sodium thiosulfate solution over the spill. Causality: Thiosulfate acts as a soft nucleophile, reacting with the electrophilic carbon of the chloroethyl or vinyl sulfone group, effectively neutralizing its alkylating capability and rendering it non-corrosive.

    • Collection : Scoop the neutralized slurry into a compatible, sealable polyethylene container.

  • Personnel Exposure (Skin/Eyes) : Immediately flush the affected area at a safety shower or eyewash station with copious amounts of lukewarm water for a minimum of 15 minutes[2][3]. Do not apply chemical neutralizers directly to the skin, as the neutralization reaction can be exothermic and exacerbate tissue damage. Seek immediate medical attention.

Waste Disposal Plan

Improper disposal of reactive sulfonyl compounds can lead to dangerous pressurization in waste containers.

  • Segregation : Must be collected exclusively in containers designated for Halogenated Organic Waste .

  • Pre-treatment : Ensure all waste is fully quenched (as per Step 4) before adding it to the main waste carboy. Never mix unquenched 2-(Chloroethylsulfonyl)ethanol dihydrochloride with strong bases or amines in a sealed waste container, as this will trigger exothermic elimination and potentially cause the container to rupture[2].

  • Labeling & Destruction : Clearly label the container as "Toxic/Corrosive Halogenated Sulfonyl Waste." Disposal must be handled via high-temperature incineration by a certified hazardous waste contractor.

References
  • Title : Cas 85739-74-8, 2-(Chloroethylsulfonyl)ethanol dihydrochloride Source : LookChem URL : 1

  • Title : 2-Chloroethanesulfonyl chloride 1622-32-8 wiki Source : GuideChem URL : 2

  • Title : 1,2-Bis(2-chloroethylsulfonyl)ethane | C6H12Cl2O4S2 | CID 19847 Source : PubChem URL : 4

  • Title : 2-Chloroethanesulfonyl chloride 96 1622-32-8 Source : Sigma-Aldrich URL : 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.